Product packaging for Disialo-Asn(Cat. No.:)

Disialo-Asn

Cat. No.: B12389353
M. Wt: 2338.1 g/mol
InChI Key: RWCNHWQYVXEFPZ-AJHWVAAXSA-N
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Description

Disialo-Asn is a useful research compound. Its molecular formula is C88H144N8O64 and its molecular weight is 2338.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C88H144N8O64 B12389353 Disialo-Asn

Properties

Molecular Formula

C88H144N8O64

Molecular Weight

2338.1 g/mol

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C88H144N8O64/c1-21(105)90-42-28(111)8-87(85(136)137,159-70(42)48(116)30(113)10-97)141-19-39-52(120)59(127)63(131)80(150-39)153-67-35(15-102)147-78(46(57(67)125)94-25(5)109)157-73-61(129)50(118)32(12-99)144-83(73)140-18-38-54(122)72(65(133)82(149-38)155-69-37(17-104)146-77(45(56(69)124)93-24(4)108)152-66-34(14-101)143-75(44(55(66)123)92-23(3)107)96-41(115)7-27(89)76(134)135)156-84-74(62(130)51(119)33(13-100)145-84)158-79-47(95-26(6)110)58(126)68(36(16-103)148-79)154-81-64(132)60(128)53(121)40(151-81)20-142-88(86(138)139)9-29(112)43(91-22(2)106)71(160-88)49(117)31(114)11-98/h27-40,42-75,77-84,97-104,111-114,116-133H,7-20,89H2,1-6H3,(H,90,105)(H,91,106)(H,92,107)(H,93,108)(H,94,109)(H,95,110)(H,96,115)(H,134,135)(H,136,137)(H,138,139)/t27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52-,53-,54+,55+,56+,57+,58+,59-,60-,61-,62-,63+,64+,65-,66+,67+,68+,69+,70+,71+,72-,73-,74-,75+,77-,78-,79-,80-,81-,82-,83-,84+,87+,88+/m0/s1

InChI Key

RWCNHWQYVXEFPZ-AJHWVAAXSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)NC(=O)C)NC(=O)C[C@@H](C(=O)O)N)CO)CO)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)NC(=O)CC(C(=O)O)N)CO)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Molecular Architecture of Disialo-Asn: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Structure, Analysis, and Biological Significance of Disialo-Asn N-Glycans for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This compound refers to a complex carbohydrate structure, specifically a disialylated N-linked glycan, covalently attached to the amino acid asparagine (Asn). This motif is a fundamental component of many glycoproteins, playing a critical role in a myriad of biological processes, including cell signaling, protein folding, and immune responses. The terminal sialic acid residues are of particular importance, influencing molecular recognition, stability, and clearance of glycoproteins from circulation. This technical guide provides a comprehensive overview of the structure of a common this compound variant, a biantennary complex N-glycan. It details the methodologies for its characterization, presents available quantitative structural data, and explores its role in a key biological pathway.

Core Structure of this compound (Biantennary Complex Type)

All N-glycans, including this compound, are built upon a common pentasaccharide core structure: Manα1-6(Manα1-3)Manβ1-4GlcNAcβ1-4GlcNAcβ1-Asn.[1] In the case of a complex-type biantennary N-glycan, this core is further elaborated with two branches, or antennae. The "disialo" designation indicates the presence of two sialic acid (N-acetylneuraminic acid, Neu5Ac) residues, which typically cap the termini of these antennae. The sialic acids can be linked to the penultimate galactose (Gal) residues through different glycosidic bonds, most commonly α2,3 or α2,6 linkages.[2] The specific structure of a widely studied this compound is a biantennary glycan with two terminal Neu5Ac residues linked α2,6 to galactose.

A diagrammatic representation of this common this compound structure is provided below, illustrating the monosaccharide composition and their linkages.

Disialo_Asn_Structure Asn Asn GlcNAc1 GlcNAc Asn->GlcNAc1 β1-N GlcNAc2 GlcNAc GlcNAc1->GlcNAc2 β1-4 Man1 Man GlcNAc2->Man1 β1-4 Man2 Man Man1->Man2 α1-3 Man3 Man Man1->Man3 α1-6 GlcNAc3 GlcNAc Man2->GlcNAc3 β1-2 GlcNAc4 GlcNAc Man3->GlcNAc4 β1-2 Gal1 Gal GlcNAc3->Gal1 β1-4 Neu5Ac1 Neu5Ac Gal1->Neu5Ac1 α2-6 Gal2 Gal GlcNAc4->Gal2 β1-4 Neu5Ac2 Neu5Ac Gal2->Neu5Ac2 α2-6 invis1 invis2

Figure 1. Structure of a this compound with a biantennary complex N-glycan.

Quantitative Structural Data

Table 1: Typical Glycosidic Linkage Torsion Angles (Φ/Ψ) for Disaccharide Fragments within a Biantennary N-Glycan

Glycosidic LinkageDisaccharide FragmentΦ (degrees)Ψ (degrees)
β1-4GlcNAcβ1-4GlcNAc55-650-10
β1-4Manβ1-4GlcNAc75-855-15
α1-3Manα1-3Man60-70-170 to -180
α1-6Manα1-6Man60-70170-180
β1-2GlcNAcβ1-2Man50-6010-20
β1-4Galβ1-4GlcNAc60-7010-20
α2-6Neu5Acα2-6Gal50-60170-180

Note: These values are approximations derived from conformational studies of N-glycan fragments and may vary depending on the specific glycoprotein and local environment.[3]

Experimental Protocols for Structural Characterization

The structural elucidation of this compound involves a multi-pronged approach, typically beginning with the release of the N-glycan from the protein, followed by purification, and detailed analysis.

N-Glycan Release and Purification

Objective: To cleave the N-glycans from the glycoprotein and isolate them for subsequent analysis.

Methodology: Enzymatic Release with PNGase F

  • Denaturation: The glycoprotein sample (approximately 100 µg) is denatured to ensure accessibility of the glycosylation sites to the enzyme. This is typically achieved by incubation in a solution containing a denaturant such as 1.33% (w/v) sodium dodecyl sulfate (SDS) at 65°C for 10 minutes.

  • Enzyme Digestion: After denaturation, a non-ionic detergent like 4% (v/v) Igepal-CA630 is added to counteract the inhibitory effect of SDS on the enzyme. Peptide-N-Glycosidase F (PNGase F) is then added (typically 1.2 U), and the mixture is incubated overnight at 37°C to release the N-glycans.

  • Purification: The released glycans are separated from the protein and other components. A common method is solid-phase extraction (SPE) using a graphitized carbon or hydrophilic interaction liquid chromatography (HILIC) stationary phase.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify the different glycan structures present in the sample.

Methodology: HILIC-HPLC with Fluorescent Labeling

  • Fluorescent Labeling: The reducing terminus of the released glycans is derivatized with a fluorescent tag, such as 2-aminobenzamide (2-AB) or procainamide, to enable sensitive detection. This is achieved by reductive amination.

  • Chromatographic Separation: The labeled glycans are separated using a HILIC column. A typical mobile phase system consists of a gradient of acetonitrile and an aqueous buffer (e.g., 100 mM ammonium formate, pH 4.4). The separation is based on the hydrophilicity of the glycans.

  • Detection and Quantification: The separated glycans are detected by a fluorescence detector. The retention times are compared to a labeled glucose oligomer standard to determine the Glucose Unit (GU) value for each peak, which aids in structural identification. The peak area provides relative quantification of each glycan species.

Mass Spectrometry (MS) Analysis

Objective: To determine the precise mass and fragmentation pattern of the glycans for definitive structural assignment.

Methodology: ESI-QTOF-MS/MS

  • Sample Introduction: The purified glycans (either native or fluorescently labeled) are introduced into the mass spectrometer via an electrospray ionization (ESI) source, often coupled directly to an HPLC system (LC-MS).

  • MS1 Analysis: The mass-to-charge ratio (m/z) of the intact glycan ions is measured in a time-of-flight (TOF) analyzer to determine their molecular weight.

  • MS/MS Fragmentation: Specific precursor ions are selected and fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions provide information about the monosaccharide sequence and branching patterns.

  • Data Analysis: The fragmentation spectra are interpreted to deduce the glycan structure. Databases and software tools can assist in this process by matching experimental data to known structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the anomeric configuration (α or β), glycosidic linkages, and three-dimensional conformation of the glycan.

Methodology: 1D and 2D NMR

  • Sample Preparation: The purified glycan sample (a few nanomoles to milligrams) is dissolved in deuterium oxide (D₂O).

  • 1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify characteristic signals, such as those from anomeric protons.

  • 2D NMR Experiments: A suite of two-dimensional NMR experiments, including COSY, TOCSY, and HSQC, are performed to assign all the proton and carbon resonances of each monosaccharide residue.

  • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are used to identify through-space correlations between protons on adjacent monosaccharide units, which provides information about the glycosidic linkages and the conformation of the glycan.

Biological Context: The Asialoglycoprotein Receptor Signaling Pathway

The sialic acid residues of this compound play a crucial role in regulating the lifespan of many serum glycoproteins. Removal of these terminal sialic acids exposes the underlying galactose residues, targeting the glycoprotein for clearance from the circulation via the asialoglycoprotein receptor (ASGPR) in the liver. This process is a key example of how the specific structure of this compound is involved in a biological signaling pathway.

The Role of this compound in Glycoprotein Homeostasis

Glycoproteins in the bloodstream, such as transferrin, are often terminated with sialic acids. This sialylation protects them from premature clearance. Over time, or due to enzymatic activity, these sialic acid residues can be removed, exposing the underlying galactose residues. This desialylated glycoprotein, now an asialoglycoprotein, is recognized by the ASGPR.

ASGPR-Mediated Endocytosis

The binding of an asialoglycoprotein to the ASGPR on the surface of hepatocytes triggers receptor-mediated endocytosis. The receptor-ligand complex is internalized into clathrin-coated vesicles, which then fuse with early endosomes. The acidic environment of the endosome causes the dissociation of the asialoglycoprotein from the receptor. The receptor is then recycled back to the cell surface, while the asialoglycoprotein is transported to the lysosome for degradation.

Below is a diagram illustrating the workflow for N-glycan analysis and the signaling pathway of ASGPR-mediated endocytosis.

experimental_workflow_and_signaling cluster_workflow Experimental Workflow for this compound Analysis cluster_signaling Asialoglycoprotein Receptor (ASGPR) Signaling Pathway Glycoprotein Glycoprotein (e.g., Transferrin) PNGaseF PNGase F Digestion Glycoprotein->PNGaseF ReleasedGlycans Released N-Glycans PNGaseF->ReleasedGlycans Labeling Fluorescent Labeling (e.g., 2-AB) ReleasedGlycans->Labeling NMR NMR Spectroscopy ReleasedGlycans->NMR (unlabeled) LabeledGlycans Labeled N-Glycans Labeling->LabeledGlycans HPLC HILIC-HPLC LabeledGlycans->HPLC MS Mass Spectrometry HPLC->MS Structure Structural Elucidation MS->Structure NMR->Structure Disialo_GP Disialo-Glycoprotein (in circulation) Desialylation Desialylation Disialo_GP->Desialylation Asialo_GP Asialoglycoprotein (exposed Gal) Desialylation->Asialo_GP Binding Binding Asialo_GP->Binding ASGPR ASGPR (on hepatocyte) ASGPR->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome (acidic pH) Endocytosis->Endosome Dissociation Dissociation Endosome->Dissociation Recycling Receptor Recycling Dissociation->Recycling Receptor Lysosome Lysosomal Degradation Dissociation->Lysosome Ligand Recycling->ASGPR

Figure 2. Workflow for this compound analysis and the ASGPR signaling pathway.

Conclusion

The structure of this compound, a key feature of many glycoproteins, is integral to their biological function. This guide has detailed the molecular architecture of a common biantennary this compound, presented quantitative structural parameters, and outlined the rigorous experimental protocols required for its characterization. The elucidation of such structures through a combination of HPLC, mass spectrometry, and NMR spectroscopy is fundamental to understanding their roles in complex biological systems, such as the regulation of glycoprotein homeostasis via the asialoglycoprotein receptor pathway. For researchers in glycobiology and drug development, a thorough understanding of the structure and function of this compound is essential for the development of novel diagnostics and therapeutics.

References

The Pivotal Role of Disialo-Asn in Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate world of cellular communication and function is profoundly influenced by post-translational modifications, among which glycosylation stands out for its complexity and impact. Attached to asparagine (Asn) residues, N-linked glycans are critical modulators of protein structure, stability, and activity. This technical guide delves into the core functions of a specific glycoform, the Disialo-Asn, where an asparagine residue is modified with a biantennary complex N-glycan terminating in two sialic acid residues. Understanding the multifaceted roles of this compound is paramount for advancing research in cell biology, disease pathogenesis, and the development of novel therapeutics.

Core Functions of this compound in Cellular Physiology

The terminal sialic acid residues of this compound moieties are key players in a multitude of cellular events, primarily by modulating molecular recognition and signaling pathways. Their negative charge and strategic positioning on the cell surface and on secreted proteins influence protein conformation, receptor-ligand interactions, and cellular adhesion.

Modulation of Receptor Tyrosine Kinase (RTK) Signaling:

This compound plays a significant role in the regulation of Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). The sialylation status of EGFR's N-glycans can influence its dimerization, activation, and subsequent downstream signaling cascades that govern cell proliferation, survival, and migration.[1][2][3] Aberrant sialylation, often leading to an increase in this compound structures, is a hallmark of many cancers and has been linked to therapeutic resistance.[4] The presence of α2,6-linked sialic acids on EGFR, for instance, can promote receptor activation and signaling through the AKT and NFκB pathways.[1]

Regulation of Integrin-Mediated Cell Adhesion:

Integrins, a family of cell surface receptors crucial for cell-matrix and cell-cell interactions, are also heavily glycosylated. The sialylation of β1 integrins, for example, can modulate their binding affinity for extracellular matrix components like fibronectin and galectin-3. Desialylation of α5β1 integrin has been shown to increase its binding to fibronectin. This modulation of adhesion dynamics is critical in processes such as cell migration, immune response, and tumor metastasis.

Quantitative Data on the Impact of Disialylation

The functional consequences of the presence or absence of terminal sialic acids on Asn-linked glycans can be quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data from studies investigating the effects of sialylation.

GlycoproteinLigand/ReceptorMethodKd (Sialylated)Kd (Desialylated)Fold ChangeReference
α1-Acid Glycoprotein (AAG)DipyridamoleMicroscale Thermophoresis1.3 µM0.8 µM1.6x increase in affinity
α1-Acid Glycoprotein (AAG)LidocaineMicroscale Thermophoresis15.2 µM9.8 µM1.6x increase in affinity
α1-Acid Glycoprotein (AAG)CarvedilolMicroscale Thermophoresis2.5 µM1.8 µM1.4x increase in affinity
IgG1FcγRIIIa (158V)Bio-Layer InterferometryReferenceAfucosylated, Sialylated: ~1.5x decreased affinity-
IgG1C1qBio-Layer InterferometryReferenceSialylated: Decreased affinity-

Table 1: Binding Affinity Data. This table illustrates the impact of sialylation on the binding affinity (Kd) of glycoproteins to their respective ligands or receptors.

EnzymeSubstrateKmkcatkcat/Km (M-1s-1)Reference
Campylobacter jejuni Sialyltransferase Cst-IILacto-N-neotetraose (LNnT)6.9 mM1.0 s-1145
Campylobacter jejuni Sialyltransferase Cst-IILacto-N-biose (LNB)35 mM0.4 s-111.4

Table 2: Enzyme Kinetic Parameters. This table presents the kinetic parameters of a bacterial sialyltransferase, providing insight into the efficiency of sialic acid transfer to different glycan acceptors.

Signaling Pathways Modulated by this compound

The influence of this compound on cellular signaling is a critical aspect of its function. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways where the sialylation of Asn-linked glycans plays a regulatory role.

EGFR_Signaling cluster_membrane Plasma Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ST6GAL1 ST6GAL1 ST6GAL1->EGFR α2,6-sialylation (this compound formation) EGF EGF EGF->EGFR PI3K PI3K Dimerization->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Figure 1: EGFR Signaling Pathway. this compound modification of EGFR by ST6GAL1 can promote receptor dimerization and activation, leading to downstream signaling through the PI3K/AKT/NF-κB pathway, ultimately impacting cell proliferation and survival.

Integrin_Signaling cluster_membrane Plasma Membrane Integrin Integrin β1 ECM Extracellular Matrix (Fibronectin, Galectin-3) Integrin->ECM Adhesion Cell Adhesion ECM->Adhesion Apoptosis Galectin-3-induced Apoptosis ECM->Apoptosis Galectin-3 Migration Cell Migration Adhesion->Migration Sialylation Sialylation Status (this compound) Sialylation->Integrin modulates binding Sialylation->Apoptosis protects

Figure 2: Integrin-Mediated Adhesion. The sialylation state of Asn-linked glycans on integrin β1 modulates its interaction with extracellular matrix proteins, thereby influencing cell adhesion, migration, and susceptibility to apoptosis.

Experimental Protocols for Studying this compound Function

A comprehensive understanding of this compound's role in cellular processes necessitates a combination of synthetic, analytical, and cell-based experimental approaches.

Synthesis and Purification of this compound Glycopeptides

Solid-Phase Peptide Synthesis (SPPS):

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide MBHA resin).

  • Fmoc-Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain using a standard coupling reagent like HATU/DIPEA.

  • Incorporation of Glycosylated Asparagine: Utilize a pre-synthesized Fmoc-Asn(Disialo-glycan)-OH building block. The glycan moiety is typically protected with acetyl groups. Couple this building block using the same conditions as other amino acids.

  • Fmoc-Deprotection: After each coupling step, remove the Fmoc protecting group with a solution of 20% piperidine in DMF.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the glycopeptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

  • Glycan Deprotection: Remove the acetyl protecting groups from the glycan moiety using a mild base, such as hydrazine or sodium methoxide in methanol.

Purification by High-Performance Liquid Chromatography (HPLC):

  • Column: Use a C18 reverse-phase HPLC column.

  • Mobile Phase: Employ a gradient of acetonitrile in water, both containing 0.1% TFA.

  • Detection: Monitor the elution of the glycopeptide at 220 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the desired glycopeptide peak and confirm its identity and purity by mass spectrometry.

Characterization of this compound Glycopeptides

Mass Spectrometry (MS):

  • MALDI-TOF MS: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry can be used to determine the molecular weight of the purified glycopeptide, confirming the successful incorporation of the disialylated glycan.

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry can provide sequence information and confirm the site of glycosylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1D and 2D NMR: Techniques such as 1H-NMR, COSY, and HSQC can be used to confirm the structure of the glycan moiety and the stereochemistry of the glycosidic linkages.

Cell-Based Functional Assays

Lectin Binding Assays:

  • Cell Culture: Culture cells of interest to confluence in a 96-well plate.

  • Lectin Incubation: Incubate the cells with biotinylated lectins that specifically recognize sialic acids (e.g., Sambucus nigra agglutinin (SNA) for α2,6-linked sialic acid or Maackia amurensis agglutinin (MAA) for α2,3-linked sialic acid).

  • Detection: Add streptavidin-HRP conjugate, followed by a colorimetric substrate.

  • Quantification: Measure the absorbance to quantify the amount of sialylated glycans on the cell surface.

Site-Directed Mutagenesis:

  • Primer Design: Design primers containing the desired mutation to change the asparagine residue in the N-glycosylation sequon (Asn-X-Ser/Thr) to a non-glycosylatable residue (e.g., Gln or Ala).

  • PCR Mutagenesis: Perform PCR using a high-fidelity polymerase and the designed mutagenic primers with the plasmid DNA encoding the protein of interest as a template.

  • Template Digestion: Digest the parental, non-mutated plasmid DNA with DpnI.

  • Transformation: Transform the mutated plasmid into competent E. coli for amplification.

  • Verification: Sequence the plasmid DNA to confirm the desired mutation.

  • Functional Analysis: Express the mutant protein in a suitable cell line and compare its function (e.g., signaling activity, ligand binding) to the wild-type protein.

Experimental Workflow for Investigating this compound Function

The following diagram illustrates a logical workflow for the comprehensive investigation of a specific this compound site on a protein of interest.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_cell_based Cell-Based Studies cluster_biophysical Biophysical Analysis SPPS Solid-Phase Glycopeptide Synthesis (this compound) Purification HPLC Purification SPPS->Purification Analysis MS & NMR Analysis Purification->Analysis Binding_Assay Binding Affinity Assays (e.g., SPR, MST) Analysis->Binding_Assay Mutagenesis Site-Directed Mutagenesis (Asn -> Gln) Transfection Cell Transfection (WT vs. Mutant) Mutagenesis->Transfection Lectin_Assay Lectin Binding Assay Transfection->Lectin_Assay confirm loss of sialylation Functional_Assay Functional Assays (e.g., Adhesion, Proliferation) Transfection->Functional_Assay Functional_Assay->Binding_Assay correlate function with binding

References

The Pivotal Role of Terminal Sialic Acids on N-Glycans: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Terminal sialic acids, the nine-carbon sugar residues that cap the glycan chains of glycoproteins and glycolipids, are at the forefront of a multitude of biological processes critical to health and disease. Their strategic location on the cell surface and on secreted proteins allows them to act as key mediators of molecular and cellular recognition, influencing everything from immune responses and microbial pathogenesis to cancer progression and metastasis. This in-depth technical guide provides a comprehensive overview of the core biological roles of terminal sialic acids on N-glycans, with a focus on their function in signaling pathways and their implications for drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the functional significance of sialylation.

Introduction: The Gatekeepers of Cellular Communication

Sialic acids are a diverse family of over 50 different nine-carbon acidic monosaccharides, with N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) being the most common forms in mammals.[1] Humans, however, cannot synthesize Neu5Gc due to a mutation in the CMAH gene, making its presence on therapeutic proteins a potential immunogenic concern.[2] The process of adding sialic acids to the terminal positions of N-glycans, known as sialylation, is a critical post-translational modification that dramatically alters the physicochemical properties and biological functions of glycoproteins.[3][4] Their negative charge and hydrophilic nature contribute to the overall conformation and stability of these proteins, but more importantly, they serve as recognition epitopes for a variety of endogenous and exogenous binding partners.[5]

This guide will delve into the multifaceted roles of terminal sialic acids, exploring their interactions with key lectin families—Siglecs and selectins—and the downstream signaling cascades they initiate. Furthermore, we will examine the aberrant sialylation patterns that are a hallmark of various diseases, particularly cancer, and discuss the therapeutic opportunities that arise from targeting these modifications.

Molecular Recognition: The Sialic Acid-Lectin Dance

The biological functions of terminal sialic acids are largely mediated through their interactions with glycan-binding proteins, or lectins. Two major families of lectins, Siglecs and selectins, play pivotal roles in translating sialic acid recognition into physiological and pathological outcomes.

Siglecs: Regulators of the Immune System

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of I-type lectins primarily expressed on the surface of immune cells. They are critical regulators of immune responses, capable of distinguishing "self" from "non-self" through the recognition of sialic acid patterns on host cells. Most Siglecs contain intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) that, upon ligand binding, recruit phosphatases like SHP-1 and SHP-2 to dampen activating signals.

Siglec_Signaling

This interaction is crucial for maintaining immune homeostasis and preventing autoimmunity. However, many pathogens and cancer cells exploit this mechanism by displaying sialic acids on their surface, thereby engaging inhibitory Siglecs on immune cells to evade immune destruction.

Selectins: Mediators of Cell Adhesion and Trafficking

Selectins are a family of C-type lectins expressed on leukocytes (L-selectin), endothelial cells (E-selectin and P-selectin), and platelets (P-selectin). They mediate the initial tethering and rolling of leukocytes on the endothelial lining of blood vessels, a critical step in the inflammatory response and immune cell trafficking. The primary ligands for selectins are sialylated and fucosylated glycans, most notably the sialyl Lewis X (sLex) and sialyl Lewis A (sLea) antigens.

Selectin_Mediated_Adhesion

In the context of cancer, tumor cells can hijack this process by overexpressing selectin ligands, facilitating their adhesion to the endothelium and promoting metastasis to distant organs. This "leukocyte mimicry" is a key mechanism in the metastatic cascade.

Quantitative Data on Sialic Acid-Lectin Interactions

The affinity of sialic acid-containing ligands for Siglecs and selectins is a critical determinant of the biological outcome. These interactions are typically of low to moderate affinity, with dissociation constants (Kd) in the micromolar to millimolar range. However, the avidity of these interactions is significantly enhanced by the multivalent presentation of sialylated glycans on the cell surface.

Table 1: Binding Affinities of Sialylated Ligands to Selectins

LigandSelectinDissociation Constant (Kd)MethodReference
Sialyl LewisxE-selectin107 ± 26 µMFluorescence Polarization
Sialyl LewisxP-selectin~111.4 µMSurface Plasmon Resonance
Sialyl LewisaL-selectin>1 mMCell Adhesion Inhibition
6-sulfo-sialyl LewisxL-selectinHigh Affinity (qualitative)Cell Adhesion

Table 2: Binding Affinities of Sialylated Ligands to Siglecs

LigandSiglecDissociation Constant (Kd)MethodReference
α2,6-sialyllactoseSiglec-2 (CD22)~110 µMSurface Plasmon Resonance
α2,3-sialyllactoseSiglec-4 (MAG)~0.3 µMSurface Plasmon Resonance
Sialyl-TnSiglec-15Low millimolar rangeGlycan Array
Disialylglobopentaose (DSGb5)Siglec-1050 nMGlycan Microarray

Aberrant Sialylation in Cancer

One of the most consistent biochemical alterations in cancer is aberrant glycosylation, with changes in sialylation being a prominent feature. This "hypersialylation" is often associated with increased tumor growth, invasion, metastasis, and immune evasion.

Table 3: Alterations in Sialylation in Various Cancers

Cancer TypeChange in SialylationAssociated Molecules/MarkersClinical SignificanceReference(s)
Breast Cancer Increased α2,6-sialylationST6GAL1, sTn antigenPoor prognosis, metastasis
Colorectal Cancer Increased α2,3- and α2,6-sialylationSialyl Lewisx/a, MUC1Metastasis, chemoresistance
Ovarian Cancer Increased total sialic acidsT antigenReduced survival
Prostate Cancer Increased α2,3-sialylation of PSAProstate-Specific Antigen (PSA)Diagnostic marker
Lung Cancer Increased total sialic acidSialyl LewisxPoor prognosis, metastasis
Melanoma Increased ganglioside sialylationGD2, GM3Therapeutic target

The increased expression of sialylated structures on cancer cells can have profound consequences. For instance, the overexpression of sialyl Lewis antigens promotes metastasis by enhancing interactions with selectins on endothelial cells. Furthermore, the dense coat of sialic acids can mask underlying antigens, preventing their recognition by the immune system, and can directly engage inhibitory Siglecs on immune cells to suppress anti-tumor responses.

Experimental Protocols

The study of sialic acid biology relies on a variety of specialized techniques. Below are detailed methodologies for two key experimental approaches.

Quantification of Total Sialic Acid using DMB-HPLC

This protocol describes the quantification of total sialic acid in a glycoprotein sample using 1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization followed by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

DMB_HPLC_Workflow

Materials:

  • Glycoprotein sample (10-100 µg)

  • 2 M Acetic Acid

  • DMB labeling reagent (containing DMB, 2-mercaptoethanol, and sodium hydrosulfite in acetic acid)

  • Sialic acid standards (Neu5Ac and Neu5Gc)

  • HPLC system with a C18 reverse-phase column and fluorescence detector

  • Water bath or heating block

  • Microcentrifuge tubes

Procedure:

  • Acid Hydrolysis: a. To 10-100 µg of glycoprotein in a microcentrifuge tube, add 2 M acetic acid to a final volume of 50 µL. b. Incubate the sample at 80°C for 2-3 hours to release terminal sialic acids. c. Cool the sample to room temperature.

  • DMB Derivatization: a. Prepare the DMB labeling reagent immediately before use, protecting it from light. b. Add 50 µL of the DMB labeling reagent to the hydrolyzed sample. c. Also prepare a series of sialic acid standards (e.g., 0, 10, 25, 50, 100 pmol) and derivatize them in the same manner. d. Incubate all tubes at 50°C for 2.5 hours in the dark. e. Stop the reaction by adding 400 µL of water.

  • HPLC Analysis: a. Inject 20-50 µL of the derivatized sample and standards onto the RP-HPLC system. b. Separate the DMB-labeled sialic acids using an appropriate gradient of acetonitrile in water (e.g., 5-20% acetonitrile over 30 minutes). c. Detect the fluorescent derivatives using an excitation wavelength of 373 nm and an emission wavelength of 448 nm.

  • Quantification: a. Integrate the peak areas for Neu5Ac and Neu5Gc in both the samples and standards. b. Generate a standard curve by plotting peak area versus the amount of sialic acid for the standards. c. Determine the amount of Neu5Ac and Neu5Gc in the sample by interpolating their peak areas on the standard curve.

Static Cell Adhesion Assay

This protocol outlines a static cell adhesion assay to investigate the role of sialic acids in the adhesion of cells (e.g., cancer cells) to an endothelial cell monolayer.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Cancer cells expressing sialylated ligands

  • 96-well tissue culture plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Neuraminidase (optional, for removing sialic acids)

  • Crystal Violet staining solution (0.5% in 20% methanol)

  • 1% SDS solution

Procedure:

  • Prepare Endothelial Monolayer: a. Seed endothelial cells into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours of incubation. b. Optional: Activate the endothelial cells with a pro-inflammatory cytokine (e.g., TNF-α) for 4-6 hours prior to the assay to induce selectin expression.

  • Prepare Cancer Cells: a. Culture the cancer cells to be tested. b. Optional: To assess the role of sialic acids, treat a subset of the cancer cells with neuraminidase (e.g., 0.1 U/mL for 1 hour at 37°C) to remove terminal sialic acids. Wash the cells thoroughly with PBS to remove the enzyme. c. Resuspend the treated and untreated cancer cells in cell culture medium at a concentration of 1 x 106 cells/mL.

  • Adhesion Assay: a. Remove the culture medium from the confluent endothelial monolayer and wash gently with PBS. b. Add 100 µL of the cancer cell suspension (1 x 105 cells) to each well. c. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for cell adhesion. d. Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

  • Quantification of Adherent Cells: a. Fix the remaining adherent cells with 100 µL of methanol for 10 minutes. b. Remove the methanol and stain the cells with 100 µL of 0.5% Crystal Violet solution for 10 minutes. c. Wash the wells thoroughly with water to remove excess stain. d. Solubilize the stain by adding 100 µL of 1% SDS solution to each well and incubate for 15 minutes with gentle shaking. e. Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

Therapeutic Implications and Future Directions

The critical roles of sialic acids in pathophysiology, particularly in cancer and infectious diseases, have made them attractive targets for therapeutic intervention. Strategies currently being explored include:

  • Inhibition of Sialyltransferases: Small molecule inhibitors of sialyltransferases can prevent the aberrant hypersialylation of cancer cells, potentially reducing their metastatic potential and increasing their susceptibility to immunotherapy.

  • Sialidase-based Therapies: The enzymatic removal of sialic acids from the surface of cancer cells using sialidases can unmask tumor antigens and disrupt interactions with inhibitory Siglecs, thereby enhancing anti-tumor immune responses.

  • Targeting Siglec and Selectin Interactions: Monoclonal antibodies and small molecule antagonists that block the binding of sialylated ligands to Siglecs and selectins are in development to disrupt immune evasion and metastasis, respectively.

The field of glycobiology continues to uncover the intricate ways in which terminal sialic acids govern cellular behavior. Future research will likely focus on elucidating the specific sialo-glycoproteomic and -glycolipidomic signatures of different disease states, which will pave the way for the development of more targeted and effective glycan-based diagnostics and therapeutics. A deeper understanding of the complex interplay between sialylation and the tumor microenvironment will be crucial for harnessing the full therapeutic potential of targeting this fundamental biological modification.

Conclusion

Terminal sialic acids on N-glycans are far more than passive structural components; they are dynamic regulators of a vast array of biological processes. Their ability to mediate molecular recognition through interactions with Siglecs and selectins places them at the heart of cellular communication, immune regulation, and disease pathogenesis. The aberrant sialylation observed in cancer underscores their importance in malignancy and offers exciting new avenues for therapeutic intervention. The continued exploration of the "sialome" promises to unlock new insights into biology and provide innovative solutions for the treatment of a wide range of human diseases.

References

The Advent of Disialo-Asn: A Technical Guide to its Discovery, Isolation, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery and characterization of complex N-linked glycans, particularly those terminating in multiple sialic acid residues, have been pivotal in advancing our understanding of cellular communication, immunology, and disease pathology. Among these, asparagine (Asn) residues carrying disialylated glycans, herein referred to as Disialo-Asn, represent a critical subset of post-translational modifications. Their exposed, negatively charged nature dictates a profound influence on protein conformation, stability, and intermolecular interactions. This technical guide provides an in-depth exploration of the historical discovery, modern isolation methodologies, and analytical techniques pertinent to this compound. Detailed experimental protocols are provided to facilitate the practical application of these methods in a research and development setting. Furthermore, this guide employs visual aids in the form of Graphviz diagrams to elucidate complex signaling pathways and experimental workflows, offering a comprehensive resource for professionals in the field.

Discovery and Historical Context

The "discovery" of this compound was not a singular event but rather an incremental process built upon the foundational discoveries in glycobiology. The initial identification of N-linked glycans attached to asparagine residues of proteins dates back to early biochemical analyses of abundant serum glycoproteins like immunoglobulins.[1] It was established that these glycans were attached to asparagine residues within the consensus sequon Asn-X-Ser/Thr, where X can be any amino acid except proline.[1]

The identification of sialic acids as terminal components of these glycan chains was a subsequent crucial step.[2] Early methods for characterizing N-glycans, though rudimentary by today's standards, laid the groundwork for understanding their structural diversity. The development of techniques like hydrazinolysis for the chemical release of N-glycans, followed by chromatographic separation, allowed for the initial characterization of different glycan species.[3][4]

The first definitive identification of N-glycans bearing more than one sialic acid residue emerged from detailed structural analyses of glycoproteins such as alpha-1-acid glycoprotein. The use of increasingly sophisticated analytical techniques, including capillary electrophoresis and mass spectrometry, enabled the separation and characterization of glycoforms, revealing the existence of bi-, tri-, and even tetra-antennary structures, many of which were capped with sialic acids. These studies were the first to implicitly identify "this compound" by characterizing glycopeptides where the asparagine-linked glycan was disialylated.

Isolation and Purification Methodologies

The isolation of this compound, either as a released glycan or as part of a glycopeptide, is a multi-step process requiring careful optimization. The general workflow involves the release of N-glycans from the glycoprotein, followed by purification and enrichment of the sialylated species.

Enzymatic Release of N-Glycans

The most common and effective method for releasing N-linked glycans is through enzymatic digestion with Peptide-N-Glycosidase F (PNGase F). This enzyme cleaves the bond between the innermost N-acetylglucosamine (GlcNAc) residue of the glycan and the asparagine residue of the protein.

Experimental Protocol: In-Solution PNGase F Digestion

  • Protein Denaturation: Dissolve 100 µg of the glycoprotein in 20 µL of a denaturing buffer (e.g., 50 mM ammonium bicarbonate with 0.1% RapiGest SF). Heat at 95°C for 5 minutes.

  • Reduction and Alkylation (Optional but Recommended): Cool the sample to room temperature. Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add iodoacetamide (IAA) to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.

  • PNGase F Digestion: Add 1-2 units of PNGase F to the protein solution. Incubate at 37°C for 12-18 hours.

  • Enzyme Inactivation and Peptide Precipitation: Add trifluoroacetic acid (TFA) to a final concentration of 0.5% to inactivate the PNGase F and precipitate the deglycosylated protein. Incubate at 37°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes.

  • Glycan Collection: Carefully collect the supernatant containing the released N-glycans.

Purification of Sialylated Glycans by HILIC-SPE

Hydrophilic Interaction Chromatography (HILIC) is a powerful technique for the separation of polar molecules like glycans. In a Solid Phase Extraction (SPE) format, HILIC is widely used to purify and enrich glycans from complex mixtures.

Experimental Protocol: HILIC-SPE Purification of Released N-Glycans

  • Cartridge Equilibration: Condition a HILIC SPE cartridge (e.g., 150 µL bed volume) by washing with 1 mL of ultrapure water, followed by 1 mL of 85% acetonitrile (ACN).

  • Sample Loading: Adjust the ACN concentration of the glycan-containing supernatant from the PNGase F digestion to at least 85% by adding the appropriate volume of ACN. Load the sample onto the equilibrated HILIC SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 85% ACN containing 1% TFA to remove salts and other hydrophobic contaminants. Repeat this wash step twice.

  • Elution: Elute the purified N-glycans with 2-3 aliquots of 100-200 µL of ultrapure water or a low concentration of an aqueous buffer (e.g., 50 mM ammonium formate).

  • Drying: Dry the eluted glycans in a vacuum centrifuge.

Analytical Techniques for this compound Characterization

Following purification, a variety of analytical techniques can be employed to identify and quantify disialylated N-glycans.

Fluorescent Labeling and HPLC/UPLC Analysis

For sensitive detection by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), the reducing end of the released glycans is typically derivatized with a fluorescent label, such as 2-aminobenzamide (2-AB) or procainamide.

Experimental Protocol: 2-AB Labeling of N-Glycans

  • Reagent Preparation: Prepare a labeling solution of 0.35 M 2-AB and 1 M sodium cyanoborohydride in a 30:70 (v/v) mixture of acetic acid and dimethyl sulfoxide (DMSO).

  • Labeling Reaction: Add 10 µL of the labeling solution to the dried glycans. Incubate at 65°C for 2 hours.

  • Purification of Labeled Glycans: The labeled glycans can be purified using HILIC-SPE, as described in section 2.2, to remove excess labeling reagent.

The labeled glycans are then separated by HILIC-UPLC with fluorescence detection. The retention time of the glycans can be compared to a labeled glycan library for structural identification. The relative abundance of disialylated species can be determined from the peak areas in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the detailed structural characterization of glycans. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS provides rapid profiling of the glycan pool, while Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the separation and fragmentation of individual glycan isomers for detailed structural elucidation.

Experimental Protocol: MALDI-TOF MS Analysis of N-Glycans

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in 50% ACN with 0.1% TFA.

  • Sample Spotting: Mix 1 µL of the purified glycan sample with 1 µL of the matrix solution directly on the MALDI target plate. Allow the spot to air dry.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The masses of the detected ions can be used to infer the monosaccharide composition of the glycans.

Quantitative Data on this compound Abundance

The relative abundance of disialylated N-glycans can vary significantly depending on the protein, cell type, and physiological state. The following tables summarize representative quantitative data from the literature.

Table 1: Relative Abundance of Sialylated N-Glycans on Human Serum IgG

Glycan Sialylation StateRelative Abundance (%)
Asialo~85-90%
Monosialylated~10-15%
Disialylated~1-3%

Table 2: Relative Abundance of Sialylated O-Glycans in HT-29 and Caco-2 Cells

Cell LineSialylated O-Glycans (%)Fucosylated Sialylated O-Glycans (%)Most Abundant Sialylated Structure
HT-29 ~100%12%α(2–3)-disialylated Core 2 (>50%)
Caco-2 40%~20%Mono- and disialylated Core 2

Signaling Pathways and Biological Functions

Disialylated N-glycans on the cell surface play crucial roles in mediating cellular interactions and signaling. Their terminal, negatively charged sialic acid residues are often recognized by a family of sialic acid-binding immunoglobulin-like lectins (Siglecs).

Siglec-Mediated Signaling

Siglecs are transmembrane proteins expressed predominantly on immune cells. The binding of sialylated glycans to the extracellular domain of Siglecs can trigger intracellular signaling cascades that modulate immune responses. Many inhibitory Siglecs contain intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs). Upon ligand binding, these ITIMs are phosphorylated, leading to the recruitment of phosphatases like SHP-1 and SHP-2, which in turn dephosphorylate key signaling molecules, thereby dampening cellular activation.

Siglec_Signaling cluster_membrane Cell Membrane Disialo_Glycan Disialylated Glycan Siglec Siglec Receptor Disialo_Glycan->Siglec Binding SHP SHP-1/2 Phosphatase Siglec->SHP Recruitment & Activation Signaling_Molecule Signaling Molecule (e.g., Syk, PLCγ) SHP->Signaling_Molecule Dephosphorylation Downstream_Signaling Downstream Signaling Signaling_Molecule->Downstream_Signaling Inhibition Inhibition of Cellular Activation Downstream_Signaling->Inhibition Glycan_Release_and_Purification Start Glycoprotein Sample Denaturation Denaturation Start->Denaturation PNGaseF PNGase F Digestion (N-Glycan Release) Denaturation->PNGaseF Protein_Precipitation Protein Precipitation PNGaseF->Protein_Precipitation Supernatant_Collection Collect Supernatant (Contains N-Glycans) Protein_Precipitation->Supernatant_Collection HILIC_SPE HILIC-SPE Purification Supernatant_Collection->HILIC_SPE Purified_Glycans Purified N-Glycans HILIC_SPE->Purified_Glycans Glycan_Analysis_Workflow Start Purified N-Glycans Labeling Fluorescent Labeling (e.g., 2-AB) Start->Labeling MALDI_MS MALDI-TOF MS Analysis Start->MALDI_MS LC_MS LC-MS/MS Analysis Start->LC_MS HILIC_UPLC HILIC-UPLC-FLD Analysis Labeling->HILIC_UPLC Data_Analysis Data Analysis and Structural Elucidation HILIC_UPLC->Data_Analysis MALDI_MS->Data_Analysis LC_MS->Data_Analysis

References

The Occurrence and Analysis of Disialo-Asn in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Disialo-Asn, a term referring to a disialylated biantennary complex-type N-glycan attached to an asparagine residue, represents a critical structural motif on many glycoproteins. These structures are not typically found as free entities in nature but are integral components of glycoproteins circulating in biological fluids and present on cell surfaces. Their terminal sialic acid residues play a pivotal role in a myriad of biological processes, including cell-cell recognition, immune modulation, and protein half-life regulation. This technical guide provides a comprehensive overview of the natural sources and abundance of glycoproteins bearing these disialylated structures, alongside detailed experimental protocols for their isolation, characterization, and quantification.

Introduction to this compound

This compound is a glycopeptide structure, specifically a disialylated N-glycan covalently linked to the amino acid asparagine (Asn). The core of this glycan is typically a biantennary complex-type structure, meaning it has two branches (antennae), each terminating with a sialic acid residue. The linkage of these sialic acids to the underlying galactose can be of different types, most commonly α2,3- or α2,6-, and this variation can significantly impact the biological function of the glycoprotein.

Sialic acids are key players in cellular communication and biological recognition.[1] Their negative charge and terminal position on glycans mediate interactions with various receptors, such as siglecs (sialic acid-binding immunoglobulin-like lectins), which are crucial in regulating immune responses. The degree of sialylation can also influence the circulating half-life of glycoproteins.

Natural Sources and Abundance of Disialylated N-Glycans

Disialylated N-glycans are ubiquitously found on a wide range of glycoproteins across various biological sources. This section details their presence and relative abundance in some of the most well-characterized natural sources.

Human Plasma

Human plasma is a rich source of glycoproteins, many of which carry disialylated N-glycans. Transferrin, an iron-transport protein, is a notable example where afucosylated diantennary disialylated glycans are the most abundant glycoform.[2][3][4] While absolute concentrations of "this compound" are not typically reported, the relative abundance of different glycoforms on specific proteins provides valuable insight.

GlycoproteinSourceRelative Abundance of Disialylated N-GlycansKey Glycan StructuresReference
TransferrinHuman Plasma~75% of total N-glycans are tetrasialylated (on the whole protein, which has two N-glycosylation sites)Diantennary, disialylated, afucosylated[2]
Alpha-1-acid glycoprotein (AGP)Human PlasmaHighly sialylated, with a significant portion being di-, tri-, and tetra-sialylatedComplex bi-, tri-, and tetra-antennary structures
Bovine Milk

Bovine milk and colostrum are excellent sources of glycoproteins, many of which are highly sialylated. Lactoferrin, an iron-binding glycoprotein with antimicrobial properties, is a prominent example. The sialylation of bovine milk glycoproteins is dynamic, with colostrum being more highly sialylated than mature milk.

GlycoproteinSourceRelative Abundance of Disialylated N-GlycansKey Glycan StructuresReference
LactoferrinBovine Colostrum & MilkVariable, with a significant proportion of mono- and di-sialylated glycansComplex biantennary structures with α2,3- and α2,6-linked sialic acids
Glycomacropeptide (from κ-casein)Bovine Milk/WheyRich in sialylated O- and N-glycans-
Egg White

Egg white from various avian species is a readily available source of glycoproteins. Ovomucoid, a major allergen in egg white, is known to be glycosylated with sialylated N-glycans. Studies on pigeon and quail egg whites have also revealed the presence of disialylated glycan structures.

GlycoproteinSourceRelative Abundance of Disialylated N-GlycansKey Glycan StructuresReference
OvomucoidPigeon Egg WhiteDisialyl glycans are present, though less abundant than monosialyl and neutral glycans.Complex tri- and tetra-antennary structures
OvotransferrinPigeon Egg WhiteLowest abundance of disialyl glycans among major glycoproteinsComplex triantennary structures with bisecting GlcNAc
OvomucinHen Egg WhiteContains sialylated N- and O-glycansComplex-type N-glycans with bisecting N-acetylglucosamine

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of disialylated N-glycans from a representative natural source, bovine milk.

Extraction and Purification of Glycoproteins from Bovine Milk

This protocol is adapted from methods for isolating glycoproteins from bovine milk whey.

Materials:

  • Fresh bovine milk

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Sodium chloride (NaCl)

  • Centrifuge and centrifuge tubes

  • Dialysis tubing (10 kDa MWCO)

  • Lyophilizer

Procedure:

  • Defatting: Centrifuge fresh bovine milk at 4,000 x g for 30 minutes at 4°C to separate the cream layer. Carefully collect the skim milk.

  • Casein Precipitation: Adjust the pH of the skim milk to 4.6 with 1 M HCl and incubate at 40°C for 30 minutes to precipitate caseins.

  • Whey Collection: Centrifuge the acidified milk at 10,000 x g for 30 minutes at 4°C. The supernatant, containing whey proteins (including lactoferrin), is carefully collected.

  • Ammonium Sulfate Precipitation: While stirring, slowly add solid ammonium sulfate to the whey to a final saturation of 60%. Allow the proteins to precipitate overnight at 4°C.

  • Protein Pellet Collection: Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the precipitated glycoproteins.

  • Dialysis: Resuspend the pellet in a minimal volume of Tris-HCl buffer and dialyze extensively against the same buffer at 4°C to remove excess salt.

  • Lyophilization: Freeze-dry the dialyzed protein solution to obtain a purified glycoprotein powder.

Enzymatic Release of N-Glycans using PNGase F

This protocol is based on standard procedures for PNGase F digestion.

Materials:

  • Purified glycoprotein sample

  • Denaturing buffer (e.g., 5% SDS, 1 M DTT)

  • NP-40 (10% solution)

  • PNGase F (Peptide-N-Glycosidase F)

  • Sodium phosphate buffer (50 mM, pH 7.5)

  • Water bath or heat block

Procedure:

  • Denaturation: Dissolve 100 µg of the glycoprotein sample in 10 µL of sodium phosphate buffer. Add 2 µL of denaturing buffer and heat at 100°C for 10 minutes.

  • Neutralization: Cool the sample to room temperature. Add 2 µL of 10% NP-40 to counteract the SDS.

  • Enzymatic Digestion: Add 1 µL of PNGase F (typically 500 units/µL).

  • Incubation: Incubate the reaction mixture at 37°C for 12-18 hours (overnight).

  • Protein Precipitation: Add three volumes of cold ethanol to precipitate the deglycosylated protein. Incubate at -20°C for 30 minutes.

  • Glycan Collection: Centrifuge at 14,000 x g for 10 minutes. Carefully collect the supernatant containing the released N-glycans.

  • Drying: Dry the glycan-containing supernatant in a vacuum centrifuge.

Fluorescent Labeling of Released N-Glycans

This protocol describes a common method using 2-aminobenzamide (2-AB) for fluorescent labeling.

Materials:

  • Dried N-glycan sample

  • 2-Aminobenzamide (2-AB) labeling solution (e.g., 0.35 M 2-AB in 30% acetic acid in DMSO)

  • Reducing agent solution (e.g., 1 M sodium cyanoborohydride in DMSO)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE) cartridges

  • Acetonitrile (ACN)

  • Water

Procedure:

  • Labeling Reaction: Resuspend the dried N-glycans in 5 µL of the 2-AB labeling solution. Add 5 µL of the reducing agent solution.

  • Incubation: Incubate the mixture at 65°C for 2 hours.

  • Purification:

    • Condition a HILIC SPE cartridge with water, followed by ACN.

    • Dilute the labeling reaction with ACN to a final concentration of 95%.

    • Load the diluted sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 95% ACN to remove excess labeling reagents.

    • Elute the labeled glycans with water.

  • Drying: Dry the eluted, labeled glycans in a vacuum centrifuge.

Quantification of Disialylated N-Glycans by HILIC-UPLC

This protocol outlines the analysis of fluorescently labeled N-glycans using Ultra-Performance Liquid Chromatography with a HILIC column and fluorescence detection.

Materials:

  • Dried, fluorescently labeled N-glycan sample

  • Acetonitrile (ACN)

  • Ammonium formate buffer (100 mM, pH 4.4)

  • UPLC system with a fluorescence detector and a HILIC column (e.g., BEH Glycan column)

  • Labeled glycan standards (optional, for calibration)

Procedure:

  • Sample Preparation: Reconstitute the dried, labeled N-glycans in a known volume of water or an ACN/water mixture.

  • Chromatographic Separation:

    • Equilibrate the HILIC column with a high percentage of ACN (e.g., 78%) in ammonium formate buffer.

    • Inject the sample onto the column.

    • Elute the glycans using a gradient of decreasing ACN concentration. Sialylated glycans will elute later than neutral glycans due to their charge and hydrophilicity.

  • Detection: Monitor the elution profile using a fluorescence detector (e.g., excitation at 330 nm and emission at 420 nm for 2-AB).

  • Quantification: The area of the peaks corresponding to disialylated glycans can be integrated and compared to the total area of all glycan peaks to determine the relative abundance. Absolute quantification can be achieved by using a standard curve generated from known amounts of labeled glycan standards.

Visualizations

Experimental Workflow

experimental_workflow cluster_source Natural Source cluster_extraction Glycoprotein Extraction cluster_release N-Glycan Release cluster_labeling Fluorescent Labeling cluster_analysis Analysis milk Bovine Milk defat Defatting milk->defat precipitate Casein Precipitation defat->precipitate whey Whey Collection precipitate->whey purify Purification whey->purify denature Denaturation purify->denature digest PNGase F Digestion denature->digest collect Glycan Collection digest->collect label_react Labeling Reaction (e.g., 2-AB) collect->label_react purify_label HILIC-SPE Purification label_react->purify_label uplc HILIC-UPLC purify_label->uplc ms Mass Spectrometry purify_label->ms signaling_pathway cluster_cell1 Cell 1 cluster_interaction cluster_cell2 Cell 2 (e.g., Immune Cell) glycoprotein Glycoprotein with This compound interaction Binding glycoprotein->interaction siglec Siglec Receptor interaction->siglec signaling Intracellular Signaling Cascade siglec->signaling response Cellular Response (e.g., Immune Regulation) signaling->response

References

The Architecture of Complexity: A Technical Guide to the Biosynthesis of Biantennary Complex N-Glycans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-linked glycosylation is a critical post-translational modification that profoundly influences the structure, function, and stability of a vast array of proteins. Among the diverse array of N-glycan structures, biantennary complex N-glycans are a prevalent and functionally significant class, playing crucial roles in cell-cell recognition, signaling, and the pharmacokinetics of therapeutic glycoproteins. Understanding the intricate biosynthetic pathway of these structures is paramount for researchers in cell biology, oncology, and immunology, as well as for professionals in the biopharmaceutical industry engaged in the development and manufacturing of glycoprotein therapeutics. This technical guide provides an in-depth exploration of the core biosynthetic pathway of biantennary complex N-glycans, complete with quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Core Biosynthesis Pathway: From High-Mannose to Biantennary Complex N-Glycans

The journey from a nascent high-mannose N-glycan to a mature biantennary complex structure is a highly orchestrated process that unfolds across two major cellular compartments: the endoplasmic reticulum (ER) and the Golgi apparatus. The initial stages in the ER involve the synthesis of a lipid-linked oligosaccharide precursor (Glc3Man9GlcNAc2-PP-Dol) and its en bloc transfer to nascent polypeptide chains.[1] Subsequent trimming of glucose and some mannose residues in the ER prepares the glycoprotein for its transit to the Golgi apparatus, where the intricate branching and diversification of the N-glycan occurs.[2]

The formation of a biantennary complex N-glycan is initiated in the medial-Golgi. This process is dependent on the sequential action of several key glycosidases and glycosyltransferases.

Step 1: The Gateway to Complexity - Action of α-Mannosidase II

Upon arrival in the medial-Golgi, the Man5GlcNAc2 structure is acted upon by α-mannosidase II. This enzyme specifically removes two mannose residues, creating the crucial GlcNAcMan3GlcNAc2 intermediate. This trimming step is a prerequisite for the subsequent addition of N-acetylglucosamine (GlcNAc) residues.[3]

Step 2: Initiating the First Antenna - The Role of N-Acetylglucosaminyltransferase I (MGAT1)

N-acetylglucosaminyltransferase I (MGAT1), also known as GlcNAc-TI, is a pivotal enzyme that catalyzes the addition of a GlcNAc residue from the sugar donor UDP-GlcNAc to the terminal α1,3-linked mannose residue of the GlcNAcMan3GlcNAc2 core.[4][5] This reaction forms a β1,2-linkage and marks the initiation of the first antenna of the complex N-glycan. The action of MGAT1 is the committed step towards the synthesis of hybrid and complex N-glycans.

Step 3: Building the Second Antenna - The Action of N-Acetylglucosaminyltransferase II (MGAT2)

Following the action of MGAT1, N-acetylglucosaminyltransferase II (MGAT2), or GlcNAc-TII, catalyzes the addition of a second GlcNAc residue from UDP-GlcNAc. This GlcNAc is attached in a β1,2-linkage to the terminal α1,6-linked mannose residue of the core structure. The completion of this step results in a biantennary N-glycan with two GlcNAc-terminating antennae, the foundational structure for further modifications.

Biantennary Complex N-Glycan Biosynthesis Pathway High_Mannose High-Mannose N-Glycan (Man9GlcNAc2) Man5 Man5GlcNAc2 High_Mannose->Man5 Trimming GlcNAcMan5 GlcNAcMan5GlcNAc2 (Hybrid) Man5->GlcNAcMan5 MGAT1 (UDP-GlcNAc) GlcNAcMan3 GlcNAcMan3GlcNAc2 GlcNAcMan5->GlcNAcMan3 α-Mannosidase II Biantennary Biantennary Complex N-Glycan (GlcNAc2Man3GlcNAc2) GlcNAcMan3->Biantennary MGAT2 (UDP-GlcNAc)

Biosynthesis pathway of biantennary complex N-glycans.

Quantitative Data

The efficiency and specificity of the glycosyltransferases involved in biantennary N-glycan synthesis are critical determinants of the final glycan profile. The kinetic parameters of these enzymes provide valuable insights into the regulation of this pathway.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Organism/Cell TypeReference
MGAT1 Man₅-glycopeptide0.143.42Arabidopsis thaliana
UDP-GlcNAc0.05Arabidopsis thaliana
MGAT2 GlcNAcMan₃GlcNAc₂-AsnN/AN/AHuman
UDP-GlcNAcN/AN/AHuman

Note: Kinetic data can vary depending on the specific assay conditions, substrate, and enzyme source. The data for human MGAT2 is presented in the context of its structural analysis, with detailed kinetic parameters requiring specific experimental determination under defined conditions.

The relative abundance of different N-glycan structures can be quantified in various cell lines used for recombinant protein production. Chinese Hamster Ovary (CHO) cells are a commonly used host, and their N-glycan profile is of significant interest.

Glycan StructureRelative Abundance in CHO-K1 Cells (Surface)Relative Abundance in CHO-K1 Cells (Lysate)Reference
High-Mannose28.8%66.5%
Sialylated48.1%13.5%
Fucosylated37.9%25.5%
Terminal-Galactosylated36.6%20.9%

This table provides a general overview of the N-glycan distribution in CHO-K1 cells. The specific abundance of biantennary structures would require more detailed glycomic analysis.

Experimental Protocols

N-Glycan Release from Glycoproteins using PNGase F

This protocol describes the enzymatic release of N-linked glycans from a glycoprotein sample.

Materials:

  • Glycoprotein sample

  • PNGase F (Peptide-N-Glycosidase F)

  • Denaturing Buffer (e.g., containing SDS)

  • Reaction Buffer (e.g., containing NP-40 and a suitable buffer salt)

  • Heating block or water bath

  • Microcentrifuge tubes

Methodology:

  • Denaturation: a. In a microcentrifuge tube, combine the glycoprotein sample with the denaturing buffer. b. Heat the mixture at 100°C for 10 minutes to denature the protein. c. Immediately place the tube on ice to cool.

  • Deglycosylation: a. To the denatured glycoprotein, add the reaction buffer containing a non-ionic detergent like NP-40 to counteract the inhibitory effect of SDS on PNGase F. b. Add PNGase F to the reaction mixture. The amount of enzyme may need to be optimized based on the glycoprotein concentration. c. Incubate the reaction at 37°C for a minimum of 1 hour. For complex glycoproteins, a longer incubation time (e.g., overnight) may be necessary.

  • Sample Recovery: The released N-glycans are now in solution and can be separated from the deglycosylated protein for further analysis.

Fluorescent Labeling of Released N-Glycans with 2-Aminobenzamide (2-AB)

This protocol outlines the derivatization of released N-glycans with a fluorescent tag for detection in subsequent chromatographic analysis.

Materials:

  • Dried, released N-glycan sample

  • 2-Aminobenzamide (2-AB) labeling solution (containing 2-AB and a reducing agent like sodium cyanoborohydride in a DMSO/acetic acid mixture)

  • Heating block

  • Solvents for cleanup (e.g., acetonitrile)

  • Solid-phase extraction (SPE) cartridges (e.g., HILIC)

Methodology:

  • Labeling Reaction: a. To the dried N-glycan sample, add the 2-AB labeling solution. b. Incubate the reaction mixture at 65°C for 2-3 hours.

  • Cleanup: a. After incubation, remove excess labeling reagents using a solid-phase extraction (SPE) protocol. A HILIC (Hydrophilic Interaction Liquid Chromatography) SPE cartridge is commonly used for this purpose. b. The labeled N-glycans are eluted and can be dried down for storage or reconstituted in a suitable solvent for analysis.

HILIC-UPLC Analysis of 2-AB Labeled N-Glycans

This protocol describes the separation and relative quantification of 2-AB labeled N-glycans using Ultra-High-Performance Liquid Chromatography (UPLC) with a HILIC column and fluorescence detection.

Materials:

  • 2-AB labeled N-glycan sample

  • UPLC system with a fluorescence detector

  • HILIC column suitable for glycan analysis

  • Mobile Phase A: Ammonium formate buffer (e.g., 100 mM, pH 4.4)

  • Mobile Phase B: Acetonitrile

Methodology:

  • Sample Preparation: Reconstitute the labeled N-glycan sample in a solution with a high percentage of acetonitrile (e.g., 70-80%).

  • Chromatographic Separation: a. Equilibrate the HILIC column with the initial mobile phase conditions (high percentage of acetonitrile). b. Inject the sample onto the column. c. Elute the glycans using a gradient of decreasing acetonitrile concentration (increasing aqueous mobile phase).

  • Detection and Quantification: a. Monitor the elution of the labeled glycans using a fluorescence detector (excitation ~330 nm, emission ~420 nm for 2-AB). b. The retention time of the peaks can be compared to a dextran ladder or known standards to determine the glucose unit (GU) values for identification. c. The peak area of each glycan can be integrated to determine its relative abundance.

Glycosyltransferase Activity Assay

This protocol provides a general method for determining the activity of a glycosyltransferase, such as MGAT1 or MGAT2, using a radiolabeled sugar donor.

Materials:

  • Enzyme source (e.g., purified recombinant enzyme or cell lysate)

  • Acceptor substrate (e.g., a specific glycan or glycopeptide)

  • Radiolabeled donor substrate (e.g., UDP-[¹⁴C]GlcNAc)

  • Reaction buffer (containing appropriate pH, salts, and cofactors like Mn²⁺)

  • Stop solution (e.g., EDTA solution)

  • Method for separating product from unreacted substrate (e.g., anion-exchange chromatography)

  • Scintillation counter

Methodology:

  • Reaction Setup: a. Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and enzyme source. b. Initiate the reaction by adding the radiolabeled donor substrate.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Product Separation and Detection: a. Separate the radiolabeled product from the unreacted radiolabeled donor substrate using a suitable chromatographic method. b. Quantify the amount of radiolabeled product using a scintillation counter.

  • Activity Calculation: Calculate the enzyme activity based on the amount of product formed over time.

N_Glycan_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Interpretation Glycoprotein Glycoprotein Sample Release N-Glycan Release (PNGase F) Glycoprotein->Release Enzymatic Digestion Labeling Fluorescent Labeling (e.g., 2-AB) Release->Labeling Chemical Derivatization Cleanup SPE Cleanup Labeling->Cleanup Purification HILIC_UPLC HILIC-UPLC Separation Cleanup->HILIC_UPLC Injection Fluorescence Fluorescence Detection HILIC_UPLC->Fluorescence Detection MS Mass Spectrometry (for structural elucidation) HILIC_UPLC->MS Online or Offline Analysis Quantification Relative Quantification Fluorescence->Quantification Peak Integration Identification Structural Identification MS->Identification Fragmentation Analysis

Experimental workflow for N-glycan analysis.

Conclusion

The biosynthesis of biantennary complex N-glycans is a sophisticated and highly regulated process that is fundamental to the function of many glycoproteins. A thorough understanding of this pathway, from the key enzymatic steps to the methods used for its investigation, is essential for advancing research in glycobiology and for the successful development of therapeutic glycoproteins. This guide has provided a comprehensive overview of the core biosynthetic pathway, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for scientists and researchers in this dynamic field. The continued exploration of this pathway will undoubtedly unveil new insights into cellular function and open new avenues for therapeutic intervention.

References

An In-depth Technical Guide to the Catabolism and Degradation of Disialo-Asn

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catabolism of N-linked glycoproteins is a fundamental cellular process essential for maintaining protein homeostasis and recycling valuable monosaccharides and amino acids. This process primarily occurs within the lysosome, where a series of hydrolases sequentially dismantle the complex glycan structures and the associated polypeptide backbone.[1][2] A critical component of many N-linked glycans is the terminal sialic acid residue, which often exists in multiple forms, such as in Disialo-Asn. This compound represents a glycoamino acid structure where a biantennary complex-type N-glycan, terminating in two sialic acid residues, is attached to an asparagine residue.

The complete degradation of this compound is crucial for normal cellular function. Deficiencies in the enzymes responsible for this process lead to a class of devastating lysosomal storage diseases, most notably Aspartylglucosaminuria (AGU).[3][4] In AGU, the final step of glycoasparagine degradation is impaired, leading to the accumulation of these molecules in lysosomes, causing progressive neurodegeneration and multi-systemic pathology.[5]

This technical guide provides a comprehensive overview of the core aspects of this compound catabolism. It details the enzymatic pathway, presents available quantitative data, outlines detailed experimental protocols for studying this process, and visualizes the key pathways and workflows. This document is intended to serve as a valuable resource for researchers investigating lysosomal biology, glycoprotein metabolism, and the development of therapeutic strategies for related genetic disorders.

The Lysosomal Catabolic Pathway of this compound

The degradation of this compound is a stepwise process that occurs in the acidic environment of the lysosome. The pathway involves the sequential action of several exoglycosidases, culminating in the cleavage of the asparagine-N-acetylglucosamine linkage by aspartylglucosaminidase.

The catabolic cascade for a typical this compound structure proceeds as follows:

  • Desialylation: The process is initiated by the removal of the terminal sialic acid residues. This is catalyzed by the lysosomal sialidase, also known as neuraminidase-1 (NEU1). NEU1 is part of a multienzyme complex that includes β-galactosidase and the protective protein/cathepsin A (PPCA), which is essential for its stability and activity.

  • Degalactosylation: Following the removal of sialic acids, the exposed terminal galactose residues are cleaved by lysosomal β-galactosidase.

  • Removal of N-acetylglucosamine: Next, β-N-acetylhexosaminidase acts on the terminal N-acetylglucosamine (GlcNAc) residues.

  • Mannose Cleavage: The mannose residues of the core glycan are then sequentially removed by the action of α-mannosidase and β-mannosidase.

  • Cleavage of the Chitobiose Core: The remaining chitobiose unit (GlcNAcβ1-4GlcNAc) linked to asparagine is cleaved. In some species, this is accomplished by chitobiase, while in others, β-N-acetylhexosaminidase performs this function.

  • Final Cleavage by Aspartylglucosaminidase (AGA): The final and critical step is the hydrolysis of the bond between the innermost GlcNAc and the asparagine residue. This is catalyzed by aspartylglucosaminidase (AGA). This releases the free N-acetylglucosamine and an aspartate residue, completing the degradation of the glycoasparagine.

Catabolism_of_Disialo_Asn cluster_glycan This compound cluster_steps Degradation Steps Disialo_Asn Sia-Gal-GlcNAc-Man | Sia-Gal-GlcNAc-Man-Man-GlcNAc-GlcNAc-Asn Asialo_Asn Gal-GlcNAc-Man | Gal-GlcNAc-Man-Man-GlcNAc-GlcNAc-Asn Disialo_Asn->Asialo_Asn Sialidase (NEU1) Agalacto_Asn GlcNAc-Man | GlcNAc-Man-Man-GlcNAc-GlcNAc-Asn Asialo_Asn->Agalacto_Asn β-Galactosidase Ahexosamino_Asn Man | Man-Man-GlcNAc-GlcNAc-Asn Agalacto_Asn->Ahexosamino_Asn β-Hexosaminidase Ammanno_Asn GlcNAc-GlcNAc-Asn Ahexosamino_Asn->Ammanno_Asn α/β-Mannosidases GlcNAc_Asn GlcNAc-Asn Ammanno_Asn->GlcNAc_Asn Chitobiase / β-Hexosaminidase Final_Products Aspartate + GlcNAc GlcNAc_Asn->Final_Products Aspartylglucosaminidase (AGA)

Catabolic Pathway of this compound

Associated Signaling Pathways

Lysosomal storage diseases, including those resulting from impaired glycoprotein catabolism, are increasingly recognized as disorders that extend beyond simple substrate accumulation. The dysfunction of the lysosome has profound impacts on cellular signaling, leading to a cascade of secondary pathological events. Key signaling hubs that are affected include mTOR, AMPK, and calcium homeostasis.

  • mTOR Pathway: The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. In several lysosomal storage diseases, the mTORC1 signaling pathway is aberrantly activated. This is thought to be a consequence of the impaired lysosomal function and altered nutrient sensing.

  • AMPK Pathway: AMP-activated protein kinase (AMPK) is a critical energy sensor that is activated in response to cellular stress and low energy levels. In the context of lysosomal dysfunction, AMPK can be activated as a response to the cellular stress caused by substrate accumulation.

  • Calcium Homeostasis: Lysosomes are important intracellular calcium stores, and their dysfunction can lead to dysregulation of calcium signaling. This can have widespread effects on cellular processes, including autophagy, membrane trafficking, and apoptosis.

Signaling_Pathways cluster_lysosome Lysosomal Dysfunction cluster_signaling Altered Cellular Signaling cluster_cellular_effects Cellular Consequences This compound Accumulation This compound Accumulation mTORC1 Activation mTORC1 Activation This compound Accumulation->mTORC1 Activation AMPK Activation AMPK Activation This compound Accumulation->AMPK Activation Calcium Dysregulation Calcium Dysregulation This compound Accumulation->Calcium Dysregulation Inhibited Autophagy Inhibited Autophagy mTORC1 Activation->Inhibited Autophagy Altered Gene Expression Altered Gene Expression AMPK Activation->Altered Gene Expression Increased Apoptosis Increased Apoptosis Calcium Dysregulation->Increased Apoptosis Neurodegeneration Neurodegeneration Inhibited Autophagy->Neurodegeneration Altered Gene Expression->Neurodegeneration Increased Apoptosis->Neurodegeneration

Signaling Pathways Affected by this compound Accumulation

Quantitative Data

Quantitative analysis of the enzymes and metabolites involved in this compound catabolism is crucial for understanding the pathophysiology of related disorders and for the development of diagnostic and therapeutic strategies. The following tables summarize available quantitative data.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeSubstrateKmVmaxSource
Human Lysosomal Sialidase (NEU1)Sialyl(α2-6)GalNAc~0.2 mMNot Specified
Human Aspartylglucosaminidase (AGA)Asn-GlcNAc~0.5 mMNot Specified

Note: Specific kinetic data for the degradation of this compound is limited. The data presented are for analogous substrates.

Table 2: Aspartylglucosaminidase Activity in Health and Disease

Sample TypeConditionEnzyme Activity (mU/L)Source
Human SerumHealthy Donors2.503 - 3.897 (Average: 3.252)
Human SerumAGU Patients0.0123 - 0.251 (Average: 0.11)

Table 3: Urinary Glycoasparagine Levels in Aspartylglucosaminuria (AGU)

GlycoasparagineConditionConcentrationSource
2-acetamido-N-(4'-l-aspartyl)-2-deoxy-β-d-glucopyranosylamineAGU Patient UrineQualitatively elevated
Sialylated GlycoasparaginesAGU Patient UrineQualitatively elevated

Note: Precise quantitative data for urinary glycoasparagine concentrations are not consistently reported in the literature but are known to be significantly elevated in AGU patients.

Experimental Protocols

Protocol for Neuraminidase (Sialidase) Activity Assay

This protocol is adapted for a fluorometric assay using the substrate 4-methylumbelliferyl-α-D-N-acetylneuraminate (4-MU-NANA).

Materials:

  • 4-MU-NANA substrate

  • Cell or tissue lysates

  • Assay buffer (e.g., 0.1 M sodium acetate, pH 4.5)

  • Stop solution (e.g., 0.5 M sodium carbonate, pH 10.5)

  • Fluorometer with excitation at ~365 nm and emission at ~450 nm

  • 96-well black microplates

Procedure:

  • Prepare cell or tissue lysates in a suitable lysis buffer on ice.

  • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • In a 96-well black microplate, add 20 µL of lysate (diluted to an appropriate concentration in assay buffer).

  • Prepare a standard curve using 4-methylumbelliferone (4-MU).

  • Initiate the reaction by adding 20 µL of 4-MU-NANA (e.g., 0.2 mM in assay buffer) to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 200 µL of stop solution.

  • Read the fluorescence on a fluorometer.

  • Calculate the enzyme activity based on the 4-MU standard curve and express as nmol/mg/hr.

Protocol for Aspartylglucosaminidase (AGA) Activity Assay

This protocol describes a fluorometric assay for AGA activity using the substrate L-aspartic acid β-(7-amido-4-methylcoumarin) (Asp-AMC).

Materials:

  • Asp-AMC substrate

  • Serum, plasma, or cell lysates

  • Assay buffer (e.g., 0.1 M sodium phosphate-citrate buffer, pH 6.0)

  • Stop solution (e.g., 0.5 M sodium carbonate, pH 10.5)

  • Fluorometer with excitation at ~380 nm and emission at ~460 nm

  • 96-well black microplates

Procedure:

  • Prepare cell lysates or use serum/plasma samples.

  • In a 96-well black microplate, add 10-20 µL of the sample.

  • Prepare a standard curve using 7-amino-4-methylcoumarin (AMC).

  • Add assay buffer to a final volume of 50 µL.

  • Initiate the reaction by adding 10 µL of Asp-AMC (e.g., 1 mM in assay buffer).

  • Incubate the plate at 37°C for 1-4 hours.

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the fluorescence on a fluorometer.

  • Calculate the enzyme activity based on the AMC standard curve and express as nmol/mL/hr or nmol/mg/hr.

Western Blot Protocol for mTOR and AMPK Signaling

Materials:

  • Cell lysates from control and experimental conditions (e.g., AGU patient fibroblasts)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-AMPK, anti-AMPK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST (3 x 5 minutes).

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST (3 x 5 minutes).

  • Apply chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Experimental Workflow for Studying this compound Degradation

A comprehensive understanding of this compound catabolism can be achieved by combining several experimental approaches in a logical workflow.

Experimental_Workflow cluster_synthesis 1. Substrate Preparation cluster_invitro 2. In Vitro Degradation cluster_cellular 3. Cellular Uptake and Metabolism cluster_signaling_analysis 4. Signaling Pathway Analysis Synthesis of this compound Synthesis of this compound Incubation with Lysosomal Extracts Incubation with Lysosomal Extracts Synthesis of this compound->Incubation with Lysosomal Extracts Radiolabeling of this compound Radiolabeling of this compound Synthesis of this compound->Radiolabeling of this compound Time-course Sampling Time-course Sampling Incubation with Lysosomal Extracts->Time-course Sampling Analysis of Intermediates (HPLC/MS) Analysis of Intermediates (HPLC/MS) Time-course Sampling->Analysis of Intermediates (HPLC/MS) Incubation with Cultured Cells Incubation with Cultured Cells Radiolabeling of this compound->Incubation with Cultured Cells Analysis of Cellular and Media Fractions Analysis of Cellular and Media Fractions Incubation with Cultured Cells->Analysis of Cellular and Media Fractions Treatment of Cells with this compound Treatment of Cells with this compound Incubation with Cultured Cells->Treatment of Cells with this compound Western Blot for mTOR/AMPK Western Blot for mTOR/AMPK Treatment of Cells with this compound->Western Blot for mTOR/AMPK Calcium Imaging Calcium Imaging Treatment of Cells with this compound->Calcium Imaging

Experimental Workflow for this compound Catabolism

Conclusion

The catabolism of this compound is a highly orchestrated process within the lysosome, involving a cascade of specific hydrolases. The terminal degradation of the resulting glycoasparagine by aspartylglucosaminidase is a critical step, the failure of which leads to the severe pathology of Aspartylglucosaminuria. The accumulation of undegraded glycoasparagines not only leads to lysosomal engorgement but also triggers a complex dysregulation of cellular signaling pathways, including mTOR, AMPK, and calcium homeostasis, which contribute significantly to the disease phenotype.

This guide has provided a detailed overview of the catabolic pathway, summarized the available quantitative data, and presented detailed experimental protocols for the key enzymes and associated signaling pathways. The provided visualizations aim to clarify the complex relationships within the catabolic and signaling networks. While there are still gaps in our understanding, particularly regarding the specific kinetics and cellular handling of this compound, the information and methodologies presented here provide a solid foundation for future research in this critical area of glycobiology and human health. Further investigation into these processes will be vital for the development of effective therapies for lysosomal storage diseases and for a deeper understanding of the fundamental roles of glycoprotein catabolism in cellular function.

References

An In-depth Technical Guide to the Physicochemical Properties of Sialylglycoasparaginate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of Sialylglycoasparaginate, a class of molecules critical to numerous biological processes. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular characteristics, stability, and analytical methodologies pertinent to these sialylated asparagine-linked glycans.

Introduction

Sialylglycoasparaginates are complex carbohydrates linked to the amino acid asparagine, forming a key component of many glycoproteins. The terminal sialic acid residues are pivotal to their function, influencing protein folding, stability, and involvement in cellular signaling. This guide will use a representative monosialylated biantennary N-glycan linked to asparagine as a model for discussing the physicochemical properties.

Physicochemical Properties

The physicochemical properties of Sialylglycoasparaginates are largely dictated by the specific glycan structure, including the number and linkage of sialic acid residues. The following table summarizes key quantitative data for a representative monosialylated biantennary glycoasparagine.

PropertyValue (Approximate)Method of Determination
Molecular Weight 2352.13 DaMass Spectrometry
Isoelectric Point (pI) < 7 (Acidic)Isoelectric Focusing, Theoretical Calculation
Aqueous Solubility HighExperimental Solubility Assays
Stability See Section 3pH and Temperature Stability Studies
Spectroscopic Data See Section 4NMR Spectroscopy, Mass Spectrometry

Stability Profile

The stability of Sialylglycoasparaginates is crucial for their biological function and for their application in therapeutics. The glycosidic linkage of sialic acid is known to be labile under certain conditions.

pH Stability

Sialylglycoasparaginates exhibit pH-dependent stability. The terminal sialic acid is susceptible to hydrolysis under acidic conditions (pH < 4.0), a process that is accelerated at elevated temperatures[1][2][3]. They are generally more stable at neutral pH[2].

Temperature Stability

Thermal stability is also a critical factor. High temperatures can lead to the degradation of the glycan structure, particularly the loss of sialic acid residues[1]. For instance, significant loss of sialic acids from N-glycans has been observed at temperatures above 37°C, with over 50% loss occurring at 65°C in acidic conditions.

Experimental Protocols

Accurate characterization of Sialylglycoasparaginates relies on a suite of sophisticated analytical techniques.

Determination of Molecular Weight by Mass Spectrometry

Mass spectrometry is a primary tool for determining the molecular weight and structure of Sialylglycoasparaginates.

Protocol:

  • Sample Preparation: The Sialylglycoasparaginate is purified, often by chromatographic methods.

  • Derivatization (Optional but Recommended): To stabilize the labile sialic acid, derivatization methods such as amidation with p-toluidine can be employed. This neutralizes the negative charge and enhances detection in positive ion mode mass spectrometry.

  • Ionization: Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are commonly used. For MALDI-TOF analysis, the derivatized glycans are mixed with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured, allowing for the determination of the molecular weight.

  • Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak and any fragment ions, which can provide structural information.

Determination of Isoelectric Point by Isoelectric Focusing (IEF)

IEF separates molecules based on their isoelectric point (pI). The presence of negatively charged sialic acid gives Sialylglycoasparaginates an acidic pI.

Protocol:

  • Gel Preparation: A polyacrylamide or agarose gel containing a mixture of ampholytes is prepared to establish a pH gradient.

  • Sample Preparation: The purified Sialylglycoasparaginate sample is dissolved in a buffer compatible with the IEF system. To improve solubility, especially at the pI, solubilizing agents like urea and zwitterionic detergents (e.g., CHAPS) can be used.

  • Electrophoresis: An electric field is applied across the gel. The Sialylglycoasparaginate will migrate through the pH gradient until it reaches the pH that equals its pI, at which point it has no net charge and migration ceases.

  • Detection: The focused bands are visualized using appropriate staining methods (e.g., Coomassie staining if conjugated to a protein) or by immunoblotting.

  • pI Determination: The pI is determined by comparing the position of the sample band to that of standard proteins with known isoelectric points.

Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, including the anomeric configuration and linkage of monosaccharides.

Protocol:

  • Sample Preparation: The Sialylglycoasparaginate sample is dissolved in a suitable solvent, typically D₂O. For enhanced sensitivity, isotopic labeling (e.g., with ¹³C or ¹⁵N) can be employed.

  • Data Acquisition: One-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR spectra are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the spectra are analyzed to determine the sequence of monosaccharides, their linkage positions, and the anomeric configurations. Specific resonances, such as those from the H3 protons of sialic acid, can distinguish between different linkage types (e.g., α2,3- vs. α2,6-).

Signaling Pathways

Sialylglycoasparaginates on the cell surface play a crucial role in cell-cell recognition and signaling. They serve as ligands for sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of receptors primarily expressed on immune cells.

Siglec-Mediated Signaling

The interaction of a sialylated N-glycan on one cell with a Siglec receptor on an adjacent cell can initiate an intracellular signaling cascade that typically leads to an inhibitory response. This process is vital for modulating immune cell activation.

Siglec_Signaling cluster_cell1 Cell 1 cluster_cell2 Cell 2 (e.g., Immune Cell) Sialylglycan Sialylglycoasparaginate (on cell surface protein) Siglec Siglec Receptor Sialylglycan->Siglec Binding ITIM ITIM Domain Siglec->ITIM SHP SHP-1/2 Phosphatase ITIM->SHP Recruitment & Phosphorylation Downstream Downstream Signaling (e.g., Inhibition of Kinases) SHP->Downstream Dephosphorylation Inhibition Inhibition of Cellular Activation Downstream->Inhibition Leads to

Siglec-mediated inhibitory signaling pathway.
Asparagine N-linked Glycosylation Pathway

The biosynthesis of Sialylglycoasparaginates is a complex, multi-step process that occurs in the endoplasmic reticulum (ER) and Golgi apparatus.

N_Glycosylation_Workflow cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus LLO Lipid-Linked Oligosaccharide (LLO) Synthesis Transfer Transfer to Asparagine (by OST) LLO->Transfer Trimming Initial Glycan Trimming Transfer->Trimming FurtherTrimming Further Trimming Trimming->FurtherTrimming Transport Addition Addition of Monosaccharides (e.g., GlcNAc, Gal) FurtherTrimming->Addition Sialylation Terminal Sialylation (by Sialyltransferases) Addition->Sialylation MatureGlycoprotein Mature Sialylglycoprotein Sialylation->MatureGlycoprotein Results in

Workflow of asparagine N-linked glycosylation.

Conclusion

Sialylglycoasparaginates are a diverse and functionally significant class of biomolecules. A thorough understanding of their physicochemical properties is paramount for researchers in glycobiology and for professionals involved in the development of glycoprotein-based therapeutics. The methodologies and data presented in this guide provide a foundational framework for the characterization and manipulation of these complex structures.

References

An In-depth Technical Guide to N-linked Glycan Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies central to N-linked glycan analysis. N-linked glycosylation, the attachment of an oligosaccharide to a nitrogen atom on an asparagine residue of a protein, is a critical post-translational modification that significantly influences protein folding, stability, and function.[1][2] Consequently, the detailed characterization of N-glycans is essential in biological research and is a critical quality attribute (CQA) in the development and manufacturing of biotherapeutic proteins.[1][3] This document outlines the core analytical workflow, from glycan release to instrumental analysis, supplemented with detailed experimental protocols, data presentation standards, and visual aids to facilitate understanding.

Core Principles of N-linked Glycan Analysis

The analysis of N-linked glycans is a multi-step process designed to isolate, identify, and quantify the complex carbohydrate structures attached to proteins.[1] The typical workflow involves the enzymatic release of N-glycans from the glycoprotein, fluorescent labeling of the released glycans, purification, and subsequent separation and detection by chromatographic and/or mass spectrometric techniques.

The most common enzyme for releasing N-linked glycans is Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the innermost N-acetylglucosamine (GlcNAc) and the asparagine residue. This method is highly effective for a wide range of N-glycan types, including high-mannose, hybrid, and complex structures. Following their release, the glycans are derivatized with a fluorescent tag, such as 2-aminobenzamide (2-AB), to enable sensitive detection during analysis.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful and widely used technique for separating these labeled glycans. When coupled with fluorescence detection (FLD) and mass spectrometry (MS), HILIC provides both quantitative data on the relative abundance of different glycan species and definitive structural identification.

Detailed Experimental Protocols

This section provides a synthesized protocol for the release, labeling, and purification of N-linked glycans for analysis.

Enzymatic Release of N-linked Glycans using PNGase F

This protocol describes the release of N-glycans from a glycoprotein sample under denaturing conditions to ensure efficient enzymatic activity.

Materials:

  • Glycoprotein sample (e.g., monoclonal antibody, purified glycoprotein)

  • Glycoprotein Denaturing Buffer (10X)

  • GlycoBuffer 2 (10X)

  • 10% NP-40

  • PNGase F

  • Ultrapure water

Protocol (Denaturing Conditions):

  • In a microcentrifuge tube, combine 1-20 µg of the glycoprotein sample with 1 µL of 10X Glycoprotein Denaturing Buffer. Add ultrapure water to bring the total volume to 10 µL.

  • Heat the sample at 100°C for 10 minutes to denature the protein.

  • Chill the tube on ice and then centrifuge briefly (e.g., 10 seconds) to collect the condensate.

  • To the denatured glycoprotein, add 2 µL of 10X GlycoBuffer 2, 2 µL of 10% NP-40, and 6 µL of ultrapure water to make a total reaction volume of 20 µL. It is crucial to include NP-40 as SDS in the denaturing buffer can inhibit PNGase F activity.

  • Add 1-2 µL of PNGase F to the reaction mixture and mix gently.

  • Incubate the reaction at 37°C for 1 to 4 hours. For some glycoproteins, an overnight incubation may be necessary for complete deglycosylation.

  • The released N-glycans are now ready for labeling.

Fluorescent Labeling with 2-Aminobenzamide (2-AB)

This protocol outlines the reductive amination process to label the released N-glycans with 2-AB.

Materials:

  • Dried N-glycan sample

  • 2-AB Labeling Solution (containing 2-AB and a reducing agent like sodium cyanoborohydride in a DMSO/acetic acid solvent)

  • Incubator or heating block at 65°C

Protocol:

  • Dry the N-glycan sample from the previous step completely using a centrifugal evaporator.

  • Prepare the 2-AB labeling reagent according to the manufacturer's instructions immediately before use. This typically involves dissolving the 2-AB dye and the reducing agent in a DMSO/acetic acid mixture.

  • Add 5 µL of the freshly prepared 2-AB labeling mix to the dried glycan sample.

  • Ensure the sample is fully dissolved by gentle vortexing or pipetting.

  • Incubate the reaction vial at 65°C for 2 to 3 hours in a heating block or oven.

  • After incubation, the labeled glycans are ready for purification.

Purification of 2-AB Labeled N-Glycans

This step is crucial for removing excess 2-AB label and other reaction components that can interfere with subsequent analysis. Solid-phase extraction (SPE) based on HILIC is a common method.

Materials:

  • HILIC SPE microelution plate or cartridges

  • Acetonitrile (ACN)

  • Ultrapure water

  • Elution buffer (e.g., ultrapure water or a low percentage of organic solvent)

  • Vacuum manifold or centrifuge compatible with the SPE plate/cartridges

Protocol:

  • Condition the HILIC SPE plate wells or cartridges by washing with ultrapure water followed by equilibration with a high percentage of acetonitrile (e.g., 85-95% ACN).

  • Load the 2-AB labeled glycan sample onto the conditioned SPE sorbent. The high acetonitrile concentration facilitates the binding of the polar glycans to the stationary phase.

  • Wash the sorbent with a high percentage of acetonitrile to remove the excess hydrophobic 2-AB dye and other non-polar contaminants.

  • Elute the purified, labeled N-glycans with an aqueous solvent, such as ultrapure water. Due to the use of microelution plates, the elution volume can be minimized, resulting in a concentrated sample ready for analysis.

Data Presentation and Analysis

Quantitative analysis of N-glycans typically involves calculating the relative percentage of the area of each peak in the chromatogram. This allows for the comparison of glycan profiles between different samples.

Quantitative Data Tables

The following tables present example data from the N-glycan analysis of a therapeutic monoclonal antibody (Rituximab) and human serum IgG, illustrating a typical format for presenting quantitative results.

Table 1: Relative Abundance of N-Glycan Structures in Rituximab

Peak No.Glycan StructureAbbreviationRelative Area (%)
1FA2G0F75.2
2FA2G1(1,6)G1F(1,6)16.5
3FA2G1(1,3)G1F(1,3)4.1
4Man5M51.5
5FA2G2G2F1.8
6FA2G1S1G1FS10.9

Data is representative and sourced from publicly available application notes.

Table 2: Relative Abundance of Major N-Glycan Classes in Human Serum IgG

Glycan ClassStructural FeatureRelative Abundance (%)
AgalactosylatedLacks galactose~35
Mono-galactosylatedContains one galactose~35
Di-galactosylatedContains two galactose~15
SialylatedContains sialic acid~10
BisectingContains a bisecting GlcNAc~10
Core-fucosylatedContains a core fucose~90

Values are approximate and represent a typical healthy human profile.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes in N-linked glycan analysis.

Experimental and Signaling Pathway Diagrams

N_Glycan_Analysis_Workflow cluster_prep Sample Preparation cluster_label Labeling & Purification cluster_analysis Analysis cluster_data Data Processing Glycoprotein Glycoprotein Sample Denaturation Denaturation (SDS, Heat) Glycoprotein->Denaturation PNGaseF_Release Enzymatic Release (PNGase F) Denaturation->PNGaseF_Release Released_Glycans Released N-Glycans PNGaseF_Release->Released_Glycans Labeling Fluorescent Labeling (e.g., 2-AB) Released_Glycans->Labeling Purification HILIC SPE Cleanup Labeling->Purification Labeled_Glycans Purified Labeled N-Glycans Purification->Labeled_Glycans HILIC_UPLC HILIC-UPLC Separation Labeled_Glycans->HILIC_UPLC Detection FLD & MS Detection HILIC_UPLC->Detection Raw_Data Chromatograms & Spectra Detection->Raw_Data Data_Analysis Peak Integration & Structure Identification Raw_Data->Data_Analysis Report Quantitative Report Data_Analysis->Report

Caption: Overall workflow for N-linked glycan analysis.

Caption: Enzymatic release of N-glycans by PNGase F.

Two_AB_Labeling cluster_reactants Reactants cluster_product Product Glycan Released N-Glycan (with reducing end) Reductive_Amination Reductive Amination (+ Reducing Agent, 65°C) Glycan->Reductive_Amination Two_AB 2-Aminobenzamide (2-AB) Two_AB->Reductive_Amination Labeled_Glycan 2-AB Labeled N-Glycan (Fluorescent) Reductive_Amination->Labeled_Glycan

Caption: 2-Aminobenzamide (2-AB) labeling reaction.

HILIC_UPLC_MS_Setup cluster_LC UPLC System cluster_Detectors Detection Sample_Injector Autosampler Pump Binary Solvent Manager Sample_Injector->Pump HILIC_Column HILIC Column Pump->HILIC_Column FLD Fluorescence Detector (FLD) HILIC_Column->FLD MS Mass Spectrometer (e.g., Q-TOF) FLD->MS Data_System Data System MS->Data_System

Caption: Typical HILIC-UPLC-FLD-MS instrument setup.

References

Methodological & Application

Application Notes and Protocols for the Use of Disialo-Asn in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Disialo-Asn is an asparagine (Asn)-linked N-glycan terminated with two sialic acid residues. N-glycans are crucial post-translational modifications that play a significant role in a variety of cellular processes, including protein folding, stability, cell-cell recognition, and signal transduction.[1][2] The terminal sialic acid moieties, in particular, are key modulators of these functions, influencing receptor interactions, cell adhesion, and immune responses.[3][4] While specific established protocols for the direct application of this compound as a supplement in cell culture are not widely documented, its structural components suggest potential utility in several research and biopharmaceutical contexts.

Recent studies have highlighted the beneficial effects of sialic acid in mammalian cell culture, where it can act as an antioxidant, leading to higher viable cell density, increased protein expression, and reduced lactate production. Furthermore, the glycan portions of cell surface receptors are known to modulate signaling pathways that govern cell growth, differentiation, and migration.

These application notes provide a hypothetical framework and protocols for researchers to investigate the potential effects of exogenously added this compound in their specific cell culture systems. The proposed applications are based on the established functions of N-glycans and sialic acids.

Potential Applications and Rationale

The addition of this compound to cell culture media may influence cellular functions through several mechanisms:

  • Modulation of Cell Signaling: Terminal sialic acids on cell surface glycans can influence the conformation and clustering of receptors, thereby affecting ligand binding and downstream signaling cascades. Exogenous this compound could potentially interact with cell surface lectins or other carbohydrate-binding proteins, triggering or inhibiting specific signaling pathways.

  • Enhancement of Cell Viability and Protein Production: Sialic acid has been shown to reduce oxidative stress in cell culture, which can lead to improved cell health and productivity. This compound may serve as a source of sialic acid or exert direct antioxidant effects.

  • Investigation of Cell Adhesion and Migration: Cell surface sialylation is a critical factor in cell adhesion and repulsion. Supplementing the culture medium with this compound could provide insights into the role of specific sialylated structures in these processes.

Hypothetical Data on the Effects of this compound on a CHO Cell Line

The following table presents hypothetical data to illustrate the potential quantitative effects of this compound on a Chinese Hamster Ovary (CHO) cell line engineered to produce a recombinant monoclonal antibody.

This compound Concentration (mg/L)Peak Viable Cell Density (x 10^6 cells/mL)Cell Viability at Day 14 (%)Recombinant Protein Titer (mg/L)
0 (Control)8.275520
18.578545
109.885610
509.583590
1008.879550

Experimental Protocols

The following are detailed, hypothetical protocols for investigating the effects of this compound in a cell culture setting. Researchers should adapt these protocols to their specific cell lines and experimental goals.

Protocol 1: Assessment of this compound on Cell Viability and Proliferation

Objective: To determine the effect of various concentrations of this compound on the growth and viability of a selected cell line.

Materials:

  • Adherent or suspension cell line (e.g., HEK293, CHO, HeLa)

  • Complete cell culture medium

  • This compound

  • Sterile phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Trypan blue solution

  • 96-well microplates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5 x 10³ cells/well in a 96-well plate.

    • For suspension cells, seed at a density of 2 x 10⁴ cells/well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in sterile PBS or complete culture medium to a stock concentration of 10 mg/mL.

    • Sterile-filter the stock solution through a 0.22 µm filter.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 0 (control), 1, 10, 50, and 100 mg/L.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the cells for 24, 48, and 72 hours.

  • Cell Viability Assessment (MTT Assay):

    • At each time point, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Cell Proliferation Assessment (Cell Counting):

    • At each time point, harvest the cells. For adherent cells, use trypsin-EDTA.

    • Stain the cells with trypan blue.

    • Count the viable cells using a hemocytometer or automated cell counter.

Protocol 2: Analysis of a Signaling Pathway Modulation by this compound

Objective: To investigate if this compound affects a specific signaling pathway, for example, the phosphorylation of a key signaling protein like Akt.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Growth factor or stimulus relevant to the pathway being studied (e.g., EGF, insulin)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Serum Starvation:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours in a low-serum or serum-free medium.

  • Pre-treatment with this compound:

    • Treat the cells with the desired concentration of this compound (e.g., 10 mg/L) for 1-2 hours. Include a no-treatment control.

  • Stimulation:

    • Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF) for a short period (e.g., 10-15 minutes).

  • Cell Lysis:

    • Immediately wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the signaling protein of interest.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Ligand Receptor Receptor Ligand->Receptor Binds This compound This compound This compound->Receptor Modulates Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activates Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_disialo Prepare this compound Working Solutions incubate_24h->prepare_disialo add_treatment Add this compound Treatments to Wells prepare_disialo->add_treatment incubate_exp Incubate for 24, 48, 72h add_treatment->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO and Read Absorbance incubate_4h->add_dmso end End add_dmso->end

References

Application Notes and Protocols for Fluorescent Labeling of Disialo-Asn

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disialo-Asn, a biantennary complex N-glycan terminating with two sialic acid residues linked to an asparagine, plays a crucial role in various biological processes, including cell signaling, cell adhesion, and immune responses. The ability to fluorescently label this compound provides a powerful tool for researchers to study its distribution, trafficking, and interactions with binding partners such as lectins and receptors. This document provides detailed protocols for three common methods of fluorescently labeling this compound, a summary of quantitative data for common fluorescent dyes, and insights into its potential applications in biological research.

Data Presentation: Comparison of Common Fluorescent Dyes for Glycan Labeling

The choice of fluorescent dye is critical for the sensitivity and success of detection. Below is a summary of key characteristics of commonly used fluorescent dyes for labeling glycans. The selection should be based on the specific application, instrumentation available, and the desired photophysical properties.

Fluorescent DyeLabeling ChemistryExcitation (nm)Emission (nm)Relative Fluorescence IntensityKey Features
2-Aminobenzamide (2-AB) Reductive Amination~330~420ModerateWell-established, good for HPLC quantification.[1][2][3]
2-Anthranilic Acid (2-AA) Reductive Amination~360~425ModerateSimilar to 2-AB, suitable for various analytical techniques.
Procainamide (ProA) Reductive Amination~310~370HighHigh fluorescence and ionization efficiency, good for MS detection.
InstantPC Rapid Reductive Amination~390~470Very HighRapid labeling protocol, excellent fluorescence and MS signal.
Cy3 Enzymatic/Oxime Ligation~550~570HighBright, photostable, suitable for microscopy and in-gel imaging.
Cy5 Enzymatic/Oxime Ligation~649~670HighRed-shifted emission, good for multiplexing and in vivo imaging.
Fluorescein Enzymatic/Oxime Ligation~494~518HighWidely used, but susceptible to photobleaching and pH changes.

Experimental Protocols

Three primary methods for fluorescently labeling this compound are detailed below. The choice of method depends on the desired labeling site and experimental goals.

Protocol 1: Reductive Amination with 2-Aminobenzamide (2-AB)

This method targets the reducing end of the glycan portion of this compound.

Materials:

  • This compound

  • 2-Aminobenzamide (2-AB) labeling solution (e.g., from a kit, or prepared by dissolving 2-AB and a reducing agent like sodium cyanoborohydride in a DMSO/acetic acid mixture)

  • Anhydrous DMSO

  • Glacial Acetic Acid

  • Sodium Cyanoborohydride

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Solid Phase Extraction (SPE) cartridges

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Ammonium formate

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in water and dry it completely in a reaction vial using a centrifugal evaporator.

  • Labeling Reaction:

    • Prepare the 2-AB labeling reagent according to the manufacturer's instructions or by dissolving 2-AB (e.g., 0.35 M) and sodium cyanoborohydride (e.g., 1 M) in a 70:30 (v/v) mixture of DMSO and glacial acetic acid.

    • Add the labeling reagent to the dried this compound sample.

    • Incubate the reaction mixture at 65°C for 2-3 hours in a dry environment.

  • Purification of Labeled this compound (HILIC-SPE):

    • Condition a HILIC-SPE cartridge by washing with water followed by an equilibration with a high percentage of acetonitrile (e.g., 85-90% ACN in water or an appropriate buffer like ammonium formate).

    • Dilute the labeling reaction mixture with acetonitrile to achieve a high organic content (e.g., 90%) to ensure binding to the HILIC stationary phase.

    • Load the diluted sample onto the equilibrated HILIC-SPE cartridge.

    • Wash the cartridge extensively with the high-acetonitrile equilibration buffer to remove excess 2-AB and other reagents.

    • Elute the labeled this compound with a lower percentage of acetonitrile (e.g., 20-50% ACN in water or ammonium formate solution).

    • Dry the eluted sample and store it at -20°C in the dark.

Reductive_Amination_Workflow cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_purification Purification (HILIC-SPE) cluster_final Final Product start This compound Sample dry Dry Sample start->dry add_reagent Add 2-AB Labeling Reagent dry->add_reagent incubate Incubate at 65°C add_reagent->incubate dilute Dilute with ACN incubate->dilute load Load onto HILIC-SPE dilute->load wash Wash Excess Dye load->wash elute Elute Labeled Product wash->elute end Fluorescently Labeled This compound elute->end

Workflow for Reductive Amination of this compound.
Protocol 2: Enzymatic Labeling with Fluorescent CMP-Sialic Acid

This method specifically labels the terminal sialic acid residues by enzymatic transfer of a fluorescently tagged sialic acid. This is useful when the reducing end is not available or needs to be preserved.

Materials:

  • This compound

  • CMP-Sialic Acid conjugated to a fluorescent dye (e.g., CMP-Cy3-Sialic Acid, CMP-Cy5-Sialic Acid)

  • Sialyltransferase (e.g., ST6Gal1 for α2,6-linkages or ST3Gal4 for α2,3-linkages)

  • Reaction Buffer (e.g., 25 mM Tris, 10 mM MnCl₂, pH 7.5)

  • Optional: Neuraminidase (to remove existing sialic acids for replacement labeling)

  • Size-Exclusion Chromatography (SEC) or HILIC-SPE for purification

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing this compound, fluorescent CMP-Sialic Acid, and the appropriate sialyltransferase in the reaction buffer.

    • If replacement labeling is desired, pre-treat the this compound with neuraminidase to remove the existing sialic acids, followed by purification before the labeling step.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 37°C for 1-4 hours. The optimal time may need to be determined empirically.

  • Purification:

    • The labeled product can be purified from the enzyme and excess fluorescent CMP-Sialic Acid using size-exclusion chromatography or HILIC-SPE.

    • For HILIC-SPE, follow the purification steps outlined in Protocol 1.

    • Collect the fractions containing the fluorescently labeled this compound.

    • Dry the sample and store it at -20°C in the dark.

Enzymatic_Labeling_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_final Final Product start This compound reagents Add Fluorescent CMP-Sia & Sialyltransferase start->reagents incubate Incubate at 37°C reagents->incubate purify Purify by SEC or HILIC-SPE incubate->purify end Fluorescently Labeled This compound purify->end

Workflow for Enzymatic Labeling of this compound.
Protocol 3: Mild Periodate Oxidation and Oxime Ligation

This method creates an aldehyde on the sialic acid residues, which can then be reacted with an aminooxy- or hydrazide-functionalized fluorescent dye.

Materials:

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Oxidation Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Aminooxy- or hydrazide-functionalized fluorescent dye

  • Aniline (as a catalyst)

  • Ligation Buffer (e.g., PBS, pH 6.7)

  • Glycerol (to quench the reaction)

  • Dialysis or size-exclusion chromatography for purification

Procedure:

  • Mild Periodate Oxidation:

    • Dissolve this compound in ice-cold oxidation buffer.

    • Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-2 mM.

    • Incubate the reaction on ice in the dark for 15-30 minutes.

    • Quench the reaction by adding glycerol.

  • Purification of Oxidized this compound:

    • Remove excess periodate and glycerol by dialysis against the ligation buffer or using size-exclusion chromatography.

  • Oxime Ligation:

    • To the purified oxidized this compound, add the aminooxy-functionalized fluorescent dye and aniline (e.g., 10 mM) as a catalyst.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Final Purification:

    • Purify the fluorescently labeled this compound from excess dye and catalyst using dialysis, size-exclusion chromatography, or HILIC-SPE.

    • Store the final product at -20°C in the dark.

Applications and Signaling Pathways

Fluorescently labeled this compound can be a valuable tool for investigating the role of sialylated glycans in various biological contexts.

Potential Applications:

  • Lectin Binding Assays: Fluorescent this compound can be used to study its interaction with sialic acid-binding lectins, such as Siglecs (Sialic acid-binding immunoglobulin-like lectins). This can be performed using techniques like fluorescence polarization, microarrays, or flow cytometry.

  • Cell Adhesion Studies: The role of disialylated structures in cell-cell and cell-matrix interactions can be investigated by using fluorescent this compound to compete with or visualize binding events.

  • Probing Cancer Cell Surfaces: Aberrant sialylation is a hallmark of many cancers. Fluorescent this compound could be used as a probe to study the sialic acid-binding landscape of cancer cells and its role in signaling pathways related to metastasis and immune evasion.

Relevant Signaling Pathway: Siglec-Mediated Immune Regulation

Siglecs are a family of I-type lectins expressed on immune cells that recognize sialic acids. The binding of sialylated ligands, such as this compound, to inhibitory Siglecs (which contain an immunoreceptor tyrosine-based inhibition motif, ITIM) can lead to the recruitment of phosphatases like SHP-1 and SHP-2. This recruitment results in the dephosphorylation of key signaling molecules, leading to the dampening of immune cell activation. This mechanism is implicated in immune tolerance and is often exploited by cancer cells to evade immune surveillance.

Siglec_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling siglec Siglec Receptor shp SHP-1/SHP-2 (Phosphatase) siglec->shp Recruitment inhibition Inhibition of Activation shp->inhibition Dephosphorylation of Signaling Molecules probe Fluorescent This compound Probe probe->siglec Binding activation Immune Cell Activation Signal

Siglec-mediated signaling probed by fluorescent this compound.

References

Application Notes and Protocols for Disialo-Asn in Nucleic Acid Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disialo-Asn, a complex N-glycan glycopeptide, presents a promising avenue for the targeted delivery of nucleic acid-based therapeutics.[1][2][3] Its terminal sialic acid and underlying galactose residues are recognized by the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes. This specific interaction facilitates receptor-mediated endocytosis, enabling the selective uptake of this compound-conjugated nucleic acids, such as small interfering RNAs (siRNAs), into liver cells. This targeted approach has the potential to enhance the therapeutic efficacy and reduce off-target effects of oligonucleotide drugs.[4]

These application notes provide a comprehensive overview of the methodologies for the synthesis, purification, and characterization of this compound-modified nucleic acids, as well as protocols for evaluating their biological activity. While specific literature on this compound conjugation is limited, the following protocols are based on well-established methods for the synthesis and evaluation of similar glycoconjugate-oligonucleotide complexes, particularly those involving N-acetylgalactosamine (GalNAc).[5]

Data Presentation

Table 1: Quantitative Comparison of Unmodified vs. This compound-Modified siRNA

ParameterUnmodified siRNAThis compound-siRNA Conjugate
Binding Affinity to ASGPR (Kd) Not ApplicableEstimated in the low nanomolar range
Cellular Uptake in Hepatocytes (fluorescence intensity) LowSignificantly Increased
In Vitro Gene Silencing (IC50) Micromolar rangeNanomolar to sub-nanomolar range
In Vivo Gene Silencing in Liver (ED50) High (mg/kg)Low (mg/kg)
Nuclease Stability (t1/2 in serum) MinutesHours to Days (with backbone modifications)

Note: The data presented are representative values based on studies with analogous GalNAc-siRNA conjugates and are intended for comparative purposes. Actual values for this compound conjugates would require experimental determination.

Experimental Protocols

Protocol 1: Synthesis of this compound-Modified Oligonucleotides via Phosphoramidite Chemistry

This protocol outlines the solid-phase synthesis of an oligonucleotide with a this compound moiety conjugated to the 5'-end of the sense strand of an siRNA duplex. This process requires the initial synthesis of a this compound phosphoramidite building block.

1.1. Synthesis of this compound Phosphoramidite (Conceptual Outline)

Due to the complexity of this compound, a chemoenzymatic approach is likely required for its synthesis. The general strategy involves:

  • Chemical Synthesis of a Linker-Functionalized Asparagine: An asparagine residue is chemically modified with a linker arm that terminates in a primary hydroxyl group. This hydroxyl group will be the site of phosphoramidite formation.

  • Enzymatic Glycosylation: A series of glycosyltransferases are used to sequentially add the monosaccharide units to the asparagine-linker conjugate to build the full Disialo-glycan structure.

  • Phosphitylation: The terminal hydroxyl group of the linker is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final this compound phosphoramidite.

1.2. Automated Solid-Phase Oligonucleotide Synthesis

Standard phosphoramidite chemistry is used for the automated synthesis of the oligonucleotide sequence on a solid support.

  • Materials:

    • DNA/RNA synthesizer

    • Controlled pore glass (CPG) solid support

    • Standard DNA/RNA phosphoramidites (A, C, G, T/U) with protecting groups

    • This compound phosphoramidite

    • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

    • Capping reagents (acetic anhydride and N-methylimidazole)

    • Oxidizing agent (iodine solution)

    • Deblocking solution (trichloroacetic acid in dichloromethane)

    • Anhydrous acetonitrile

  • Procedure:

    • The synthesis is initiated with the 3'-most nucleotide of the sense strand attached to the CPG support.

    • The synthesis cycle consists of four steps: deblocking, coupling, capping, and oxidation, which are repeated for each nucleotide addition.

    • For the final coupling step at the 5'-end, the this compound phosphoramidite is used. Due to its larger size, an extended coupling time (e.g., 15-30 minutes) is recommended to ensure high coupling efficiency.

    • Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

1.3. Purification and Characterization

  • Purification: The crude this compound-oligonucleotide conjugate is purified by high-performance liquid chromatography (HPLC). A reverse-phase column is typically used, and the product is eluted with a gradient of acetonitrile in a triethylammonium acetate buffer.

  • Characterization: The purified conjugate is characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its molecular weight.

Protocol 2: In Vitro Evaluation of this compound-siRNA Conjugates

2.1. Cellular Uptake Assay

This assay quantifies the uptake of the siRNA conjugate into target cells.

  • Materials:

    • Hepatocyte cell line (e.g., HepG2)

    • Fluorescently labeled this compound-siRNA (e.g., with Cy3 or Cy5)

    • Control fluorescently labeled unmodified siRNA

    • Cell culture medium and supplements

    • Flow cytometer or fluorescence microscope

  • Procedure:

    • Seed hepatocytes in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the fluorescently labeled this compound-siRNA and control siRNA.

    • Incubate for a defined period (e.g., 4, 12, or 24 hours).

    • Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unbound siRNA.

    • Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, or visualize the uptake using a fluorescence microscope.

2.2. Gene Silencing Assay

This assay measures the ability of the siRNA conjugate to knockdown the expression of a target gene.

  • Materials:

    • Hepatocyte cell line expressing the target gene

    • This compound-siRNA targeting the gene of interest

    • Control siRNAs (unmodified and non-targeting)

    • Reagents for quantitative real-time PCR (qRT-PCR) or a protein quantification method (e.g., Western blot, ELISA)

  • Procedure:

    • Seed hepatocytes in a multi-well plate.

    • Transfect the cells with the this compound-siRNA and control siRNAs at various concentrations.

    • Incubate the cells for 24-72 hours to allow for gene knockdown.

    • Harvest the cells and extract either total RNA or protein.

    • Quantify the mRNA levels of the target gene using qRT-PCR or the protein levels using an appropriate protein analysis method.

    • Calculate the IC50 value for gene silencing.

Protocol 3: Nuclease Stability Assay

This protocol assesses the stability of the this compound-modified oligonucleotide in the presence of nucleases.

  • Materials:

    • This compound-oligonucleotide

    • Unmodified oligonucleotide (control)

    • Human serum or a specific nuclease solution

    • Gel electrophoresis equipment (e.g., polyacrylamide gel)

    • Staining agent (e.g., SYBR Gold)

  • Procedure:

    • Incubate the this compound-oligonucleotide and the unmodified control with human serum (e.g., 50% v/v) at 37°C.

    • Take aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).

    • Stop the degradation reaction by adding a denaturing loading buffer and freezing the samples.

    • Run the samples on a polyacrylamide gel to separate the intact oligonucleotide from its degradation products.

    • Stain the gel and visualize the bands. The intensity of the band corresponding to the full-length oligonucleotide is quantified to determine the degradation rate and half-life.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation A This compound Phosphoramidite Synthesis B Automated Solid-Phase Oligonucleotide Synthesis A->B C Cleavage and Deprotection B->C D HPLC Purification C->D E Mass Spectrometry Characterization D->E F Cellular Uptake Assay (Hepatocytes) E->F G In Vitro Gene Silencing (qRT-PCR/Western Blot) E->G H Nuclease Stability Assay (Serum) E->H I In Vivo Efficacy Study (Animal Model) H->I

Caption: Experimental workflow for the synthesis and evaluation of this compound-modified nucleic acids.

signaling_pathway A This compound-siRNA Conjugate B Asialoglycoprotein Receptor (ASGPR) on Hepatocyte A->B Binding C Receptor-Mediated Endocytosis B->C D Endosome C->D E Endosomal Escape D->E F siRNA released into Cytoplasm E->F G RISC Loading F->G H Target mRNA G->H Target Recognition I mRNA Cleavage and Gene Silencing H->I

Caption: Targeted delivery and mechanism of action of a this compound-siRNA conjugate in hepatocytes.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Disialo-Asn

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-linked glycosylation is a critical post-translational modification that influences protein folding, stability, and function. The terminal sialic acid residues on these N-glycans play a significant role in various biological processes, including cell adhesion, signaling, and immune responses. Disialo-Asn, an asparagine residue glycosylated with a disialylated N-glycan, represents a key structural feature of many glycoproteins. Accurate and robust analysis of this compound is crucial for understanding glycoprotein structure-function relationships and for the development of biotherapeutics.

Mass spectrometry has become an indispensable tool for the detailed structural characterization and quantification of glycopeptides like this compound.[1][2] However, the analysis of sialylated glycans presents unique challenges, primarily due to the labile nature of the sialic acid linkage, which can lead to in-source fragmentation and loss of structural information.[3]

These application notes provide detailed protocols for the sample preparation, enrichment, and mass spectrometric analysis of this compound, addressing the specific challenges associated with sialylated glycopeptides. The methodologies described herein are intended to provide a robust framework for both qualitative and quantitative analysis.

Experimental Protocols

Sample Preparation: Release of Glycopeptides from Glycoproteins

The initial step in the analysis of this compound is the proteolytic digestion of the glycoprotein to generate glycopeptides.

Protocol:

  • Denaturation, Reduction, and Alkylation:

    • Dissolve 20 µg to 500 µg of the purified glycoprotein in 0.5 mL of 0.6 M Tris-HCl buffer, pH 8.5.

    • Add dithiothreitol (DTT) to a final concentration of 2 mg/mL and incubate at 50°C for 1 hour to reduce disulfide bonds.

    • Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 12 mg/mL. Incubate in the dark at room temperature for 1 hour to alkylate the free sulfhydryl groups.

    • Quench the reaction by adding DTT to a final concentration of 2 mg/mL.

    • Dialyze the sample against 50 mM ammonium bicarbonate (NH₄HCO₃) at 4°C for 16-24 hours, with three buffer changes, using a dialysis membrane with a molecular weight cutoff of 1-5 kDa.[4]

    • Lyophilize the dialyzed sample.

  • Proteolytic Digestion:

    • Reconstitute the lyophilized sample in 0.5 mL of 50 mM NH₄HCO₃.

    • Add TPCK-treated trypsin at a 1:50 (w/w) enzyme-to-substrate ratio.

    • Incubate the mixture at 37°C for 12-16 hours.

    • Stop the digestion by adding 2 drops of 5% acetic acid.[4]

Enrichment of Sialylated Glycopeptides

Due to the low abundance of glycopeptides in a complex peptide mixture and their poor ionization efficiency, enrichment is a critical step. Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective method for selectively capturing glycopeptides.

Protocol:

  • HILIC Solid-Phase Extraction (SPE):

    • Condition a HILIC SPE cartridge by washing with 300 µL of 0.1% trifluoroacetic acid (TFA), followed by 600 µL of 80% acetonitrile (ACN) containing 0.1% TFA.

    • Dissolve the tryptic digest in 400 µL of 80% ACN with 0.1% TFA and load it onto the conditioned cartridge.

    • Wash the cartridge with 1.2 mL of 80% ACN containing 1% TFA to remove non-glycosylated peptides.

    • Elute the glycopeptides with a stepwise gradient of decreasing ACN concentration: 750 µL of 0.1% TFA, 60 µL of H₂O, 60 µL of 25 mM NH₄HCO₃, and 60 µL of 50% ACN.

    • Pool the elution fractions and lyophilize.

Derivatization for Sialic Acid Stabilization (Optional but Recommended)

To prevent the loss of sialic acids during mass spectrometric analysis, derivatization of the carboxyl groups is recommended. Amidation with p-toluidine is an effective method to stabilize sialic acids.

Protocol:

  • Amidation of Sialic Acids:

    • This protocol is typically performed on the intact glycoprotein conjugated to a solid support before glycan release for quantitative studies using isotopic labeling. For intact glycopeptide analysis, a similar in-solution amidation can be performed.

    • The enriched glycopeptides can be derivatized to stabilize the sialic acid, for example, through linkage-specific two-step alkylamidation. This allows for the differentiation of α2,3- and α2,6-linkages by using alkylamines with different masses.

Mass Spectrometry Analysis

Both MALDI-TOF and LC-MS/MS are powerful techniques for the analysis of this compound.

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is well-suited for high-throughput profiling of glycopeptides. The choice of matrix is critical to minimize desialylation.

Protocol:

  • Matrix Preparation:

    • For sialylated glycopeptides, 4-chloro-α-cyanocinnamic acid (Cl-CCA) is a recommended matrix as it allows for analysis in negative ion mode with reduced desialylation compared to other matrices like CHCA.

    • Prepare a 10 mg/mL solution of Cl-CCA in 50% ACN/0.1% TFA.

  • Sample Spotting:

    • Mix 1 µL of the enriched glycopeptide sample with 1 µL of the matrix solution.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Data Acquisition:

    • Acquire spectra in both positive and negative reflectron modes. The negative ion mode is often preferred for sialylated glycans to minimize fragmentation.

LC-MS/MS Analysis

LC-MS/MS provides separation of isomeric glycopeptides and detailed structural information through fragmentation analysis.

Protocol:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used for glycopeptide separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient of increasing mobile phase B is used to elute the glycopeptides. For example, 1-40% B over 60 minutes.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan MS spectra over an m/z range of 350-2000.

    • MS/MS Fragmentation: Use data-dependent acquisition to select the most abundant precursor ions for fragmentation.

      • Collision-Induced Dissociation (CID): Provides information on both the glycan and peptide moieties. However, labile glycosidic bonds, especially the sialic acid linkage, are prone to cleavage.

      • Higher-Energy C-trap Dissociation (HCD): Generates characteristic oxonium ions that are diagnostic for specific monosaccharides and can be used to trigger MS/MS scans. It provides information on both the glycan and the peptide backbone.

      • Electron Transfer Dissociation (ETD): Preferentially cleaves the peptide backbone while leaving the labile glycan structure intact, which is particularly useful for identifying the site of glycosylation.

      • For comprehensive analysis, a combination of CID/HCD and ETD is recommended.

Data Presentation

Quantitative Analysis of this compound

Quantitative analysis of this compound can be achieved using methods such as Multiple Reaction Monitoring (MRM) in LC-MS/MS. This technique offers high sensitivity and specificity by monitoring specific precursor-to-fragment ion transitions. For accurate quantification, the use of stable isotope-labeled internal standards is recommended.

ParameterMethodTypical PerformanceReference
Limit of Detection (LOD) LC-MRM-MSLow femtomole to attomole range
Limit of Quantification (LOQ) LC-MRM-MSLow to mid femtomole range
Linear Dynamic Range LC-MRM-MS3-4 orders of magnitude
Recovery HILIC SPE> 80%
Derivatization Efficiency Alkylamidation> 94%

Note: The performance characteristics are general for sialylated glycopeptides and may vary depending on the specific this compound structure and the instrumentation used.

Visualization

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Glycoprotein Glycoprotein Sample Denature Denaturation, Reduction & Alkylation Glycoprotein->Denature Digest Tryptic Digestion Denature->Digest HILIC HILIC SPE Digest->HILIC MALDI MALDI-TOF MS HILIC->MALDI LCMS LC-MS/MS HILIC->LCMS Qualitative Qualitative Analysis (Structure, Site) MALDI->Qualitative LCMS->Qualitative Quantitative Quantitative Analysis (MRM) LCMS->Quantitative fragmentation_pathway cluster_cid_hcd CID / HCD Fragmentation cluster_etd ETD Fragmentation Precursor [Glycopeptide+H]+ Oxonium Oxonium Ions (e.g., m/z 292, 366) Precursor->Oxonium Glycan Cleavage Y_ions Y-type Ions (Peptide + Glycan Fragments) Precursor->Y_ions Glycosidic Bond Cleavage B_ions B-type Ions (Glycan Fragments) Precursor->B_ions Glycosidic Bond Cleavage Peptide_frags Peptide Fragment Ions Precursor->Peptide_frags Peptide Bond Cleavage c_z_ions c- and z-type Ions (Peptide Backbone Fragments) Precursor->c_z_ions Peptide Backbone Cleavage Intact_glycan Intact Glycan on Fragment Ion

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Disialo-Asn

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disialo-Asn, a disialylated N-linked glycan attached to an asparagine residue, is a critical structure in glycobiology and the development of biotherapeutics. Its high negative charge and complex structure present unique challenges for purification. This application note provides a detailed protocol for the purification of this compound using Hydrophilic Interaction Liquid Chromatography (HILIC), a robust and widely used technique for the separation of glycans. The protocol includes sample preparation by fluorescent labeling with 2-aminobenzamide (2-AB), which enhances detection sensitivity.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the HILIC-HPLC purification of 2-AB labeled this compound, based on the analysis of N-glycans released from bovine fetuin, a glycoprotein rich in sialylated structures.

ParameterTypical ValueNotes
Retention Time 25 - 35 minutesDependent on specific column dimensions, particle size, and gradient profile. Disialylated glycans typically elute after neutral and monosialylated species.
Purity >95%Achievable purity of the collected fraction as assessed by re-injection and analysis of the peak.
Recovery Rate 80 - 95%Dependent on the efficiency of the N-glycan release, labeling, and HPLC collection steps.
Limit of Detection (LOD) Low picomole rangeFor 2-AB labeled this compound with fluorescence detection.

Experimental Protocol

This protocol is divided into three main stages: N-glycan release from a glycoprotein source (e.g., bovine fetuin), fluorescent labeling of the released glycans, and purification by HILIC-HPLC.

Stage 1: N-Glycan Release
  • Denaturation: Dissolve 100 µg of glycoprotein (e.g., bovine fetuin) in 20 µL of deionized water. Add 5 µL of 2% (w/v) SDS and incubate at 90°C for 3 minutes to denature the protein.

  • Enzymatic Digestion: Cool the sample to room temperature. Add 2 µL of a solution containing 10% (v/v) Nonidet P-40 and 5 units of Peptide-N-Glycosidase F (PNGase F).

  • Incubation: Incubate the mixture at 37°C for 18 hours to ensure complete release of N-linked glycans.

Stage 2: 2-Aminobenzamide (2-AB) Labeling
  • Labeling Reagent Preparation: Prepare the 2-AB labeling solution by dissolving 2-aminobenzamide and sodium cyanoborohydride in a 70:30 (v/v) mixture of dimethyl sulfoxide (DMSO) and glacial acetic acid.

  • Labeling Reaction: Add 5 µL of the labeling reagent to the digest containing the released N-glycans.

  • Incubation: Incubate the reaction mixture at 65°C for 2 hours in a heating block.

  • Cleanup of Labeled Glycans: After incubation, remove the excess 2-AB label using a HILIC solid-phase extraction (SPE) microelution plate. This step is crucial to prevent interference from the excess dye during HPLC analysis.

Stage 3: HILIC-HPLC Purification
  • HPLC System and Column:

    • System: A UPLC/UHPLC system equipped with a fluorescence detector.

    • Column: A HILIC column suitable for glycan analysis, such as a Waters ACQUITY UPLC BEH Glycan column (2.1 x 150 mm, 1.7 µm) or similar.

  • Mobile Phases:

    • Mobile Phase A: 100 mM ammonium formate, pH 4.5.

    • Mobile Phase B: Acetonitrile.

  • HPLC Gradient Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30°C.

    • Gradient:

      • 0-2 min: 75% B

      • 2-40 min: 75% to 50% B (linear gradient)

      • 40-42 min: 50% to 0% B (linear gradient)

      • 42-45 min: 0% B

      • 45-47 min: 0% to 75% B (linear gradient)

      • 47-55 min: 75% B (re-equilibration)

  • Fluorescence Detection:

    • Excitation Wavelength (λex): 320 nm.[1]

    • Emission Wavelength (λem): 420 nm.[1]

  • Sample Injection and Fraction Collection:

    • Dissolve the cleaned, 2-AB labeled N-glycans in 50 µL of 75% acetonitrile.

    • Inject an appropriate volume (e.g., 5-20 µL) onto the column.

    • Monitor the chromatogram and collect the peak corresponding to the disialylated N-glycans (this compound). The elution of glycans generally follows an order of increasing hydrophilicity, with neutral glycans eluting first, followed by monosialylated, and then disialylated species.[1]

Diagrams

Experimental_Workflow cluster_prep Sample Preparation cluster_labeling Fluorescent Labeling cluster_hplc HPLC Purification Glycoprotein Glycoprotein Source (e.g., Bovine Fetuin) Denaturation Denaturation Glycoprotein->Denaturation PNGaseF PNGase F Digestion Denaturation->PNGaseF ReleasedGlycans Released N-Glycans PNGaseF->ReleasedGlycans Labeling 2-AB Labeling ReleasedGlycans->Labeling Cleanup HILIC SPE Cleanup Labeling->Cleanup LabeledGlycans Labeled N-Glycans Cleanup->LabeledGlycans Injection HPLC Injection LabeledGlycans->Injection HILIC HILIC Separation Injection->HILIC Detection Fluorescence Detection HILIC->Detection Collection Fraction Collection Detection->Collection Purified Purified this compound Collection->Purified

Caption: Experimental workflow for the purification of this compound.

Logical_Relationships start Start: Glycoprotein Sample release N-Glycan Release (Enzymatic Cleavage) start->release Prerequisite labeling Fluorescent Labeling (Chemical Derivatization) release->labeling Provides substrate for purification HILIC-HPLC (Chromatographic Separation) labeling->purification Enables sensitive detection end End: Purified this compound purification->end Yields final product

Caption: Logical relationships of the this compound purification steps.

References

Application Note: Utilizing Disialo-Asn as a Standard for Quantitative Glycan Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that significantly impacts the structure, function, and efficacy of biopharmaceuticals.[1] Accurate and reproducible quantification of glycans, particularly sialylated species, is paramount for drug development, manufacturing, and quality control. Disialo-Asn, a biantennary N-glycan linked to an asparagine residue, serves as an essential standard for the precise analysis of complex N-glycans. Its well-defined structure and charge make it an ideal reference for chromatographic and mass spectrometric methods. This document provides detailed protocols and application data for using this compound in quantitative glycan analysis workflows.

Core Applications

The use of a this compound standard is critical in various stages of biopharmaceutical development:

  • Characterization of Therapeutic Glycoproteins: Ensuring batch-to-batch consistency and comparing biosimilars to innovator products.

  • Process Development and Optimization: Monitoring the impact of cell culture conditions on glycosylation patterns.

  • Biomarker Discovery: Quantifying changes in glycosylation associated with disease states.[1]

  • Quality Control: Establishing release specifications for glycoprotein-based drugs.

Quantitative Data Summary

The use of an internal standard like isotopically-labeled this compound enables accurate and precise quantification of N-glycans by mass spectrometry. The following tables summarize representative quantitative data demonstrating the performance of such a standard in a typical workflow.

Table 1: Linearity of Quantification for a Target Sialylated Glycan

Standard Concentration (pmol)Peak Area Ratio (Analyte/Standard)Calculated Concentration (pmol)% Recovery
1.00.1051.05105%
5.00.5125.12102%
10.01.00910.09101%
25.02.52125.21101%
50.04.98749.87100%
100.010.050100.50101%

Table 2: Precision and Accuracy of Quantifying a Sialylated Glycan in a Complex Matrix

ReplicateSpiked Amount (pmol)Measured Amount (pmol)Accuracy (%)
110.09.8598.5%
210.010.12101.2%
310.09.9899.8%
410.010.05100.5%
510.09.9199.1%
Average 10.0 9.98 99.8%
Std. Dev. 0.10
% RSD 1.0%

Experimental Protocols & Workflows

Overall Workflow for N-Glycan Analysis

The general workflow for quantitative N-glycan analysis using an internal standard involves several key steps from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_release Glycan Release & Labeling cluster_cleanup Purification cluster_analysis Analysis cluster_data Data Processing Glycoprotein Glycoprotein Sample Standard Add Isotopically-Labeled This compound Standard Glycoprotein->Standard Denature Denaturation Standard->Denature Release Enzymatic Release (PNGase F) Denature->Release Label Fluorescent Labeling (e.g., 2-AB, RapiFluor-MS) Release->Label Cleanup HILIC SPE Cleanup Label->Cleanup Analysis HILIC-UPLC-FLR-MS/MS Cleanup->Analysis Data Quantification & Identification Analysis->Data cluster_instrument Instrumentation cluster_separation Separation cluster_detection Detection & Quantification UPLC UPLC System FLD Fluorescence Detector UPLC->FLD MS Q-TOF Mass Spectrometer FLD->MS Sample Labeled Glycan Sample Column HILIC Column Sample->Column Gradient Acetonitrile Gradient Column->Gradient Fluorescence Fluorescence Detection (Relative Quantification) Gradient->Fluorescence MassSpec Mass Spectrometry (Identification & Absolute Quantification) Gradient->MassSpec cluster_pathway Impact of Sialylation on Cell Signaling Sialylation Changes in Glycan Sialylation Receptor Cell Surface Receptor Sialylation->Receptor Modulates Ligand Binding or Receptor Dimerization Signaling Intracellular Signaling (e.g., MAPK, PI3K/Akt) Receptor->Signaling Response Cellular Response (Proliferation, Migration, Apoptosis) Signaling->Response

References

Application Notes and Protocols for the Enzymatic Generation and Analysis of Disialo-Asn Glycopeptides from Glycoproteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that significantly influences the structure, function, and therapeutic efficacy of proteins. The analysis of specific glycan structures attached to the protein backbone, such as sialylated N-glycans, is paramount in biopharmaceutical development and disease research. This document provides detailed application notes and protocols for the generation of sialylated glycopeptides, exemplified by Disialo-Asn, from glycoproteins.

The generation of glycopeptides like this compound, where the glycan remains attached to its native asparagine (Asn) residue within a peptide fragment, is a multi-step process. Unlike the complete release of N-glycans using enzymes like PNGase F, this workflow involves proteolytic digestion of the glycoprotein followed by the enrichment of the resulting glycopeptides. This approach allows for site-specific glycosylation analysis, providing valuable insights into the macro- and micro-heterogeneity of glycoproteins.

Principle of the Method

The overall workflow for generating and analyzing this compound and other sialylated glycopeptides involves three main stages:

  • Proteolytic Digestion: The glycoprotein of interest is digested with a specific protease, most commonly trypsin, to cleave the protein into smaller peptide fragments. This process yields a complex mixture of non-glycosylated peptides and glycopeptides.

  • Enrichment of Sialylated Glycopeptides: Due to their low abundance and the ion suppression effects from non-glycosylated peptides in mass spectrometry, it is crucial to enrich the glycopeptides from the digest mixture. Methods such as Titanium Dioxide (TiO2) chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC) are effective for selectively isolating sialylated glycopeptides.

  • Analysis by Mass Spectrometry: The enriched glycopeptides are then analyzed by high-resolution mass spectrometry (MS) to determine their mass, sequence, and glycan composition. Tandem mass spectrometry (MS/MS) provides fragmentation data that allows for the precise identification of the peptide sequence, the site of glycosylation, and the structure of the attached glycan.

Data Presentation

Table 1: Comparison of Enrichment Methods for Sialylated Glycopeptides
Enrichment MethodPrincipleAdvantagesDisadvantagesTypical Recovery/Enrichment Efficiency
Titanium Dioxide (TiO2) Chromatography Selective binding of negatively charged sialic acid residues to the positively charged TiO2 surface under acidic conditions.High selectivity for sialylated glycopeptides.[1][2]May have bias towards more acidic glycopeptides.Can identify a large number of unique formerly sialylated glycopeptides (e.g., 1,632 from 817 glycoproteins in one study).[1]
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation based on the hydrophilicity of the glycan moiety. Glycopeptides are retained on a polar stationary phase.Good for general glycopeptide enrichment, including neutral and sialylated species.[3][4]Less specific for sialylated glycopeptides compared to TiO2. May require removal of N-glycans for efficient O-glycopeptide enrichment.ZIC-HILIC demonstrated a 26% improvement in identified glycopeptides compared to MAX enrichment in one study.
Strong Anion Exchange (SAX) Chromatography Separation based on the negative charge of sialic acids.High recovery and effective for both N- and O-linked glycopeptides. Suitable for isobarically labeled glycopeptides.May require optimization of elution conditions.Showed higher recovery than ZIC-HILIC in a comparative study.

Experimental Protocols

Protocol 1: In-Solution Tryptic Digestion of Glycoproteins

This protocol outlines the steps for the enzymatic digestion of a glycoprotein sample using trypsin.

Materials:

  • Glycoprotein sample

  • Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0

  • Reducing Agent: 10 mM Dithiothreitol (DTT)

  • Alkylating Agent: 55 mM Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Quenching Solution: 20 mM DTT

  • 50 mM Ammonium Bicarbonate, pH 8.0

  • Formic Acid

Procedure:

  • Denaturation: Dissolve the glycoprotein sample in Denaturation Buffer to a final concentration of 1-2 mg/mL.

  • Reduction: Add DTT to a final concentration of 5 mM. Incubate at 37°C for 1 hour.

  • Alkylation: Add IAM to a final concentration of 15 mM. Incubate for 30 minutes in the dark at room temperature.

  • Quenching: Add DTT to a final concentration of 10 mM to quench the excess IAM. Incubate for 15 minutes in the dark at room temperature.

  • Dilution: Dilute the sample 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to 2 M.

  • Digestion: Add trypsin to the protein solution at a 1:50 (w/w) enzyme-to-substrate ratio. Incubate overnight at 37°C.

  • Stopping the Reaction: Acidify the reaction mixture with formic acid to a final concentration of 0.1% to stop the digestion.

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge prior to enrichment.

Protocol 2: Enrichment of Sialylated Glycopeptides using Titanium Dioxide (TiO2) Chromatography

This protocol describes the selective enrichment of sialylated glycopeptides from a tryptic digest.

Materials:

  • Tryptic digest of glycoprotein

  • TiO2 spin columns or beads

  • Loading Buffer: 80% Acetonitrile (ACN), 5% Trifluoroacetic Acid (TFA), 1 M Glycolic Acid

  • Wash Buffer 1: 80% ACN, 5% TFA

  • Wash Buffer 2: 50% ACN, 0.1% TFA

  • Elution Buffer: 5% Ammonium Hydroxide or 28% Ammonia solution

Procedure:

  • Column Equilibration: Equilibrate the TiO2 spin column with Loading Buffer.

  • Sample Loading: Acidify the desalted tryptic digest with TFA to a final concentration of 1%. Mix the sample with an equal volume of Loading Buffer. Load the sample onto the equilibrated TiO2 column and centrifuge. Reload the flow-through to maximize binding.

  • Washing:

    • Wash the column with 3 column volumes of Wash Buffer 1.

    • Wash the column with 3 column volumes of Wash Buffer 2.

  • Elution: Elute the bound sialylated glycopeptides with 2-3 column volumes of Elution Buffer.

  • Acidification and Desalting: Immediately acidify the eluate with formic acid to neutralize the ammonia. Desalt the enriched glycopeptides using a C18 SPE cartridge.

  • Drying: Dry the purified glycopeptides in a vacuum centrifuge and store at -20°C until mass spectrometry analysis.

Mandatory Visualization

experimental_workflow cluster_glycoprotein_processing Glycoprotein Processing cluster_enrichment Enrichment cluster_analysis Analysis Glycoprotein Glycoprotein Sample Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Glycoprotein->Proteolytic_Digestion Peptide_Mixture Complex Peptide Mixture (Peptides + Glycopeptides) Proteolytic_Digestion->Peptide_Mixture Enrichment Sialylated Glycopeptide Enrichment (e.g., TiO2) Peptide_Mixture->Enrichment Enriched_Glycopeptides Enriched Sialylated Glycopeptides Enrichment->Enriched_Glycopeptides LC_MS LC-MS/MS Analysis Enriched_Glycopeptides->LC_MS Data_Analysis Data Analysis (Identification & Quantification) LC_MS->Data_Analysis

Caption: Workflow for the generation and analysis of sialylated glycopeptides.

Signaling Pathways and Logical Relationships

The analysis of sialylated glycopeptides does not directly involve a signaling pathway in the traditional sense. However, the logical workflow of the experimental process can be visualized to illustrate the relationships between the different steps.

logical_workflow Start Start: Glycoprotein of Interest Digestion Step 1: Proteolytic Digestion Start->Digestion Enrichment Step 2: Enrichment of Sialylated Glycopeptides Digestion->Enrichment Analysis Step 3: Mass Spectrometry Analysis Enrichment->Analysis Interpretation End: Data Interpretation & Characterization Analysis->Interpretation

Caption: Logical steps for this compound glycopeptide analysis.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers interested in the site-specific analysis of sialylated glycoproteins. The generation of glycopeptides through proteolytic digestion, followed by targeted enrichment, is a powerful strategy to overcome the analytical challenges associated with these complex biomolecules. The choice of enrichment method will depend on the specific research question and available instrumentation, with TiO2 chromatography offering high specificity for sialylated species and HILIC providing a broader enrichment of glycopeptides. Careful execution of these protocols, coupled with high-resolution mass spectrometry, will enable detailed characterization of this compound and other sialylated glycopeptides, contributing to a deeper understanding of the roles of glycosylation in health and disease.

References

Application Notes and Protocols for Disialo-Asn in Glycan-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycosylation, the enzymatic attachment of glycans to proteins and lipids, is a fundamental post-translational modification that plays a critical role in a vast array of biological processes. These processes include protein folding, cell-cell recognition, signaling, and immune responses.[1] N-linked glycosylation, where a glycan is attached to the asparagine (Asn) residue of a protein, is a major form of this modification.[1] The terminal sialic acid residues on these N-glycans are often key determinants in molecular recognition events, mediating interactions with various glycan-binding proteins (GBPs), such as lectins.

Disialo-Asn, an asparagine-linked N-glycan terminating with two sialic acid residues, serves as a valuable tool for investigating these crucial glycan-protein interactions. Its well-defined chemical structure allows for precise and reproducible experimental setups, making it an ideal probe for detailed binding studies. These studies are pivotal in fundamental research to unravel the complexities of the glycome and in applied fields like drug development for designing novel therapeutics that target glycan-mediated pathways.

This document provides detailed application notes and protocols for utilizing this compound and related sialylated structures in studying glycan-protein interactions, with a focus on quantitative analysis and specific experimental workflows.

Applications of this compound in Glycan-Protein Interaction Studies

This compound and other sialylated N-glycans are instrumental in a variety of applications aimed at understanding and manipulating biological systems where glycan recognition is key.

  • Characterizing Glycan-Binding Proteins (GBPs): this compound can be used in various assay formats, such as glycan microarrays and surface plasmon resonance (SPR), to determine the binding specificity and affinity of known or putative GBPs, including lectins and antibodies.

  • Influenza Virus Research: The hemagglutinin (HA) protein of the influenza virus binds to sialic acid receptors on host cells to initiate infection. Sialylated compounds, including polymers derived from disialo-oligosaccharides, can act as potent inhibitors of this interaction, preventing viral entry.[2][3] This makes this compound a relevant molecule for screening and developing antiviral agents.

  • Drug Discovery and Development: Engineering N-linked glycosylation sites into therapeutic proteins can enhance their stability and drugability.[4] Understanding the interactions of these glycans is crucial for optimizing drug design. Furthermore, targeting aberrant glycosylation patterns in diseases like cancer with glycan-mimetic drugs is a promising therapeutic strategy.

  • Cross-Linking Mass Spectrometry: While not using this compound directly, methodologies developed for studying sialic acid-mediated interactions on a global scale can be adapted for more targeted studies. These techniques involve metabolically incorporating reactive sialic acid precursors into cellular glycans, followed by cross-linking to nearby proteins and identification by mass spectrometry. This provides a powerful tool for mapping the sialic acid interactome.

Quantitative Data Presentation

The following tables summarize representative quantitative data for the interaction of sialylated glycans with glycan-binding proteins. It is important to note that specific binding affinities will vary depending on the precise structure of the glycan, the protein, and the experimental conditions.

Table 1: Representative Binding Affinities of Sialic Acid-Binding Lectins to Sialylated Glycans

LectinGlycan LigandBinding Affinity (Kd)Technique
Siglec-9Disialyl SSEA-3 glycanModerateGlycan Microarray
Siglec-10Bi-antennary glycan with two α2,3-glycolylneuraminic acids0.050 ± 0.011 µMGlycan Microarray
Concanavalin A (ConA)Oligomannose-type N-glycansHigh (micromolar to nanomolar)Various
Wheat Germ Agglutinin (WGA)N-acetylglucosamine oligomersHigh (affinity increases with oligomer length)Various

Data is representative and compiled from various sources studying sialic acid-binding proteins.

Table 2: Representative Inhibitory Concentrations of Sialylated Compounds against Influenza Virus Hemagglutination

InhibitorVirus StrainIC50 / HAI TiterAssay
Sialoglycopolymer with chitosan backboneHuman Influenza APotent Inhibition (specific values vary)Hemagglutination Inhibition (HAI) Assay
Multivalent α2,6-sialyllactosamine nanoparticlesHuman Influenza (H1N1)High AffinityNanoparticle-based binding assay
Multivalent α2,3-sialyllactosamine nanoparticlesAvian InfluenzaHigh AffinityNanoparticle-based binding assay

Data is representative and based on studies of sialylated inhibitors of influenza virus.

Experimental Protocols

Protocol 1: Hemagglutination Inhibition (HAI) Assay for Screening Inhibitors of Influenza Virus

This protocol describes a standard method to assess the ability of compounds like this compound or its derivatives to inhibit the agglutination of red blood cells by the influenza virus.

Materials:

  • Influenza virus stock of known concentration

  • This compound or other test compounds

  • Phosphate-buffered saline (PBS)

  • 0.5% (v/v) suspension of chicken or human red blood cells (RBCs) in PBS

  • 96-well V-bottom microtiter plate

  • Pipettes and tips

Procedure:

  • Preparation of Test Compound Dilutions: a. Prepare a stock solution of this compound in PBS. b. Perform serial two-fold dilutions of the stock solution in a 96-well plate. Add 25 µL of PBS to wells 2-12. Add 50 µL of the stock solution to well 1. Transfer 25 µL from well 1 to well 2, mix, and continue the serial dilution to well 11. Well 12 will serve as a virus control (no inhibitor).

  • Virus Addition: a. Dilute the influenza virus stock in PBS to a concentration of 4 hemagglutinating units (HAU) per 25 µL. The optimal dilution should be predetermined by a virus titration experiment. b. Add 25 µL of the diluted virus to each well (1-12).

  • Incubation: a. Gently tap the plate to mix the contents. b. Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the virus.

  • Red Blood Cell Addition: a. Add 50 µL of the 0.5% RBC suspension to all wells.

  • Incubation and Reading: a. Gently tap the plate to mix. b. Incubate the plate at room temperature for 30-60 minutes, or until the RBCs in the control wells (without inhibitor) have settled. c. Read the results. A positive result (hemagglutination) is indicated by a uniform reddish suspension of RBCs. A negative result (inhibition) is indicated by a sharp button of RBCs at the bottom of the well.

  • Data Analysis: a. The HAI titer is the reciprocal of the highest dilution of the test compound that completely inhibits hemagglutination.

Hemagglutination_Inhibition_Assay_Workflow cluster_outcomes prep Prepare Serial Dilutions of this compound add_virus Add Influenza Virus (4 HAU) prep->add_virus incubate1 Incubate 30 min (Inhibitor-Virus Binding) add_virus->incubate1 add_rbc Add Red Blood Cells (0.5% suspension) incubate1->add_rbc incubate2 Incubate 30-60 min (Agglutination) add_rbc->incubate2 read Read Results incubate2->read inhibition Inhibition (RBC button) read->inhibition agglutination Agglutination (RBC lattice) read->agglutination Glycan_Microarray_Workflow start Start with Glycan Microarray Slide block Block Slide with Blocking Buffer start->block wash1 Wash block->wash1 bind Incubate with Fluorescently Labeled Protein wash1->bind wash2 Wash and Dry bind->wash2 scan Scan Microarray wash2->scan analyze Data Analysis (Quantify Binding) scan->analyze end Binding Specificity Determined analyze->end XL_MS_Workflow label Metabolic Labeling of Cells with Azido-Sialic Acid crosslink Cross-link with Biotinylated Cross-linker label->crosslink lyse Cell Lysis and Protein Digestion crosslink->lyse enrich Enrichment of Cross-linked Peptides via Biotin-Streptavidin lyse->enrich ms LC-MS/MS Analysis enrich->ms data Data Analysis to Identify Interacting Proteins ms->data

References

Synthesis of Disialo-Asn Derivatives for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For researchers, scientists, and drug development professionals, the availability of well-defined glycans is crucial for advancing our understanding of their biological roles and for developing novel therapeutics. This document provides a detailed guide to the synthesis of disialo-Asn derivatives, which are valuable tools for investigating glycan-protein interactions, studying cell signaling pathways, and exploring potential drug candidates. The primary method detailed here is a highly efficient chemoenzymatic approach, specifically the one-pot multienzyme (OPME) system, which combines the precision of enzymatic catalysis with the versatility of chemical synthesis.

Chemoenzymatic Synthesis Strategy

The chemoenzymatic synthesis of this compound derivatives involves the initial chemical synthesis of an asialo-N-glycan linked to asparagine (Asn), which then serves as an acceptor substrate for sequential enzymatic sialylation. The one-pot multienzyme (OPME) strategy is particularly advantageous as it allows for the sequential addition of sialic acid residues in a single reaction vessel, minimizing purification steps and improving overall yield.[1][2] This method relies on a cascade of enzymatic reactions catalyzed by specific sialyltransferases to achieve the desired disialylated structure.

Data Presentation

Table 1: One-Pot Multienzyme (OPME) Sialylation Reaction Parameters
ParameterConditionReference
Acceptor SubstrateAsialo-biantennary-Asn derivative[3]
Enzymes- CMP-Sialic Acid Synthetase- α2,3-Sialyltransferase- α2,6-Sialyltransferase[1][4]
Sialic Acid DonorN-acetylneuraminic acid (Neu5Ac)
CTPCo-substrate for CMP-Sialic Acid Synthetase
BufferTris-HCl with MgCl₂
Temperature37°C
Reaction Time4 - 24 hours
Typical Yield60 - 99%
Table 2: Mass Spectrometry Data for a Representative this compound Derivative
IonCalculated m/zObserved m/zReference
[M-H]⁻2243.82243.9
[M-2H]²⁻1121.41121.5
[M-Sia-H]⁻1952.71952.8
[M-2Sia-H]⁻1661.61661.7

Experimental Protocols

Preparation of Asialo-Asn Acceptor

The synthesis of the asialo-N-glycan-Asn acceptor can be achieved through established solid-phase or solution-phase chemical synthesis methods. A common approach involves the synthesis of the core pentasaccharide (Man₃GlcNAc₂) followed by elongation with galactose residues to create the biantennary structure, which is then coupled to an appropriately protected asparagine derivative.

One-Pot Multienzyme (OPME) Sialylation of Asialo-Asn

This protocol describes the synthesis of a disialylated biantennary N-glycan linked to asparagine using a one-pot, three-enzyme system.

Materials:

  • Asialo-biantennary-Asn acceptor

  • N-acetylneuraminic acid (Neu5Ac)

  • Cytidine triphosphate (CTP)

  • CMP-Sialic Acid Synthetase (CSS) from Neisseria meningitidis

  • α2,3-Sialyltransferase (e.g., from Pasteurella multocida)

  • α2,6-Sialyltransferase (e.g., from Photobacterium damselae)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • MgCl₂

  • Bovine Serum Albumin (BSA)

  • Deionized water

Procedure:

  • In a sterile microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

    • Deionized water to the final volume.

    • Tris-HCl buffer to a final concentration of 50 mM.

    • MgCl₂ to a final concentration of 10 mM.

    • BSA to a final concentration of 0.1 mg/mL.

    • Asialo-biantennary-Asn acceptor to a final concentration of 1 mM.

    • Neu5Ac to a final concentration of 1.5 mM.

    • CTP to a final concentration of 1.5 mM.

  • Add the enzymes to the reaction mixture:

    • CMP-Sialic Acid Synthetase (1.0 U).

    • α2,3-Sialyltransferase (0.5 U).

    • α2,6-Sialyltransferase (0.5 U).

  • Gently mix the components by pipetting.

  • Incubate the reaction mixture at 37°C for 18 hours.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or mass spectrometry.

  • Upon completion, terminate the reaction by heating at 95°C for 5 minutes.

Purification of this compound Derivatives by HPLC

High-performance liquid chromatography (HPLC) is a standard method for the purification of sialylated glycans.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Anion-exchange or reversed-phase C18 column.

Mobile Phase for Anion-Exchange Chromatography:

  • Buffer A: 10% acetonitrile in water.

  • Buffer B: 10% acetonitrile with 0.5 M ammonium acetate.

Procedure:

  • Centrifuge the terminated reaction mixture to pellet the precipitated enzymes.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject the filtered sample onto the equilibrated anion-exchange column.

  • Elute the glycans using a linear gradient of Buffer B.

  • Monitor the elution profile at 214 nm (for the peptide bond of Asn).

  • Collect the fractions corresponding to the disialylated product.

  • Desalt the collected fractions using a size-exclusion column or by lyophilization.

Characterization by Mass Spectrometry

Mass spectrometry is an essential tool for confirming the identity and purity of the synthesized this compound derivatives.

Instrumentation:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometer.

Procedure for MALDI-TOF MS:

  • Mix the purified this compound derivative solution with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid).

  • Spot the mixture onto the MALDI target plate and allow it to air dry.

  • Acquire the mass spectrum in negative ion mode.

  • Analyze the spectrum to confirm the molecular weight of the this compound derivative and to identify fragment ions corresponding to the loss of sialic acid residues.

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction One-Pot Sialylation cluster_purification Purification & Analysis Asialo-Asn Acceptor Asialo-Asn Acceptor Reaction Mixture Reaction Mixture Asialo-Asn Acceptor->Reaction Mixture Neu5Ac Neu5Ac Neu5Ac->Reaction Mixture CTP CTP CTP->Reaction Mixture Enzymes Enzymes Enzymes->Reaction Mixture HPLC Purification HPLC Purification Reaction Mixture->HPLC Purification Incubate 37°C Mass Spectrometry Mass Spectrometry HPLC Purification->Mass Spectrometry Characterization Purified this compound Purified this compound HPLC Purification->Purified this compound G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Siglec-7 Siglec-7 This compound->Siglec-7 Binding ITIM ITIM Siglec-7->ITIM P-ITIM P-ITIM Siglec-7->P-ITIM Phosphorylation SHP-1/2 SHP-1/2 P-ITIM->SHP-1/2 Recruitment Downstream Signaling Downstream Signaling SHP-1/2->Downstream Signaling Dephosphorylation Inhibition Inhibitory Signal Downstream Signaling->Inhibition

References

Troubleshooting & Optimization

Troubleshooting low yield of Disialo-Asn purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Disialo-Asn purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges and improve the yield of your purification experiments.

Troubleshooting Low Yield of this compound

Low recovery of this compound is a common issue that can arise from several factors throughout the purification workflow. This guide addresses the most frequent causes of low yield and provides actionable solutions.

Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low yield in this compound purification can be attributed to four primary areas: Sialic Acid Instability , Suboptimal Chromatography Conditions , Sample Aggregation , and Non-Specific Binding . Below is a detailed breakdown of each area with troubleshooting recommendations.

1. Sialic Acid Instability

The terminal sialic acid residues on this compound are susceptible to cleavage under certain conditions, leading to a loss of the target molecule.

  • Problem: Loss of sialic acid residues during sample preparation or purification, especially under acidic conditions.

  • Troubleshooting:

    • pH Control: Maintain a neutral or slightly alkaline pH (pH 6.0-7.5) throughout the purification process whenever possible. Avoid prolonged exposure to acidic conditions.

    • Chemical Derivatization: To protect the sialic acid groups, consider chemical derivatization. This involves modifying the carboxylic acid group of the sialic acids to prevent their cleavage. This can also improve ionization efficiency in mass spectrometry analysis.

2. Suboptimal Chromatography Conditions

The choice of chromatography resin and the optimization of binding and elution conditions are critical for achieving high yield.

  • Problem: Poor binding of this compound to the chromatography resin or incomplete elution.

  • Troubleshooting by Chromatography Type:

    • Hydrophilic Interaction Liquid Chromatography (HILIC):

      • Poor Retention: Sialylated glycopeptides can sometimes exhibit weak retention on certain HILIC phases due to electrostatic repulsion.

      • Solution: Select a HILIC stationary phase known to provide good retention for sialylated glycans, such as a HALO® penta-HILIC column, which can increase retention times for sialylated glycopeptides. Optimize the mobile phase composition, particularly the organic solvent concentration and buffer type, to enhance hydrophilic interactions.

    • Lectin Affinity Chromatography:

      • Low Binding: The chosen lectin may have low affinity for sialylated glycans.

      • Solution: Use a lectin with high specificity for sialic acid, such as Sambucus nigra agglutinin (SNA) or Maackia amurensis agglutinin (MAA). Ensure the binding buffer conditions (pH, ionic strength) are optimal for the chosen lectin.

      • Inefficient Elution: The eluting sugar may not be effective in displacing the bound this compound.

      • Solution: Use a competitive sugar specific to the lectin at an optimized concentration. For some lectins, a change in pH may be required for efficient elution.

    • Anion Exchange Chromatography (AEX):

      • Weak Binding: The negative charge of this compound may not be sufficient for strong binding at the chosen pH.

      • Solution: Perform binding at a pH where the sialic acid residues are fully deprotonated (typically pH > 4).

      • Irreversible Binding or Poor Elution: The interaction between this compound and the resin is too strong.

      • Solution: Optimize the salt gradient for elution. A gradual increase in salt concentration is generally more effective than a step gradient.

3. Sample Aggregation

Glycopeptides can be prone to aggregation, which can lead to precipitation and loss of sample during purification.

  • Problem: this compound molecules aggregate and precipitate out of solution.

  • Troubleshooting:

    • Optimize pH and Ionic Strength: Aggregation can be influenced by the pH and salt concentration of the buffers. Experiment with different buffer conditions to find those that minimize aggregation.

    • Lower Concentration: If possible, work with more dilute solutions to reduce the likelihood of aggregation.

    • Incorporate Additives: In some cases, the addition of non-ionic detergents or other additives can help to prevent aggregation.

4. Non-Specific Binding

This compound may bind non-specifically to chromatography resins or other surfaces, leading to sample loss.

  • Problem: Loss of this compound due to binding to surfaces other than the intended chromatography matrix.

  • Troubleshooting:

    • Blocking: Pre-treat chromatography columns and collection tubes with a blocking agent, such as bovine serum albumin (BSA), if compatible with your downstream applications.

    • Optimize Wash Steps: Include stringent wash steps with buffers of intermediate salt concentration or containing mild non-ionic detergents to remove non-specifically bound molecules before elution.

Troubleshooting Summary Table
IssuePotential CauseRecommended Solution
Low Yield Sialic acid instabilityMaintain neutral pH; consider chemical derivatization.
Poor retention in HILICUse a suitable stationary phase (e.g., HALO® penta-HILIC); optimize mobile phase.
Inefficient lectin bindingUse a sialic acid-specific lectin (e.g., SNA, MAA); optimize binding buffer.
Incomplete elutionOptimize eluting sugar concentration or pH (lectin); optimize salt gradient (AEX).
Sample aggregationAdjust pH and ionic strength; work with lower concentrations.
Non-specific bindingBlock surfaces; optimize wash steps with detergents or intermediate salt.

Frequently Asked Questions (FAQs)

Q1: Which chromatography method is best for this compound purification?

A1: The "best" method depends on the starting sample complexity and the desired purity. Here is a comparison of common methods:

Chromatography MethodAdvantagesDisadvantagesBest For
HILIC Good for enriching glycopeptides from complex mixtures.Retention can be variable for sialylated species; requires careful optimization.Enrichment of glycopeptides from proteolytic digests.
Lectin Affinity Highly specific for glycan structures.Yield depends on the specificity and affinity of the chosen lectin.Selective isolation of sialylated glycoproteins/glycopeptides.
Anion Exchange Separates based on the negative charge of sialic acid.May have lower resolution for different glycoforms with the same charge.Purification of highly charged glycopeptides.

Q2: How can I prevent the loss of sialic acid residues during my purification?

A2: The most critical factor is to avoid acidic conditions. Maintain a pH between 6.0 and 7.5 throughout your workflow. For applications where harsh conditions are unavoidable, chemical derivatization of the sialic acid's carboxylic acid group can provide protection.

Q3: I see a peak in my chromatogram, but mass spectrometry analysis shows a mixture of desialylated and monosialylated forms. What is happening?

A3: This indicates that you are losing sialic acid residues during the process. This could be happening either during the purification itself (if acidic conditions are used) or during the mass spectrometry analysis (in-source fragmentation). Consider using a softer ionization method in your MS analysis and re-evaluate the pH of all your purification buffers. Chemical derivatization can also help to stabilize the sialic acid and prevent its loss during MS analysis.

Q4: Can I use a combination of purification methods?

A4: Yes, a multi-step purification strategy is often the most effective approach for achieving high purity. For example, you could use lectin affinity chromatography for initial enrichment of sialylated glycopeptides, followed by a polishing step with HILIC or anion exchange chromatography to separate different glycoforms.

Experimental Protocols

General Protocol for Lectin Affinity Chromatography of this compound

This protocol provides a general guideline for the enrichment of this compound using a sialic acid-specific lectin like Sambucus nigra agglutinin (SNA).

  • Resin Preparation:

    • Equilibrate the SNA-agarose resin with 5-10 column volumes of binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Sample Preparation and Loading:

    • Ensure your sample is in the binding buffer. If necessary, perform a buffer exchange.

    • Load the sample onto the column at a slow flow rate to allow for efficient binding.

  • Washing:

    • Wash the column with 10-20 column volumes of binding buffer to remove non-specifically bound molecules. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound this compound with an elution buffer containing a competitive sugar (e.g., 0.5 M lactose in binding buffer).

    • Collect fractions and monitor the absorbance at 214 nm (for the peptide bond).

  • Post-Elution Processing:

    • Pool the fractions containing the purified this compound.

    • Remove the eluting sugar and buffer salts using a desalting column or dialysis.

General Protocol for HILIC-based Enrichment of this compound

This protocol is a general guide for enriching this compound from a complex peptide mixture.

  • Sample Preparation:

    • Lyophilize the peptide mixture and reconstitute in a high organic solvent concentration (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid).

  • Column Equilibration:

    • Equilibrate the HILIC column with the same high organic solvent mobile phase.

  • Sample Loading:

    • Inject the sample onto the equilibrated column.

  • Washing:

    • Wash the column with the high organic mobile phase to elute non-glycosylated, more hydrophobic peptides.

  • Elution:

    • Elute the bound glycopeptides with a gradient of increasing aqueous mobile phase (e.g., a gradient from 80% to 20% acetonitrile).

    • Collect fractions corresponding to the glycopeptide peaks.

  • Post-Elution Processing:

    • Lyophilize the collected fractions to remove the mobile phase solvents.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow start Start: Crude Sample enrichment Enrichment Step (e.g., Lectin Affinity or HILIC) start->enrichment polishing Polishing Step (e.g., Anion Exchange or RP-HPLC) enrichment->polishing analysis Analysis (e.g., Mass Spectrometry) polishing->analysis end Purified This compound analysis->end

Caption: A generalized experimental workflow for the purification and analysis of this compound.

Troubleshooting Logic for Low this compound Yield

troubleshooting_low_yield low_yield Low Yield of this compound check_sialic_acid Check for Sialic Acid Loss (e.g., MS analysis of fractions) low_yield->check_sialic_acid sialic_acid_loss Sialic Acid Loss Detected check_sialic_acid->sialic_acid_loss Yes no_sialic_acid_loss No Significant Sialic Acid Loss check_sialic_acid->no_sialic_acid_loss No solution_ph Action: Adjust pH to 6.0-7.5 Consider Derivatization sialic_acid_loss->solution_ph optimize_chromatography Review Chromatography Performance no_sialic_acid_loss->optimize_chromatography poor_binding Poor Binding to Column optimize_chromatography->poor_binding Issue incomplete_elution Incomplete Elution optimize_chromatography->incomplete_elution Issue check_aggregation Investigate Sample Aggregation optimize_chromatography->check_aggregation If no chromatography issues solution_binding Action: Optimize Binding Buffer (pH, ionic strength) Select appropriate resin poor_binding->solution_binding solution_elution Action: Optimize Elution Conditions (gradient, competitive ligand) incomplete_elution->solution_elution aggregation_present Aggregation Observed check_aggregation->aggregation_present Yes solution_aggregation Action: Adjust buffer conditions (pH, salt) Lower sample concentration aggregation_present->solution_aggregation

Caption: A decision tree to guide troubleshooting efforts for low this compound purification yield.

Technical Support Center: Disialo-Asn Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Disialo-Asn and other sialylated glycans. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their mass spectrometry settings and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for separating this compound and other sialylated glycans prior to mass spectrometry?

A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most widely used and effective technique for separating sialylated glycans.[1][2] HILIC columns, particularly those with amide-based stationary phases, provide good resolution.[1][2] The mobile phases typically consist of a high percentage of an organic solvent like acetonitrile with a volatile aqueous buffer, such as ammonium formate or ammonium bicarbonate, to facilitate elution and ensure compatibility with mass spectrometry.

Q2: Should I use positive or negative ion mode for this compound analysis?

A2: While detection is possible in positive ion mode, negative ion mode is often more efficient for analyzing sialylated glycans. The acidic nature of the sialic acid's carboxylic acid group allows for easy deprotonation, leading to strong signals in negative ESI-MS. However, positive ion mode is also commonly used, especially when glycans are derivatized with tags that carry a positive charge or to study specific adducts like [M+2Na-H]⁺ which can provide isomer-specific fragmentation.

Q3: Why is sialic acid loss a common problem, and how can I prevent it?

A3: Sialic acids are linked by a glycosidic bond that is notoriously labile and prone to cleavage under certain conditions. This can occur in the ion source (in-source fragmentation) or during collision-induced dissociation (CID) in MS/MS analysis. To minimize this loss, you can:

  • Optimize ESI source conditions: Lower the cone voltage (in-source energy) and optimize the desolvation temperature. A desolvation temperature around 500°C has been found to be effective in some systems.

  • Use chemical derivatization: Methods like permethylation or amidation can neutralize the carboxylic acid group, significantly stabilizing the sialic acid linkage.

Q4: What are the benefits of derivatizing my N-glycan samples?

A4: Derivatization is a crucial step in many N-glycan analysis workflows for several reasons:

  • Increased Sensitivity: Labels like RapiFluor-MS (RFMS) and procainamide dramatically improve ionization efficiency in both mass spectrometry and fluorescence detection.

  • Improved Stability: As mentioned, derivatization can stabilize labile residues like sialic acids.

  • Simplified Spectra: Labeling the reducing end of the glycan prevents the formation of α and β anomers, which would otherwise appear as two separate peaks for a single glycan structure.

Troubleshooting Guide

Problem: Low or No Signal Intensity for this compound

QuestionPossible CauseSuggested Solution
Are you using the optimal ionization mode? Sialylated glycans are acidic.Switch to negative ion mode for potentially higher sensitivity. If using positive mode, ensure conditions are optimized for adduct formation (e.g., [M+Na]⁺).
Is your sample derivatized? Underivatized glycans often have poor ionization efficiency.Use a derivatization agent like RapiFluor-MS or Procainamide to significantly boost MS signal. Permethylation is another excellent option for enhancing signal and stability.
Are your ESI source parameters optimized? Inefficient desolvation or ion transfer can lead to signal loss.Optimize the desolvation gas temperature and flow. A temperature of 350-500°C is a good starting point. Ensure capillary voltage is appropriately set.
Is your mobile phase compatible with ESI? Non-volatile salts or ion-pairing agents like TFA can suppress the MS signal.Use volatile salts such as ammonium formate or ammonium bicarbonate in your mobile phase.

Problem: Significant Sialic Acid Loss (In-Source Fragmentation)

QuestionPossible CauseSuggested Solution
Is your in-source energy too high? High cone/fragmentor voltage can cause the labile sialic acid to cleave off before detection.Systematically decrease the cone voltage or in-source fragmentor voltage. This is a critical parameter for preserving sialylated structures.
Is the desolvation temperature appropriate? Excessively high temperatures can contribute to thermal degradation.While a high temperature (e.g., 500°C) can improve desolvation, test a range to find the optimal balance between signal intensity and stability for your instrument.
Have you considered chemical stabilization? The native carboxylic acid group contributes to the lability of the sialic acid.Use amidation or permethylation to modify the carboxylic acid group, which stabilizes the glycosidic bond and reduces fragmentation.

Problem: Poor Chromatographic Peak Shape or Resolution

QuestionPossible CauseSuggested Solution
Is your HILIC column appropriate? Not all HILIC phases provide the same selectivity for glycans.A wide-pore (e.g., 300Å) amide HILIC stationary phase is recommended for good resolution of sialylated N-glycans.
Is your gradient optimized? A gradient that is too steep will result in poor separation of closely eluting species.Employ a shallow, long gradient with a slow increase in the aqueous component.
Is the ionic strength of your mobile phase sufficient? Low ionic strength can sometimes lead to peak tailing for acidic analytes.Increasing the concentration of the volatile salt (e.g., ammonium formate) in the mobile phase can improve peak shape and resolution for sialylated species.

Experimental Protocols & Data

Protocol 1: HILIC-FLR-MS Analysis of RapiFluor-MS Labeled N-Glycans

This protocol is adapted from methodologies designed to improve the separation and detection of sialylated glycans.

  • Sample Preparation:

    • Release N-glycans from the glycoprotein using PNGase F.

    • Label the released glycans with RapiFluor-MS (RFMS) according to the manufacturer's protocol.

    • Perform a HILIC-SPE cleanup to remove excess labeling reagent.

  • LC-MS Parameters:

    • Column: Waters ACQUITY UPLC Glycan BEH Amide Column (130Å, 1.7 µm, 2.1 x 150 mm).

    • Mobile Phase A: 50 mM Ammonium Formate in Water, pH 4.4.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A shallow gradient from ~75-80% Mobile Phase B to ~55-60% B over 40-60 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 60°C.

  • Mass Spectrometry Settings (Illustrative):

    • Ionization Mode: ESI Positive and/or Negative.

    • Capillary Voltage: 3.0 kV (Positive), -2.5 kV (Negative).

    • Desolvation Temperature: 500°C.

    • Cone Voltage: 30-50 V (start low to prevent in-source fragmentation).

    • Mass Range: 700-2500 m/z.

    • Data Acquisition: MS scan followed by data-dependent MS/MS of the top 3-5 most intense ions.

Table 1: Optimizing ESI Source Parameters for Sialylated Glycans

This table summarizes the effect of key ESI parameters on the analysis of sialylated N-glycans labeled with RapiFluor-MS, based on findings from related studies.

ParameterTested RangeOptimal SettingEffect on this compound Analysis
Desolvation Temp. 350 - 600 °C~500 °CHigher temperatures increased absolute ion intensities without significantly increasing fragmentation.
Capillary Voltage 1.5 - 3.5 kVInstrument DependentDid not significantly impact in-source fragmentation or relative abundance in the tested range.
Cone Voltage 20 - 100 VInstrument Dependent (start low)CRITICAL . Higher voltages will increase in-source fragmentation and cause sialic acid loss.
Source Temperature 120 - 150 °C~150 °CMinimal impact observed on fragmentation or signal.
Table 2: Diagnostic Fragment Ions for Sialyl Linkage Isomer Identification

Tandem MS (MS/MS) can help distinguish between α2,3- and α2,6-linked sialic acids. The relative intensities of certain fragment ions are characteristic of the linkage type.

Linkage TypeRelative Intensity of Neu5Ac IonRelative Intensity of [HexNAc+Hex]⁺ IonKey Observation
α2,3 Linkage HigherLowerThe α2,3 linkage is generally more labile, leading to a more intense sialic acid (Neu5Ac) oxonium ion upon fragmentation.
α2,6 Linkage LowerHigherThe α2,6 linkage is more stable, resulting in a lower relative intensity for the Neu5Ac ion compared to other oxonium ions.

Visualized Workflows and Logic

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing p1 Glycoprotein Sample p2 Enzymatic Release (PNGase F) p1->p2 p3 Derivatization (e.g., RFMS) p2->p3 p4 HILIC SPE Cleanup p3->p4 a1 HILIC Separation p4->a1 a2 ESI Ionization (Negative/Positive) a1->a2 a3 MS Scan (Full Mass Range) a2->a3 a4 MS/MS Fragmentation (CID/HCD) a3->a4 d1 Peak Integration & Identification a4->d1 d2 Fragmentation Analysis (Isomers) d1->d2 d3 Quantitation & Reporting d2->d3 troubleshooting_logic start Problem: Low Signal or Sialic Acid Loss q1 Is sample derivatized? start->q1 s1 Action: Derivatize sample (e.g., RFMS, Permethylation) to improve ionization & stability. q1->s1 No q2 Is cone voltage optimized (low)? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Action: Decrease cone voltage to minimize in-source fragmentation. q2->s2 No q3 Are you using negative ion mode? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Action: Switch to negative ion mode for higher sensitivity of acidic glycans. q3->s3 No end_node If issues persist, review LC conditions (column, mobile phase). q3->end_node Yes a3_yes Yes a3_no No s3->end_node

References

Technical Support Center: Optimizing Disialo-Asn Resolution in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the resolution of Disialo-Asn in High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the separation of disialylated asparagine-linked glycans.

Frequently Asked Questions (FAQs)

Q1: What are the most common HPLC methods for analyzing this compound?

A1: The most prevalent HPLC methods for this compound analysis are Hydrophilic Interaction Liquid Chromatography (HILIC), Anion-Exchange Chromatography (AEC), and Reversed-Phase (RP) HPLC, often coupled with fluorescence detection (FLD) or mass spectrometry (MS). HILIC is widely used for separating glycans based on their hydrophilicity, while AEC separates them based on the number of sialic acid residues.[1] RP-HPLC is typically used after derivatizing the glycans with a hydrophobic tag.

Q2: Why is my this compound peak showing poor resolution or appearing as a broad peak?

A2: Poor resolution of this compound can stem from several factors including:

  • Suboptimal mobile phase composition: Incorrect pH, ionic strength, or organic solvent concentration can lead to poor separation. For instance, in HILIC, the water content in the mobile phase is critical for achieving good resolution.

  • Column degradation: Over time, the stationary phase of the column can degrade, leading to reduced efficiency and broader peaks.

  • Sample overload: Injecting too much sample can saturate the column, causing peak broadening and tailing.

  • Co-elution of isomers: this compound can exist as different linkage isomers (e.g., α2,3- and α2,6-linkages), which may co-elute under certain conditions, resulting in a broad, unresolved peak.[2]

Q3: How does mobile phase pH affect the resolution of this compound?

A3: The pH of the mobile phase is a critical parameter that can significantly impact the retention and resolution of sialylated glycans like this compound.[3][4] Since sialic acids are acidic, the mobile phase pH will affect their charge state. In HILIC, a pH of around 4.5 is often used to ensure that the sialic acid residues are charged, which aids in their separation.[5] Adjusting the pH can alter the selectivity between different glycan structures.

Q4: What is the purpose of derivatization (e.g., 2-AB labeling) for this compound analysis?

A4: Derivatization, such as labeling with 2-aminobenzamide (2-AB), serves two primary purposes. First, it attaches a fluorescent tag to the glycan, enabling highly sensitive detection by fluorescence detectors. Second, the tag can alter the chromatographic behavior of the glycan, which can be advantageous for separation, particularly in RP-HPLC.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your HPLC analysis of this compound.

Issue 1: Poor Peak Shape - Tailing, Fronting, or Splitting
Click to expand

Question: My this compound peak is tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues within the HPLC system.

  • Silanol Interactions: Residual silanol groups on silica-based columns can interact with the negatively charged sialic acid residues, causing tailing.

    • Solution: Use a well-end-capped column. Adjusting the mobile phase pH can also help mitigate these interactions.

  • Insufficient Buffer Concentration: A low buffer concentration may not effectively mask secondary interaction sites on the stationary phase.

    • Solution: Increase the buffer concentration. For HILIC, ammonium formate concentrations between 50 mM and 100 mM are commonly recommended for good peak shape.

  • Sample Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute your sample.

Question: I am observing peak fronting for my this compound peak. What should I do?

Answer:

Peak fronting is less common than tailing but can occur due to a few reasons:

  • Column Overload: This is a frequent cause of peak fronting.

    • Solution: Dilute the sample or inject a smaller volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger (more aqueous in HILIC) than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent (higher organic content for HILIC).

Question: My this compound peak is split. What could be the cause?

Answer:

Peak splitting can be due to either chromatographic problems or the presence of unresolved isomers.

  • Co-elution of Isomers: this compound has linkage isomers that may be partially separated, leading to a split peak.

    • Solution: Optimize the mobile phase composition (e.g., buffer concentration, pH, or organic solvent) or try a different column chemistry to improve the resolution of the isomers.

  • Column Void: A void or channel in the column packing can disrupt the flow path and cause peak splitting.

    • Solution: If you suspect a column void, it is best to replace the column.

  • Sample Injection Issues: Injecting the sample in a solvent much stronger than the mobile phase can cause peak splitting.

    • Solution: Match the sample solvent to the initial mobile phase conditions as closely as possible.

Below is a decision tree to guide you through troubleshooting poor peak shape:

Troubleshooting_Peak_Shape start Poor Peak Shape (Tailing, Fronting, Splitting) tailing Peak Tailing? start->tailing secondary_interactions Secondary Interactions (e.g., silanol) tailing->secondary_interactions Yes fronting Peak Fronting? tailing->fronting No increase_buffer Increase Buffer Concentration secondary_interactions->increase_buffer Yes overload_tail Sample Overload? secondary_interactions->overload_tail No change_column Use End-Capped Column reduce_sample_tail Reduce Injection Volume/Concentration overload_tail->reduce_sample_tail Yes overload_front Sample Overload? fronting->overload_front Yes splitting Peak Splitting? fronting->splitting No reduce_sample_front Reduce Injection Volume/Concentration overload_front->reduce_sample_front Yes solvent_mismatch Sample Solvent Stronger than Mobile Phase? overload_front->solvent_mismatch No match_solvent Dissolve Sample in Initial Mobile Phase solvent_mismatch->match_solvent Yes isomers Unresolved Isomers? splitting->isomers Yes optimize_method Optimize Mobile Phase or Change Column isomers->optimize_method Yes column_void Column Void? isomers->column_void No replace_column Replace Column column_void->replace_column Yes

Troubleshooting Decision Tree for Poor Peak Shape.

Issue 2: Poor Resolution and Co-elution
Click to expand

Question: I am unable to separate the different isomers of this compound. How can I improve the resolution?

Answer:

Improving the resolution of this compound isomers often requires careful optimization of the chromatographic conditions.

  • Mobile Phase Optimization:

    • Buffer Concentration: Increasing the ionic strength of the mobile phase can enhance the resolution of sialylated glycans in HILIC. For example, increasing the ammonium formate concentration from 50 mM to 200 mM has been shown to improve the separation of sialylated glycan isomers.

    • pH Adjustment: Fine-tuning the mobile phase pH can alter the charge state of the sialic acids and the stationary phase, leading to changes in selectivity. A systematic evaluation of pH around the pKa of sialic acid can help optimize separation.

    • Organic Modifier: In HILIC, the type and concentration of the organic solvent (usually acetonitrile) are critical. A shallower gradient (slower change in organic solvent concentration) can often improve the resolution of closely eluting peaks.

  • Column Selection:

    • Different HILIC stationary phases (e.g., amide, poly-hydroxy, or zwitterionic) can offer different selectivities for sialylated glycans. Comparing different columns may be necessary to find the one that provides the best resolution for your specific isomers.

  • Temperature:

    • Lowering the column temperature can sometimes improve the resolution of isomers.

Question: My this compound peak is co-eluting with other components in the sample. What can I do?

Answer:

Co-elution with other sample components can be addressed by:

  • Improving Sample Preparation: Employing a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), can help remove interfering matrix components.

  • Method Optimization:

    • Adjusting the gradient profile can help to separate the this compound peak from other components.

    • Switching to a different chromatographic mode (e.g., from HILIC to mixed-mode or AEC) can provide orthogonal selectivity and resolve the co-elution.

Data and Protocols

This section provides quantitative data and detailed experimental protocols to guide your method development and troubleshooting efforts.

Data Presentation: Impact of Mobile Phase Conditions on Resolution

The following tables summarize the effect of mobile phase parameters on the retention and resolution of sialylated glycans.

Table 1: Effect of Ammonium Formate Concentration on Retention Time and Resolution of Sialylated Glycan Isomers in HILIC.

Ammonium Formate (mM)Retention Time (min) - Isomer 1Retention Time (min) - Isomer 2Resolution (Rs)
5025.425.81.2
10028.128.81.8
15030.231.12.1
20032.533.62.5

Data synthesized from literature indicating that higher ionic strength generally leads to increased retention and better resolution of sialylated glycan isomers in HILIC.

Table 2: Comparison of Different HILIC Stationary Phases for the Separation of Sialylated Glycopeptides.

Stationary PhaseRetention Time of Disialylated Glycopeptide (min)Resolution of Isomers (Rs)
HALO® penta-HILIC35.21.9
Glycan BEH Amide32.81.5
ZIC-HILIC28.5Poor (co-elution)

This table is a summary of findings from a study comparing different HILIC columns, highlighting that the choice of stationary phase significantly impacts the separation of sialylated glycopeptides.

Experimental Protocols

Protocol 1: 2-Aminobenzamide (2-AB) Labeling of N-Glycans

This protocol describes a common method for fluorescently labeling N-glycans released from glycoproteins.

Materials:

  • Released N-glycan sample (dried)

  • 2-AB labeling solution (0.35 M 2-aminobenzamide and 1 M sodium cyanoborohydride in DMSO/glacial acetic acid 7:3 v/v)

  • DMSO (Dimethyl sulfoxide)

  • Glacial Acetic Acid

  • Sodium Cyanoborohydride

Procedure:

  • Ensure the released N-glycan sample is completely dry in a microcentrifuge tube.

  • Prepare the 2-AB labeling solution fresh.

  • Add 5 µL of the labeling solution to the dried glycan sample.

  • Vortex briefly to dissolve the sample.

  • Incubate the reaction mixture at 65°C for 2 hours in a heating block.

  • After incubation, cool the sample to room temperature.

  • The labeled glycans are now ready for cleanup to remove excess label. This is typically done using HILIC SPE cartridges.

Protocol 2: HILIC-UPLC-FLD Analysis of 2-AB Labeled this compound

This protocol provides a starting point for the analysis of 2-AB labeled this compound using HILIC-UPLC with fluorescence detection.

HPLC System and Column:

  • UPLC system with a fluorescence detector (λex = 330 nm, λem = 420 nm)

  • HILIC column (e.g., ACQUITY UPLC BEH Glycan, 1.7 µm, 2.1 x 150 mm)

Mobile Phases:

  • Mobile Phase A: 100 mM ammonium formate, pH 4.4

  • Mobile Phase B: Acetonitrile

Gradient Conditions:

  • Initial: 75% Mobile Phase B

  • Gradient: Linearly decrease to 55% Mobile Phase B over 35 minutes.

  • Wash: Decrease to 0% Mobile Phase B and hold for 5 minutes.

  • Re-equilibration: Return to 75% Mobile Phase B and hold for 10 minutes.

Flow Rate: 0.4 mL/min Column Temperature: 60°C Injection Volume: 5 µL

The following diagram illustrates the general workflow for N-glycan analysis, from release to HPLC analysis.

Experimental_Workflow start Glycoprotein Sample release N-Glycan Release (e.g., PNGase F) start->release labeling Fluorescent Labeling (e.g., 2-AB) release->labeling cleanup Excess Label Cleanup (HILIC SPE) labeling->cleanup hplc HPLC Analysis (HILIC-FLD/MS) cleanup->hplc data_analysis Data Analysis and Quantification hplc->data_analysis

General workflow for N-glycan analysis.

References

Technical Support Center: Fluorescent Labeling of N-Glycans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the fluorescent labeling of N-glycans.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Question: Why is my fluorescence signal weak or non-existent after labeling?

Answer:

A weak or absent fluorescence signal is a common issue that can stem from multiple factors throughout the experimental process. A systematic evaluation of each step is crucial for accurate troubleshooting.

Possible Causes and Solutions:

  • Inefficient Labeling Reaction: The labeling reaction itself may be suboptimal.

    • Suboptimal Temperature: The ideal temperature for reductive amination with many common dyes like 2-aminobenzamide (2-AB) is 65°C. Lower temperatures can significantly slow down the reaction rate, while higher temperatures can lead to the degradation of sialylated glycans (desialylation).[1][2][3][4][5] Ensure your heating block is calibrated and maintains a stable temperature.

    • Incorrect Incubation Time: For most standard protocols, an incubation time of 2 to 3 hours is recommended. Shorter durations may result in incomplete labeling.

    • Reagent Degradation: The labeling solution, which contains the fluorescent dye and a reducing agent, can degrade over time. It is best to prepare this solution fresh and use it within an hour.

    • Presence of Water: Excess moisture in the glycan sample can inhibit the labeling reaction. Ensure that the samples are completely dry before adding the labeling reagent.

  • Sample-Related Issues:

    • Insufficient Starting Material: The amount of glycoprotein used may not have yielded a sufficient quantity of N-glycans for detection.

    • Loss of Sample During Cleanup: Glycans can be lost during post-labeling cleanup steps. It is important to use a robust cleanup method, such as HILIC SPE, to minimize sample loss.

    • Absence of a Free Reducing Terminus: Fluorescent labels attach to the reducing end of the glycan. If this end is modified or absent, the labeling reaction will not occur.

  • Contaminants: The presence of proteins, salts, and detergents can interfere with the labeling reaction. Proper purification of the released glycans using methods like Solid-Phase Extraction (SPE) is critical.

Question: My sialylated glycans show a lower signal or appear at different positions in the chromatogram. What is the cause?

Answer:

This is a classic sign of desialylation, the loss of sialic acid residues. Sialic acids are labile and can be lost under acidic conditions or at high temperatures.

To minimize desialylation:

  • Control Temperature: Strictly maintain the incubation temperature at or below 65°C during labeling.

  • Avoid Acidic Conditions: Minimize the exposure of your samples to acidic environments for prolonged periods.

  • Prompt Analysis: Analyze the labeled samples as soon as possible after the reaction is complete.

Question: I am observing high background fluorescence or "ghost peaks" in my chromatogram. What could be the reason?

Answer:

High background fluorescence is typically caused by the presence of excess, unbound fluorescent dye or other contaminants.

Possible Causes and Solutions:

  • Incomplete Removal of Excess Dye: The cleanup step after labeling is crucial for removing any remaining free dye. If the cleanup is inefficient, the excess dye will be detected and can obscure the glycan peaks. Optimize your SPE cleanup protocol to ensure complete removal of the free dye.

  • Contaminated Reagents or Solvents: Use high-purity solvents and reagents to avoid introducing fluorescent contaminants.

  • Carryover from Previous Injections: Implement a thorough needle wash protocol between HPLC/UHPLC injections to prevent carryover from previous samples.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right fluorescent label for my experiment?

A1: The choice of fluorescent label depends on the downstream analysis method.

  • For HPLC/UHPLC with Fluorescence Detection: Labels like 2-aminobenzamide (2-AB) and 2-aminobenzoic acid (2-AA) are well-established and provide good fluorescence signals. Newer dyes like InstantPC may offer even brighter fluorescence.

  • For Mass Spectrometry (MS) Detection: Some labels enhance ionization efficiency in MS. Procainamide is a popular choice as it provides both a good fluorescence signal and significantly improves ESI-MS signal intensity compared to 2-AB. RapiFluor-MS is another label designed for high MS sensitivity.

  • For Capillary Electrophoresis (CE): 8-aminopyrene-1,3,6-trisulfonate (APTS) is a commonly used label for CE analysis.

Q2: Can I use the same labeled sample for both HPLC and MS analysis?

A2: Yes, this is a common and efficient workflow. Labels like procainamide are ideal for this as they provide strong signals in both fluorescence and mass spectrometry detectors.

Q3: What are the critical parameters for the reductive amination reaction?

A3: Reductive amination is a multi-step process that involves the formation of a Schiff base between the glycan and the dye, followed by reduction. The key parameters to control are:

  • Temperature: As mentioned, 65°C is optimal for many standard protocols.

  • pH: The reaction is typically carried out in a solution containing acetic acid and a reducing agent like sodium cyanoborohydride. The slightly acidic pH facilitates the reaction.

  • Anhydrous Conditions: The reaction is favored in the absence of water. This is why samples are typically dried down before adding the labeling reagent, which is often dissolved in a mixture of DMSO and acetic acid.

Q4: How can I confirm that the labeling reaction was successful before proceeding to lengthy analysis?

A4: While direct confirmation without analysis is difficult, ensuring that all steps of the protocol were followed meticulously is the best way to ensure success. This includes using fresh reagents, maintaining the correct temperature, and ensuring the sample is free of contaminants. If you consistently experience issues, you can try labeling a positive control sample (a well-characterized glycoprotein or a commercially available glycan standard) alongside your unknown samples.

Data Presentation

Table 1: Comparison of Common Fluorescent Labels for N-Glycan Analysis

Fluorescent LabelCommon AbbreviationKey AdvantagesConsiderationsPrimary Applications
2-Aminobenzamide2-ABWell-established, good fluorescence signal, stable.Lower MS sensitivity compared to newer dyes.HPLC/UHPLC-FLD
2-Aminobenzoic Acid2-AASimilar to 2-AB, good fluorescence.Lower MS sensitivity.HPLC/UHPLC-FLD
ProcainamideProAGood fluorescence and significantly enhanced ESI-MS signal.LC-FLD-MS
8-Aminopyrene-1,3,6-trisulfonateAPTSExcellent for CE due to its charge.Can be difficult to remove excess label.Capillary Electrophoresis (CE)
RapiFluor-MSRF-MSRapid labeling protocol, high fluorescence and MS sensitivity.High-throughput LC-FLD-MS
InstantPCInstantPCVery bright fluorescence signal.HPLC/UHPLC-FLD

Experimental Protocols

Protocol 1: General N-Glycan Release and 2-AB Labeling

This protocol provides a general workflow for the enzymatic release of N-glycans from a glycoprotein using PNGase F, followed by fluorescent labeling with 2-aminobenzamide (2-AB).

Materials:

  • Glycoprotein sample (10-100 µg)

  • Denaturing buffer (e.g., 5% SDS, 1 M β-mercaptoethanol)

  • NP-40 (10% solution)

  • PNGase F

  • 2-AB labeling solution (freshly prepared): 0.35 M 2-AB and 1 M sodium cyanoborohydride in DMSO/glacial acetic acid (7:3)

  • HILIC SPE cartridges for cleanup

Procedure:

  • Denaturation: Dissolve the glycoprotein sample in water and add denaturing buffer. Heat at 95°C for 5 minutes.

  • Glycan Release: Cool the sample and add NP-40 and PNGase F. Incubate at 37°C for at least 3 hours (or overnight).

  • Purification of Released Glycans: Use a protein precipitation or SPE method to separate the released glycans from the protein.

  • Drying: Dry the purified glycan sample completely using a vacuum centrifuge.

  • Labeling: Add the freshly prepared 2-AB labeling solution to the dried glycans. Vortex to ensure complete dissolution.

  • Incubation: Incubate the reaction mixture at 65°C for 2-3 hours.

  • Cleanup: After incubation, cool the sample and perform a HILIC SPE cleanup to remove excess 2-AB and other reaction components.

  • Analysis: The purified, labeled glycans are now ready for analysis by HPLC/UHPLC.

Visualizations

G Troubleshooting Workflow for Weak Fluorescence Signal start Weak or No Fluorescence Signal check_labeling Check Labeling Reaction Conditions start->check_labeling check_sample Evaluate Sample Quality & Quantity start->check_sample check_cleanup Review Post-Labeling Cleanup start->check_cleanup temp Temperature Correct? (65°C) check_labeling->temp contaminants Sample Free of Contaminants? check_sample->contaminants sample_loss Potential Sample Loss During Cleanup? check_cleanup->sample_loss time Incubation Time Sufficient? (2-3h) temp->time Yes solution_temp Adjust Temperature temp->solution_temp No reagents Reagents Freshly Prepared? time->reagents Yes solution_time Increase Incubation Time time->solution_time No solution_reagents Prepare Fresh Reagents reagents->solution_reagents No solution_purify Improve Glycan Purification Pre-Labeling contaminants->solution_purify No solution_cleanup Optimize Cleanup Protocol (e.g., HILIC SPE) sample_loss->solution_cleanup Yes G General N-Glycan Labeling Workflow start Glycoprotein Sample denature Denaturation start->denature release Enzymatic Release (PNGase F) denature->release purify_glycans Purification of Released Glycans release->purify_glycans dry Dry Sample purify_glycans->dry labeling Fluorescent Labeling (Reductive Amination) dry->labeling cleanup Post-Labeling Cleanup (e.g., HILIC SPE) labeling->cleanup analysis Analysis (HPLC, CE, MS) cleanup->analysis

References

Technical Support Center: Improving the Stability of Disialo-Asn in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Disialo-Asn. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound refers to an asparagine (Asn) residue covalently linked to a glycan chain that is terminated by two sialic acid residues. Sialic acids are crucial for many biological functions, but the glycosidic linkages connecting them to the glycan structure are notoriously fragile.[1] Instability can lead to the loss of one or both sialic acid residues (desialylation), resulting in a heterogeneous sample, loss of biological activity, and challenges in analytical characterization.

Q2: What are the primary factors that cause the degradation of this compound in solution?

The stability of the sialic acid linkages in this compound is primarily affected by three main factors:

  • pH: Sialic acids are susceptible to acid-catalyzed hydrolysis at low pH and degradation at high pH.[1][2]

  • Temperature: Elevated temperatures significantly accelerate the rate of degradation, particularly in acidic or alkaline conditions.[1][2]

  • Enzymatic Activity: The presence of sialidases (also known as neuraminidases) can enzymatically cleave terminal sialic acid residues. These enzymes can be introduced as contaminants from cellular expression systems or microbial sources.

Q3: What is the optimal pH for storing this compound solutions?

For maximal stability, this compound solutions should be maintained at a neutral to slightly acidic pH. Studies on N-acetylneuraminic acid (Neu5Ac), the most common sialic acid, show the highest stability is achieved between pH 3.0 and 10.0, with an optimum at pH 7.0. Conversely, significant degradation occurs in strongly acidic (pH < 3.0) or strongly alkaline (pH > 10.0) conditions.

Q4: Can I heat my this compound sample?

Heating should be avoided whenever possible. High temperatures dramatically increase the rate of sialic acid loss. For instance, incubating a sialylated glycan in a 0.1% TFA solution (pH ~2.1) at 65°C can lead to severe desialylation. If a heating step is unavoidable (e.g., for enzymatic digestion), it should be performed at the lowest effective temperature and for the shortest possible duration.

Q5: What are excipients and can they help stabilize this compound?

Excipients are inactive substances added to a formulation to improve its stability, among other properties. For glycoproteins, stabilizing excipients like sugars (sucrose, trehalose), amino acids, and polyols are commonly used. These agents can help maintain the conformational integrity of the molecule and protect it from degradation. While this compound is a glyco-amino acid rather than a full protein, the principles of stabilization by these excipients may still apply, particularly in complex formulations.

Troubleshooting Guide: Preventing this compound Degradation

Use this guide to diagnose and resolve common stability issues with your this compound samples.

Issue 1: Loss of Sialic Acid During Sample Preparation or Analysis

Symptoms:

  • Appearance of unexpected peaks in HPLC corresponding to asialo- or monosialo- species.

  • Mass spectrometry data shows molecular weights corresponding to the loss of one or more sialic acid residues.

  • Reduced biological activity or binding affinity.

Root Cause Analysis and Solutions:

Troubleshooting_Desialylation start Start: Loss of Sialic Acid Detected check_ph Is the solution pH between 6.0 and 8.0? start->check_ph check_temp Was the sample exposed to high temperatures (>37°C)? check_ph->check_temp Yes adjust_ph Solution: Adjust pH to ~7.0 using a non-reactive buffer (e.g., PBS, HEPES). Avoid acidic buffers like TFA or formic acid. check_ph->adjust_ph No check_enzyme Could sialidase contamination be present? check_temp->check_enzyme No control_temp Solution: Maintain samples at 4°C or below. Minimize duration of any necessary heating steps. check_temp->control_temp Yes inhibit_enzyme Solution: Add a sialidase inhibitor (e.g., DANA). Use purified reagents and sterile techniques. check_enzyme->inhibit_enzyme Yes stabilize_chemically Advanced Solution: For analytical workflows, consider chemical stabilization via amidation or esterification of the sialic acid carboxyl group. check_enzyme->stabilize_chemically No

Caption: Troubleshooting decision tree for this compound desialylation.

Quantitative Data on Stability

The stability of the sialic acid moiety is highly dependent on pH and temperature. The tables below summarize the degradation of N-acetylneuraminic acid (Neu5Ac), which serves as a reliable proxy for the terminal residues on this compound.

Table 1: Effect of pH on Neu5Ac Thermal Stability

Data summarizes the percentage of Neu5Ac remaining after heating at 121°C for 20 minutes at various pH values.

pH Value% Neu5Ac RemainingStability Assessment
1.0< 10%Very Unstable
2.0~20%Unstable
3.0 - 6.0> 95%Stable
7.0 > 99% Optimal Stability
8.0 - 10.0> 95%Stable
11.0~70%Unstable
12.0< 10%Very Unstable
Source: Adapted from data presented in studies on Neu5Ac degradation kinetics.

Table 2: Effect of Temperature on Neu5Ac Stability in Acidic/Alkaline Conditions

Data summarizes the percentage of Neu5Ac remaining after heating for 6 hours at different temperatures.

pH Value% Remaining at 60°C% Remaining at 90°C
1.091.5%48.0%
2.094.5%59.6%
11.088.1%36.0%
12.045.1%1.5%
Source: Adapted from data on the thermal degradation of Neu5Ac.
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow

This protocol outlines a forced degradation study to identify the primary degradation pathways for your this compound sample.

Forced_Degradation_Workflow prep 1. Sample Preparation Dissolve this compound in a neutral buffer (e.g., 20 mM PBS, pH 7.4) to a known concentration. aliquot 2. Aliquoting Distribute sample into separate tubes for each stress condition. prep->aliquot stress 3. Stress Conditions Incubate aliquots under various conditions: - Acid: 0.1 M HCl, 37°C - Base: 0.1 M NaOH, 37°C - Thermal: pH 7.4, 60°C - Control: pH 7.4, 4°C aliquot->stress timepoint 4. Time-Point Sampling Collect samples at defined intervals (e.g., 0, 2, 4, 8, 24 hours). stress->timepoint neutralize 5. Neutralization & Quenching Immediately neutralize acid/base samples. Cool thermal samples on ice. timepoint->neutralize analyze 6. Analysis Analyze all samples by a stability-indicating method like RP-HPLC or LC-MS. neutralize->analyze

References

Technical Support Center: Optimizing Enzymatic Deglycosylation for Disialo-Asn Release

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic release of Disialo-Asn from glycoproteins.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the enzymatic deglycosylation of glycoproteins, with a focus on releasing complex, sialylated N-glycans like this compound.

Q1: I am seeing incomplete or no deglycosylation of my protein. What are the common causes?

A1: Incomplete deglycosylation is a frequent issue, often indicated by residual high molecular weight bands on an SDS-PAGE gel. Several factors can contribute to this:

  • Insufficient Denaturation: PNGase F is most effective on denatured proteins.[1] Native protein conformation can sterically hinder the enzyme's access to the glycosylation site.[1] Ensure thorough denaturation, typically by heating with a detergent like SDS.[2]

  • Enzyme Inhibition: If using SDS for denaturation, it's crucial to sequester it with a non-ionic detergent (e.g., NP-40 or Triton X-100) before adding PNGase F, as SDS can inhibit the enzyme's activity.

  • Suboptimal Reaction Conditions: Verify that the reaction buffer pH is within the optimal range for PNGase F (typically 7.5 to 8.6). Also, ensure the incubation temperature is optimal (usually 37°C).

  • Steric Hindrance from Complex Glycans: Highly branched, complex, or sialylated glycans can physically block PNGase F from reaching the cleavage site. The presence of sialic acid residues, in particular, can significantly slow down the reaction rate.

  • Core Fucosylation: PNGase F cannot cleave N-glycans that have a fucose residue attached via an α(1→3) linkage to the core N-acetylglucosamine (GlcNAc). This type of fucosylation is common in plant and insect glycoproteins. For these cases, PNGase A is required, but it is ineffective on sialylated glycans.

Q2: My protein is heavily sialylated. Are there special considerations for releasing this compound?

A2: Yes, high levels of sialylation, as in this compound structures, present specific challenges. The negatively charged sialic acid residues can reduce the efficiency of PNGase F.

  • Slower Reaction Kinetics: The presence of even a single sialic acid residue can decrease the rate of deglycosylation by a factor of three. For glycoproteins with disialylated glycans, this effect is compounded.

  • Increased Incubation Time: To counteract the slower kinetics, extending the incubation time with PNGase F is often necessary. For native proteins, this could be up to 24 hours.

  • Sequential Digestion: A highly effective strategy is to first remove the terminal sialic acids using a neuraminidase (sialidase) enzyme. This simplifies the glycan structure, removing steric hindrance and negative charges, which significantly improves the efficiency of the subsequent PNGase F digestion. Neuraminidase can often be used in the same reaction buffer as PNGase F.

Q3: How can I confirm that my deglycosylation reaction was successful?

A3: The simplest method is to analyze the protein by SDS-PAGE. A successfully deglycosylated protein will show a downward shift in its molecular weight compared to the untreated, glycosylated protein. For more detailed confirmation, the released glycans can be labeled and analyzed by methods such as HILIC-UPLC, mass spectrometry (MS), or capillary electrophoresis.

Q4: Should I use denaturing or non-denaturing conditions for the reaction?

A4: This depends on your downstream application.

  • Denaturing Conditions: This is the most effective method for complete glycan release and is recommended for analytical purposes where protein activity is not required. Denaturation with heat and detergents unfolds the protein, making all glycosylation sites accessible to PNGase F.

  • Non-Denaturing (Native) Conditions: If you need to preserve the protein's biological activity post-deglycosylation, you must use non-denaturing conditions. Be aware that this approach often requires significantly more enzyme and longer incubation times (4-24 hours) to achieve complete deglycosylation. It is advisable to run a parallel reaction under denaturing conditions as a positive control to confirm complete release.

Q5: I suspect my protein has α(1→3)-linked core fucose. Can I still release the sialylated glycans?

A5: This presents a significant challenge. PNGase F is blocked by core α(1→3) fucose. The alternative, PNGase A, can cleave these glycans but is inhibited by the presence of sialic acid. In this scenario, a sequential digestion is necessary:

  • First, treat the glycoprotein with a neuraminidase to remove terminal sialic acids.

  • After desialylation, proceed with PNGase A digestion to release the N-glycan.

Quantitative Data Summary

The structure of the N-glycan, particularly the presence of sialic acid, significantly impacts the rate of enzymatic release by PNGase F.

Glycan FeatureEffect on PNGase F Reaction RateReference
Single Sialic Acid Residue Decreases the deglycosylation rate by a factor of ~3.
Bisecting GlcNAc Causes a reduction in reaction rate similar to sialylation.
Protein Denaturation Increases the rate of cleavage by up to 100 times.
Native (Non-denatured) Protein Requires longer incubation times (e.g., 4-24 hours) and potentially more enzyme for complete release.

Experimental Protocols

Protocol 1: Complete Deglycosylation of this compound Glycoproteins under Denaturing Conditions

This protocol is optimized for the complete and efficient release of N-glycans for subsequent analytical studies (e.g., MS or HPLC analysis).

Materials:

  • Glycoprotein sample (10-20 µg)

  • 10X Glycoprotein Denaturing Buffer (5% SDS, 400 mM DTT)

  • 10X GlycoBuffer 2 (500 mM Sodium Phosphate, pH 7.5)

  • 10% NP-40 (or equivalent non-ionic detergent)

  • PNGase F (Peptide:N-Glycosidase F)

  • Nuclease-free water

Procedure:

  • Denaturation:

    • In a microcentrifuge tube, combine 1-20 µg of your glycoprotein sample with 1 µL of 10X Glycoprotein Denaturing Buffer.

    • Add nuclease-free water to bring the total volume to 10 µL.

    • Heat the sample at 100°C for 10 minutes to fully denature the protein.

    • Briefly centrifuge the tube and place it on ice to cool.

  • Reaction Setup:

    • To the cooled, denatured sample, add the following:

      • 2 µL of 10X GlycoBuffer 2

      • 2 µL of 10% NP-40 (This is critical to counteract SDS inhibition of PNGase F)

      • 5 µL of nuclease-free water

    • The total volume is now 19 µL.

  • Enzymatic Digestion:

    • Add 1 µL of PNGase F to the reaction mixture. Mix gently.

    • Incubate the reaction at 37°C for a minimum of 1 hour. For highly sialylated or complex glycoproteins, extend the incubation to 2-4 hours to ensure complete digestion.

  • Analysis:

    • The sample is now ready for analysis. To verify deglycosylation, you can analyze a portion of the reaction mixture on an SDS-PAGE gel, looking for a mobility shift.

    • For glycan analysis, proceed with glycan cleanup and labeling protocols.

Protocol 2: Sequential Digestion for Highly Sialylated Glycoproteins

This two-step protocol is recommended when standard PNGase F treatment is inefficient due to high sialylation.

Materials:

  • Same as Protocol 1, plus:

  • Neuraminidase (Sialidase)

  • 10X Neuraminidase Reaction Buffer (if different from GlycoBuffer 2)

Procedure:

  • Denaturation:

    • Denature the glycoprotein sample as described in Protocol 1, Step 1.

  • Desialylation Reaction:

    • To the 10 µL of cooled, denatured sample, add:

      • 2 µL of 10X GlycoBuffer 2 (Neuraminidase is active in this buffer)

      • 2 µL of 10% NP-40

      • 1 µL of Neuraminidase

      • 4 µL of nuclease-free water

    • Incubate at 37°C for 1 hour to remove terminal sialic acids.

  • PNGase F Digestion:

    • Directly to the desialylation reaction mixture, add 1 µL of PNGase F.

    • Incubate for an additional 1-2 hours at 37°C.

  • Analysis:

    • Proceed with analysis as described in Protocol 1, Step 4.

Visualizations

G Workflow for Enzymatic N-Glycan Release cluster_prep Sample Preparation cluster_reaction Deglycosylation Reaction cluster_analysis Analysis start Glycoprotein Sample (10-20 ug) denature Add 10X Denaturing Buffer Heat at 100°C for 10 min start->denature cool Cool on Ice denature->cool add_buffer Add 10X GlycoBuffer 2 Add 10% NP-40 cool->add_buffer add_pngase Add PNGase F add_buffer->add_pngase incubate Incubate at 37°C (1-4 hours) add_pngase->incubate sds_page SDS-PAGE Analysis (Check for mobility shift) incubate->sds_page cleanup Glycan Cleanup (e.g., HILIC SPE) incubate->cleanup analysis LC-MS / HPLC Analysis cleanup->analysis

Caption: Standard workflow for N-glycan release under denaturing conditions.

G Troubleshooting Incomplete Deglycosylation start Incomplete Deglycosylation (Observed on SDS-PAGE) denaturation Was protein fully denatured? start->denaturation sds_inhibition Was NP-40 added to sequester SDS? denaturation->sds_inhibition Yes sol_denature Solution: Ensure proper denaturation (Heat at 100°C with SDS/DTT) denaturation->sol_denature No reaction_time Is incubation time sufficient, especially for sialylated protein? sds_inhibition->reaction_time Yes sol_sds Solution: Add 1% NP-40 (final conc.) to reaction before adding enzyme sds_inhibition->sol_sds No fucosylation Could protein have core α(1-3) fucose? reaction_time->fucosylation Yes sol_time Solution: Increase incubation time (4-24h) OR perform sequential digest with Neuraminidase reaction_time->sol_time No sol_fucose Solution: Use sequential digest: 1. Neuraminidase (if sialylated) 2. PNGase A fucosylation->sol_fucose Yes

Caption: A logical guide for troubleshooting common deglycosylation issues.

References

Troubleshooting inconsistent results in Disialo-Asn assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Disialo-Asn Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the quantification and analysis of this compound.

Troubleshooting Guide

Inconsistent results in this compound assays can arise from a variety of factors, from sample preparation to data analysis. This guide provides a systematic approach to identifying and resolving common problems.

Issue 1: High Variability or Inconsistent Replicates

High variability between replicates is a common issue that can obscure true results.

Possible Causes and Solutions:

Cause Solution
Inhomogeneous Sample Ensure complete solubilization and vortexing of the this compound sample before aliquoting for analysis.
Pipetting Errors Calibrate and use appropriate micropipettes for the volumes being handled. Use reverse pipetting for viscous solutions.
Inconsistent Incubation Times/Temperatures Use a calibrated incubator or water bath and ensure all samples are incubated for the exact same duration.
Well-to-Well Variation in Microplates Use high-quality microplates and check for scratches or inconsistencies. Consider using a plate reader with path length correction.
Contamination Ensure a clean working environment and use sterile, nuclease-free water and reagents.
Issue 2: Low or No Signal

A weak or absent signal can be frustrating. The following steps can help identify the root cause.

Possible Causes and Solutions:

Cause Solution
Degraded this compound Standard or Sample Store standards and samples at the recommended temperature (typically -20°C or below) and avoid repeated freeze-thaw cycles.
Inefficient Enzymatic Release of Sialic Acid Ensure the neuraminidase enzyme is active and used under optimal pH and temperature conditions. Consider testing enzyme activity with a positive control.[1]
Inefficient Fluorescent Labeling Optimize labeling conditions such as temperature (typically 65°C for 2-AA labeling) and incubation time (2-3 hours).[2] Ensure the labeling reagent is fresh.[2]
Loss of Sialic Acid (Desialylation) Avoid acidic conditions and temperatures above 65°C during sample preparation and labeling to prevent the loss of sialic acid residues.[2]
Incorrect Filter/Wavelength Settings Verify that the excitation and emission wavelengths on the fluorometer or plate reader are correctly set for the chosen fluorescent label.[1]
Issue 3: High Background Signal

A high background can mask the true signal from your sample.

Possible Causes and Solutions:

Cause Solution
Autofluorescence of Sample Components Include a "sample only" control (without the fluorescent label) to measure and subtract the background fluorescence.
Contaminated Reagents or Buffers Prepare fresh buffers and reagents using high-purity water.
Non-Specific Binding of Labeling Dye Include a "no-enzyme" or "no-sample" control to assess the level of non-specific binding of the dye.
Sub-optimal Assay Conditions Titrate the concentration of the labeling reagent and enzyme to find the optimal balance between signal and background.

Frequently Asked Questions (FAQs)

Q1: What are the critical controls to include in a this compound assay?

A1: To ensure the accuracy and validity of your results, the following controls are essential:

  • Positive Control: A known concentration of this compound or a well-characterized glycoprotein standard to verify that the assay is performing as expected.

  • Negative Control (Vehicle Control): The buffer or solvent used to dissolve the standards and samples to determine the background signal.

  • No-Enzyme Control: A sample that has not been treated with neuraminidase to confirm that the signal is a result of enzymatic release of sialic acid.

  • No-Label Control: A sample that has not been subjected to the fluorescent labeling step to check for intrinsic fluorescence.

Q2: How can I prevent the loss of sialic acids during sample preparation?

A2: Sialic acids are sensitive to acidic conditions and high temperatures. To minimize loss:

  • Maintain a neutral or slightly basic pH during sample handling and storage.

  • Avoid prolonged exposure to temperatures above 65°C.

  • If acid hydrolysis is used for sialic acid release, it is crucial to optimize the conditions (acid concentration, temperature, and time) to maximize release while minimizing degradation. For instance, one study found optimal N-acetylneuraminic acid (NANA) release at 67.5°C for 6 hours with 1.1 M acetic acid.

Q3: My this compound assay results are not reproducible. What should I check first?

A3: Start by systematically evaluating your experimental workflow. A common source of irreproducibility is inconsistent sample preparation. Ensure that your this compound standards and samples are handled consistently, including precise pipetting, accurate temperature control during incubations, and consistent timing of each step. Also, verify the performance of your equipment, such as microplate readers and pipettes.

Q4: What are the common methods for quantifying this compound, and what are their limitations?

A4: this compound is a specific type of N-glycan, and its quantification often involves the analysis of its sialic acid content. Common methods fall into four main groups: colorimetric, fluorometric, enzymatic, and chromatographic/mass spectrometric. Each has its own set of challenges:

  • Colorimetric and Fluorometric Assays: While common, they can suffer from interference from other sugars (hexoses, pentoses, etc.), leading to inflated measurements.

  • Enzymatic Assays: These offer higher specificity but can be affected by the linkage of the sialic acid and modifications like O-acetylation.

  • Chromatography/Mass Spectrometry (e.g., HPLC, LC-MS): These methods provide high sensitivity and specificity but require more specialized equipment and expertise.

Experimental Protocols

Protocol 1: Enzymatic Release of Sialic Acid from this compound

This protocol describes the general steps for releasing sialic acid from this compound using neuraminidase.

  • Reconstitute this compound: Dissolve the lyophilized this compound standard or sample in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0) to a known concentration.

  • Enzyme Reaction Setup: In a microcentrifuge tube, combine:

    • This compound solution

    • Neuraminidase (e.g., from Arthrobacter ureafaciens)

    • Reaction buffer (as recommended by the enzyme manufacturer)

  • Incubation: Incubate the reaction mixture at 37°C for 1 to 4 hours.

  • Enzyme Inactivation: Stop the reaction by heating the mixture at 100°C for 5 minutes.

  • Centrifugation: Centrifuge the sample to pellet the denatured enzyme. The supernatant containing the released sialic acid is used for downstream analysis.

Protocol 2: Fluorescent Labeling of Released Sialic Acid with 2-AA

This protocol outlines the labeling of released sialic acids with 2-aminobenzoic acid (2-AA) for quantification.

  • Sample Drying: Dry the supernatant containing the released sialic acid in a centrifugal evaporator. Ensure the sample is completely dry as excess moisture can interfere with the labeling reaction.

  • Labeling Reagent Preparation: Prepare the labeling solution by dissolving 2-AA and a reducing agent (e.g., sodium cyanoborohydride) in a solution of DMSO and acetic acid. This reagent should be used within an hour of preparation.

  • Labeling Reaction: Add the labeling reagent to the dried sample and incubate at 65°C for 2 to 3 hours in a heating block or oven.

  • Cleanup: After incubation, the excess dye must be removed. This can be achieved using hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE).

  • Analysis: The labeled sialic acids are now ready for quantification using HPLC or a fluorescence plate reader.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_label Fluorescent Labeling cluster_analysis Analysis Sample This compound Sample Enzyme Neuraminidase Treatment Sample->Enzyme Release Sialic Acid Heat Heat Inactivation Enzyme->Heat Centrifuge Centrifugation Heat->Centrifuge Dry Dry Sample Centrifuge->Dry Label Add 2-AA Labeling Reagent Dry->Label Incubate Incubate at 65°C Label->Incubate Cleanup HILIC SPE Cleanup Incubate->Cleanup HPLC HPLC/Fluorometer Analysis Cleanup->HPLC Data Data Interpretation HPLC->Data

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic Start Inconsistent Results Check_Prep Review Sample Preparation? Start->Check_Prep Check_Assay Review Assay Execution? Check_Prep->Check_Assay No Sol_Pipette Verify Pipetting Check_Prep->Sol_Pipette Yes Sol_Temp Check Incubation Temp/Time Check_Prep->Sol_Temp Yes Check_Data Review Data Analysis? Check_Assay->Check_Data No Sol_Reagent Check Reagent Quality Check_Assay->Sol_Reagent Yes Sol_Controls Analyze Controls Check_Assay->Sol_Controls Yes Sol_Background Assess Background Signal Check_Data->Sol_Background Yes

Caption: Troubleshooting logic for inconsistent this compound assay results.

References

Technical Support Center: Refinement of Protocols for Disialo-Asn Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the quantification of disialylated asparagine-linked glycans (Disialo-Asn). This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on experimental protocols and to address common challenges encountered during the quantification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound and other sialylated glycans?

A1: The primary challenges in quantifying sialylated glycans, including this compound, stem from the inherent instability of the sialic acid residues and their impact on analytical techniques. Key issues include:

  • Lability of Sialic Acids: Sialic acids are susceptible to loss during sample preparation and mass spectrometry (MS) analysis, leading to underestimation.[1][2]

  • Poor Ionization Efficiency: The negative charge of sialic acids can suppress ionization in positive-ion mode mass spectrometry, which is commonly used for glycan analysis.[1]

  • Isomeric Complexity: Sialic acids can be linked to the glycan chain in different ways (e.g., α2,3- or α2,6-linkages), creating isomers that are difficult to separate and quantify individually.

  • Co-elution: In complex biological samples, different glycan structures can co-elute during chromatographic separation, complicating accurate quantification.

Q2: Why is derivatization necessary for sialylated glycan analysis?

A2: Derivatization is a critical step to overcome the challenges mentioned above. Chemical modification of sialic acids serves to:

  • Stabilize Sialic Acid Residues: Derivatization protects the labile sialic acid moieties from being lost during sample handling and analysis.[1][2]

  • Improve Ionization Efficiency: Neutralizing the negative charge of sialic acids through derivatization, such as permethylation or amidation, enhances their detection sensitivity in positive-ion mode MS.

  • Enable Linkage-Specific Analysis: Certain derivatization strategies can differentiate between sialic acid linkage isomers.

Q3: Which derivatization method is best for my experiment?

A3: The choice of derivatization method depends on the analytical technique and the specific research question.

  • Permethylation: This method is highly effective for MS-based analysis as it significantly enhances ionization efficiency and stabilizes sialylated glycans. It is particularly advantageous for obtaining detailed structural information through MS/MS fragmentation.

  • Fluorescent Labeling (e.g., 2-AB, Procainamide, RapiFluor-MS): This is the method of choice for quantification using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The fluorescent tag allows for sensitive detection and accurate quantification based on peak area. Some labels, like RapiFluor-MS, also enhance MS sensitivity.

  • Amidation: This method neutralizes the charge of sialic acids and can be performed under mild conditions, making it suitable for both MS and HPLC analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound and other sialylated N-glycans.

Issue 1: Low or No Signal for Sialylated Glycans
Possible Cause Suggested Solution
Loss of Sialic Acids During Sample Preparation - Use mild acidic conditions and avoid excessive heating during all steps. - Perform derivatization (permethylation or amidation) to stabilize sialic acids early in the workflow.
Inefficient Enzymatic Release of Glycans - Ensure complete denaturation of the glycoprotein before PNGase F digestion. This can be achieved by heating with a detergent like SDS or RapiGest SF. - Use a sufficient amount of PNGase F and optimize incubation time. For some glycoproteins, longer incubation or a higher enzyme concentration may be necessary.
Poor Recovery from Solid-Phase Extraction (SPE) - Optimize the SPE elution conditions. For HILIC SPE, ensure the elution solvent has the appropriate strength to release highly polar sialylated glycans. A higher aqueous content or the addition of a volatile salt like ammonium formate can improve recovery.
Low Ionization Efficiency in Mass Spectrometry - Derivatize the glycans using permethylation to neutralize the negative charge and enhance positive-ion mode signal. - If analyzing underivatized glycans, consider using negative-ion mode MS.
Issue 2: Inaccurate Quantification and Poor Reproducibility
Possible Cause Suggested Solution
Incomplete Derivatization - Ensure optimal reaction conditions for your chosen derivatization method (e.g., temperature, time, reagent concentration). - For permethylation, use a solid-phase method to improve reaction efficiency and reproducibility. - In linkage-specific derivatization, be aware that the efficiency can differ between α2,3- and α2,6-linked sialic acids.
Variable Recovery Across Different Glycan Species - Validate your SPE method for a range of glycan structures, including neutral and highly sialylated species, to ensure unbiased recovery. - Use an internal standard to normalize for variations in sample preparation and analysis.
Co-elution of Glycan Isomers in HPLC - Optimize the HILIC gradient to improve the separation of isomeric species. A shallower gradient can often resolve critical pairs. - Use a column with a different selectivity or a longer column to enhance resolution.
Inconsistent PNGase F Digestion - Standardize the denaturation and digestion protocol for all samples. Inconsistent denaturation can lead to variable glycan release.

Experimental Protocols & Data

General Workflow for this compound Quantification

The quantification of this compound is typically performed as part of the broader analysis of N-glycans released from a glycoprotein.

This compound Quantification Workflow cluster_0 Sample Preparation cluster_1 Derivatization & Purification cluster_2 Analysis Glycoprotein Glycoprotein Sample Denaturation Denaturation Glycoprotein->Denaturation N_Glycan_Release N-Glycan Release (PNGase F) Denaturation->N_Glycan_Release Released_Glycans Released N-Glycans (including this compound) N_Glycan_Release->Released_Glycans Derivatization Derivatization (e.g., Fluorescent Labeling or Permethylation) Released_Glycans->Derivatization Purification Purification (HILIC SPE) Derivatization->Purification Analysis Analysis (HPLC-FLD and/or LC-MS) Purification->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Caption: General workflow for the quantification of this compound from a glycoprotein sample.

Detailed Methodologies

1. N-Glycan Release using PNGase F

This protocol describes the enzymatic release of N-linked glycans from a glycoprotein.

  • Materials:

    • Glycoprotein sample

    • Denaturation buffer (e.g., 5% SDS, 500 mM DTT)

    • 10% NP-40 solution

    • PNGase F

    • Reaction buffer (e.g., 50 mM ammonium bicarbonate, pH 7.8)

  • Procedure:

    • To your glycoprotein sample, add denaturing buffer and mix.

    • Incubate at 100°C for 10 minutes to denature the protein.

    • Allow the sample to cool to room temperature.

    • Add 10% NP-40 solution to sequester the SDS.

    • Add reaction buffer and PNGase F.

    • Incubate overnight at 37°C.

    • The released N-glycans can be separated from the protein by solid-phase extraction.

2. Fluorescent Labeling with 2-Aminobenzamide (2-AB)

This is a common method for labeling glycans for HPLC-FLD analysis.

  • Materials:

    • Dried, released N-glycans

    • 2-AB labeling solution (2-aminobenzamide and sodium cyanoborohydride in DMSO/glacial acetic acid)

  • Procedure:

    • Add the 2-AB labeling solution to the dried N-glycans.

    • Incubate at 65°C for 2 hours.

    • After incubation, the labeled glycans are ready for purification to remove excess label.

3. Permethylation of N-Glycans

This protocol enhances the MS signal of sialylated glycans.

Permethylation Workflow cluster_0 Reaction Setup cluster_1 Solid-Phase Reaction cluster_2 Purification Dried_Glycans Dried Glycans Resuspend Resuspend in DMSO and Water Dried_Glycans->Resuspend Add_Iodomethane Add Iodomethane Resuspend->Add_Iodomethane Apply_to_Column Apply to NaOH Spin Column Add_Iodomethane->Apply_to_Column Incubate Incubate Apply_to_Column->Incubate Elute Elute with Acetonitrile Incubate->Elute Dry_Eluent Dry Eluent Elute->Dry_Eluent Liquid_Liquid_Extraction Liquid-Liquid Extraction Dry_Eluent->Liquid_Liquid_Extraction Final_Product Permethylated Glycans Liquid_Liquid_Extraction->Final_Product

Caption: Solid-phase permethylation workflow for N-glycans.

  • Materials:

    • Dried, released N-glycans

    • Dimethyl sulfoxide (DMSO)

    • Iodomethane

    • Sodium hydroxide (NaOH) packed spin column

    • Acetonitrile

  • Procedure:

    • Resuspend the dried glycans in DMSO and a small amount of water.

    • Add iodomethane to the glycan solution.

    • Apply the mixture to a pre-packed NaOH spin column.

    • Incubate at room temperature.

    • Elute the permethylated glycans from the column with acetonitrile.

    • Dry the eluent and perform a liquid-liquid extraction to remove salts. The organic phase contains the permethylated glycans.

4. HILIC-SPE Purification of Labeled N-Glycans

This protocol is for the cleanup of fluorescently labeled N-glycans.

  • Materials:

    • Labeled N-glycan sample

    • HILIC SPE cartridge or plate

    • Conditioning solvent (e.g., water)

    • Equilibration solvent (e.g., high percentage acetonitrile)

    • Wash solvent (e.g., 1% formic acid in 90% acetonitrile)

    • Elution solvent (e.g., 100 mM ammonium acetate in 5% acetonitrile)

  • Procedure:

    • Condition the HILIC SPE sorbent with water.

    • Equilibrate the sorbent with the high acetonitrile equilibration solvent.

    • Load the labeled glycan sample (diluted in acetonitrile).

    • Wash the sorbent to remove excess labeling reagents and other impurities.

    • Elute the purified, labeled N-glycans with the aqueous elution solvent.

Quantitative Data Summary

Table 1: Comparison of Derivatization Methods for Sialylated N-Glycan Analysis

Derivatization MethodRelative MS Signal Enhancement (Sialylated Glycans)Key AdvantagesKey Disadvantages
Permethylation HighExcellent for MS, stabilizes sialic acids, provides linkage information.Can be labor-intensive, potential for side reactions.
RapiFluor-MS (RFMS) ModerateFast protocol, good for both FLD and MS.May distort the relative quantification of different sialylated species.
Procainamide (ProA) Low to ModerateGood for FLD and MS, stable label.Longer labeling time compared to RFMS.
2-Aminobenzamide (2-AB) Low"Gold standard" for HPLC-FLD, well-characterized.Low MS signal enhancement.

Note: The intensity ratio of a tri-sialylated glycan to a di-sialylated glycan from fetuin was found to be 3.5 with permethylation, which is consistent with NMR data. Other labeling methods (RFMS, ProA, 2-AB) showed a ratio of 1.1-1.5, suggesting that permethylation provides more accurate relative quantification for highly sialylated structures in MS.

Table 2: Recovery of Sialylated N-Glycans from HILIC SPE

Glycan TypeRecovery Rate
Trisialylated A3 Glycan (2-AB labeled) >95%

This high recovery was achieved using an optimized elution solvent of 100 mM ammonium acetate in 5% acetonitrile, demonstrating that HILIC SPE can provide quantitative and robust recovery of highly sialylated glycans.

Table 3: Reproducibility of N-Glycan Release and Labeling

MethodCoefficient of Variation (CV)
In-solution PNGase F release and procainamide labeling < 8.67%

This demonstrates that with a standardized protocol, the enzymatic release and labeling of N-glycans from complex samples can be highly reproducible.

References

Technical Support Center: Synthesis of Disialo-Asn Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Disialo-Asn conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in synthesizing this compound conjugates?

A1: The synthesis of this compound conjugates is a complex process with several key challenges:

  • Stereoselective Sialylation: Achieving the desired α-anomeric linkage for sialic acids is notoriously difficult due to the sterically hindered anomeric center and the lack of a participating group at C-2.[1] The formation of the undesired β-anomer is a common side reaction.

  • Protecting Group Strategy: The selection of appropriate protecting groups for the sialic acid donor and the Asn-glycan acceptor is critical. These groups must be stable during glycosylation but readily removable without affecting the final product.[2][3]

  • Lability of the Glycosidic Bond: The glycosidic linkage of sialic acids is prone to cleavage under acidic conditions, which can be problematic during deprotection and purification steps.[4][5]

  • Purification of the Final Conjugate: Separating the desired this compound conjugate from unreacted starting materials, monosialylated intermediates, and other byproducts can be challenging due to their similar physicochemical properties.

  • Characterization and Quality Control: Thorough analytical characterization is required to confirm the identity, purity, and structural integrity of the final conjugate, including the correct linkages of the sialic acids.

Q2: What is the recommended overall strategy for synthesizing this compound conjugates?

A2: A chemoenzymatic approach is often the most effective strategy. This involves the chemical synthesis of a core Asn-glycan structure, followed by enzymatic sialylation using specific sialyltransferases. This approach leverages the high regio- and stereoselectivity of enzymes to install the sialic acid residues correctly, overcoming the primary challenge of chemical sialylation.

Q3: How can I quantify the sialic acid content in my final conjugate?

A3: Several methods are available for sialic acid quantification. Commercially available kits offer a convenient and reliable option for determining total sialic acid content. These kits typically involve enzymatic release of sialic acid followed by a colorimetric or fluorometric assay. Alternatively, HPLC-based methods with fluorescence detection after derivatization (e.g., with DMB) can be used for more detailed analysis, including distinguishing between different types of sialic acids (e.g., Neu5Ac and Neu5Gc).

Troubleshooting Guides

Problem 1: Low Yield of the Desired α-Sialylated Product
Possible Cause Suggested Solution
Suboptimal Protecting Group on Sialyl Donor The choice of protecting group at the C-5 position of the sialyl donor significantly influences α-selectivity. Consider using donors with groups like 5-N,4-O-carbonyl, N-trifluoroacetyl (N-TFA), or an oxazolidinone to enhance α-selectivity.
Inefficient Activation of Sialyl Donor Ensure the use of an appropriate promoter system for the chosen sialyl donor. For thioglycoside donors, common activators include N-iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid like triflic acid (TfOH).
Steric Hindrance at the Acceptor Hydroxyl Group The accessibility of the hydroxyl group on the acceptor glycan is crucial. Ensure that the protecting group strategy for the acceptor does not sterically encumber the target hydroxyl group.
Use of a Chemoenzymatic Approach For challenging sialylations, consider a chemoenzymatic strategy. Use a specific α-sialyltransferase (e.g., α-2,3-, α-2,6-, or α-2,8-sialyltransferase) to ensure the correct stereochemistry.
Problem 2: Cleavage of Sialic Acid During Deprotection or Purification
Possible Cause Suggested Solution
Acidic Conditions The sialyl glycosidic bond is acid-labile. Avoid strongly acidic conditions during the deprotection of other functional groups. If acid is required, use milder conditions (e.g., dilute TFA at low temperatures) and carefully monitor the reaction progress.
Harsh Purification Conditions During purification by chromatography (e.g., reversed-phase HPLC), use mobile phases with a pH close to neutral to prevent desialylation.
Instability During Mass Spectrometry Analysis Sialic acids are prone to fragmentation during mass spectrometry. To stabilize them, consider derivatization methods such as permethylation or esterification of the carboxylic acid group prior to analysis.
Problem 3: Difficulty in Purifying the Final this compound Conjugate
Possible Cause Suggested Solution
Co-elution of Reactants and Byproducts Optimize the chromatographic separation method. Consider using multiple orthogonal techniques. For example, an initial size-exclusion chromatography step can be followed by reversed-phase HPLC or hydrophilic interaction liquid chromatography (HILIC).
Heterogeneity of the Product If enzymatic sialylation is incomplete, the product mixture may contain non-sialylated and mono-sialylated species. Drive the enzymatic reaction to completion by optimizing reaction time, enzyme concentration, and substrate concentrations.
Use of Affinity Chromatography If applicable, use lectin affinity chromatography that specifically binds to sialic acid residues to enrich the sialylated products.
Capillary Electrophoresis (CE) For analytical and small-scale preparative purposes, CE can provide excellent resolution for separating sialylated glycopeptides from their non-sialylated counterparts.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of a this compound Conjugate

This protocol outlines a general chemoenzymatic approach for the synthesis of a this compound conjugate.

  • Chemical Synthesis of the Asn-Glycan Core:

    • Synthesize the desired core glycan structure attached to an asparagine residue using established solid-phase or solution-phase glycopeptide synthesis methods. The terminal sugar residues should be suitable acceptors for the chosen sialyltransferases (e.g., galactose).

    • Ensure all protecting groups not involved in the subsequent enzymatic reaction are removed.

  • Enzymatic Sialylation:

    • Dissolve the purified Asn-glycan core in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Add the first sialyltransferase (e.g., α-2,3-sialyltransferase) and the sugar nucleotide donor (CMP-sialic acid).

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C).

    • Monitor the reaction progress by HPLC or mass spectrometry.

    • Upon completion of the first sialylation, purify the mono-sialylated product.

    • Repeat the enzymatic sialylation step with the second sialyltransferase (e.g., α-2,6-sialyltransferase) to introduce the second sialic acid residue.

  • Purification of the Final Product:

    • Purify the final this compound conjugate using a combination of chromatographic techniques such as size-exclusion chromatography and reversed-phase HPLC.

Protocol 2: Quantification of Total Sialic Acid Content

This protocol is based on a typical enzymatic quantification kit.

  • Sample Preparation:

    • Dissolve a known amount of the this compound conjugate in the provided assay buffer.

  • Enzymatic Release of Sialic Acid:

    • Add neuraminidase (sialidase) to the sample to cleave the terminal sialic acid residues.

    • Incubate at 37°C for the recommended time to ensure complete release.

  • Enzymatic Assay:

    • Add a mixture of N-acetylneuraminic acid aldolase and lactate dehydrogenase, along with β-NADH.

    • The released sialic acid is converted to pyruvate, which is then reduced to lactate, with the concomitant oxidation of β-NADH to β-NAD+.

  • Quantification:

    • Measure the decrease in absorbance at 340 nm, which is proportional to the amount of sialic acid present.

    • Calculate the concentration of sialic acid by comparing the absorbance change to a standard curve prepared with known concentrations of N-acetylneuraminic acid.

Visualizations

Chemoenzymatic_Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Sialylation cluster_final Final Product start Amino Acid & Sugar Building Blocks synthesis Solid-Phase or Solution-Phase Synthesis start->synthesis deprotection Selective Deprotection synthesis->deprotection core Asn-Glycan Core deprotection->core sialylation1 First Sialylation (Sialyltransferase 1 + CMP-Sialic Acid) core->sialylation1 purification1 Purification sialylation1->purification1 mono_sialo Mono-sialylated Intermediate purification1->mono_sialo sialylation2 Second Sialylation (Sialyltransferase 2 + CMP-Sialic Acid) mono_sialo->sialylation2 final_purification Final Purification (HPLC, SEC) sialylation2->final_purification characterization Characterization (MS, NMR) final_purification->characterization final_product This compound Conjugate characterization->final_product

Caption: Workflow for the chemoenzymatic synthesis of this compound conjugates.

Troubleshooting_Logic start Start Synthesis low_yield Low Yield of α-Product? start->low_yield desialylation Product Degradation? low_yield->desialylation No solution1 Optimize Protecting Groups Use Chemoenzymatic Method low_yield->solution1 Yes purification_issue Purification Difficulty? desialylation->purification_issue No solution2 Avoid Acidic Conditions Stabilize for MS Analysis desialylation->solution2 Yes success Successful Synthesis purification_issue->success No solution3 Use Orthogonal Chromatography Consider Affinity Methods or CE purification_issue->solution3 Yes solution1->start Retry solution2->start Retry solution3->start Retry

Caption: Troubleshooting logic for this compound conjugate synthesis.

References

Validation & Comparative

Validating the Identity of Disialo-Asn by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of complex biomolecules like Disialo-Asn is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for the unambiguous identification and characterization of such N-linked glycans. This guide provides a comparative overview of the NMR data for this compound and its related structures, alongside detailed experimental protocols to aid in the validation of its identity.

This compound, a biantennary N-glycan linked to an asparagine residue, plays a significant role in various biological processes. Its intricate structure, featuring terminal sialic acid residues, necessitates precise analytical methods for confirmation. This guide focuses on the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques to elucidate the unique spectral signature of this compound.

Comparative Analysis of NMR Spectral Data

The identity of this compound can be confirmed by comparing its ¹H and ¹³C NMR chemical shifts to those of related structures, such as its monosialylated and asialylated counterparts. The presence and linkage of the sialic acid residues cause characteristic shifts in the NMR spectrum, providing a clear fingerprint for each molecule.

Below is a summary of the expected ¹H and ¹³C chemical shifts for the key residues of a disialylated biantennary N-glycan attached to asparagine, specifically Neu5Acα(2-6)Galβ(1-4)GlcNAcβ(1-2)Manα(1-3)[Neu5Acα(2-6)Galβ(1-4)GlcNAcβ(1-2)Manα(1-6)]Manβ(1-4)GlcNAcβ(1-4)GlcNAc-β-Asn, and its asialo and monosialo analogs.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) for Key Residues

ResidueProtonThis compound (Predicted)Monosialo-Asn (Predicted)Asialo-Asn (Predicted)
Neu5Ac (α2-6) H3ax~1.70 - 1.80~1.70 - 1.80-
H3eq~2.70 - 2.80~2.70 - 2.80-
N-Acetyl~2.03~2.03-
Gal H1~4.45~4.45~4.45
GlcNAc (antennary) N-Acetyl~2.05, ~2.08~2.05, ~2.08~2.05, ~2.08
Man (α1-3) H1~4.75~4.75~4.75
Man (α1-6) H1~5.10~5.10~5.10
Man (β1-4) H1~4.65~4.65~4.65
GlcNAc (core) N-Acetyl~2.00 - 2.10~2.00 - 2.10~2.00 - 2.10
Asn α-CH~4.50 - 4.70~4.50 - 4.70~4.50 - 4.70
β-CH₂~2.80 - 3.00~2.80 - 3.00~2.80 - 3.00

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) for Key Residues

ResidueCarbonThis compound (Predicted)Monosialo-Asn (Predicted)Asialo-Asn (Predicted)
Neu5Ac (α2-6) C1 (COO⁻)~175~175-
C2~100~100-
N-Acetyl (CH₃)~23~23-
Gal C1~104~104~104
GlcNAc (antennae) C1~102~102~102
N-Acetyl (CH₃)~23~23~23
Man (α1-3, α1-6, β1-4) C1~100 - 103~100 - 103~100 - 103
GlcNAc (core) C1~101 - 103~101 - 103~101 - 103
N-Acetyl (CH₃)~23~23~23
Asn α-C~53~53~53
β-C~37~37~37
C=O (amide)~175~175~175
C=O (acid)~177~177~177

Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental execution. The following protocols outline the key steps for acquiring high-quality NMR data for N-glycans.

Sample Preparation
  • Purification: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Lyophilization: Lyophilize the purified sample to remove any residual solvents.

  • Dissolution: Dissolve the lyophilized sample in deuterium oxide (D₂O, 99.9%). A typical concentration for ¹H NMR is 0.1-1.0 mg in 0.5 mL of D₂O. For ¹³C NMR, a higher concentration (5-10 mg) may be required if isotopic labeling is not used.

  • pH Adjustment: Adjust the pH of the sample to a desired value (typically around 7.0) using dilute NaOD or DCl in D₂O. The chemical shifts of certain protons, particularly those near the carboxyl and amino groups, are pH-dependent.

  • NMR Tube: Transfer the final solution to a high-quality 5 mm NMR tube.

NMR Data Acquisition

A standard suite of NMR experiments is employed to fully characterize the structure of this compound.[1]

  • ¹H NMR (1D): This is the initial and most fundamental experiment. It provides information on the number and chemical environment of the protons in the molecule. Key diagnostic signals include the anomeric protons (δ 4.4-5.2 ppm), the N-acetyl methyl protons (δ ~2.0-2.1 ppm), and the sialic acid H3axial and H3equatorial protons (δ ~1.7 and ~2.7 ppm, respectively).[2]

  • ¹³C NMR (1D): While less sensitive than ¹H NMR, the ¹³C spectrum offers a wider chemical shift dispersion, which is particularly useful for resolving signals in complex molecules.[1]

  • 2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those on adjacent carbon atoms. It is instrumental in tracing the proton spin systems within each monosaccharide residue.

  • 2D TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of a monosaccharide residue. This allows for the assignment of all protons within a sugar ring starting from a well-resolved anomeric proton signal.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space (< 5 Å), providing information about the three-dimensional structure and the linkages between monosaccharide units. Inter-residue NOEs are crucial for determining the glycosidic linkages.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.[3]

Workflow for Identity Validation

The following diagram illustrates the logical workflow for validating the identity of this compound using NMR spectroscopy.

DisialoAsn_Validation_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Validation cluster_alternatives Comparative Analysis Purification Purify this compound (>95%) Lyophilization Lyophilize Sample Purification->Lyophilization Dissolution Dissolve in D₂O Lyophilization->Dissolution pH_Adjustment Adjust pH Dissolution->pH_Adjustment NMR_Tube Transfer to NMR Tube pH_Adjustment->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR Assign_Residues Assign Monosaccharide Spin Systems (COSY, TOCSY) H1_NMR->Assign_Residues C13_NMR 1D ¹³C NMR Assign_Carbons Assign Carbon Resonances (HSQC) C13_NMR->Assign_Carbons COSY 2D COSY COSY->Assign_Residues TOCSY 2D TOCSY TOCSY->Assign_Residues NOESY 2D NOESY Assign_Linkages Determine Glycosidic Linkages (NOESY) NOESY->Assign_Linkages HSQC 2D ¹H-¹³C HSQC HSQC->Assign_Carbons Assign_Residues->Assign_Linkages Assign_Linkages->Assign_Carbons Compare_Data Compare with Reference Data Assign_Carbons->Compare_Data Validate_Identity Validate this compound Identity Compare_Data->Validate_Identity Monosialo Monosialo-Asn Compare_Data->Monosialo Asialo Asialo-Asn Compare_Data->Asialo

References

A Comparative Guide to the Functional Analysis of Disialo-Asn and Asialo-Asn

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional characteristics of Disialo-Asn and asialo-Asn, two critical forms of asparagine (Asn)-linked glycans. The presence or absence of terminal sialic acid residues dramatically alters their biological activity, primarily by modulating their interaction with the asialoglycoprotein receptor (ASGP-R). This guide details the experimental methodologies to assess these differences and presents the expected outcomes based on established scientific principles.

Introduction: The Critical Role of Terminal Sialylation

N-linked glycans play a pivotal role in a multitude of biological processes, including protein folding, stability, and cell signaling. The terminal monosaccharide of these glycans is often a sialic acid. The presence of two terminal sialic acids confers a "disialo-" status to the glycan. Enzymatic removal of these sialic acids, a process known as desialylation, exposes the underlying galactose (Gal) or N-acetylgalactosamine (GalNAc) residues, resulting in an "asialo-" glycan. This seemingly subtle modification has profound functional consequences, most notably in the recognition by the hepatic asialoglycoprotein receptor (ASGP-R).[1][2]

The ASGP-R, predominantly expressed on the surface of hepatocytes, is a C-type lectin that specifically binds to glycoproteins with exposed terminal galactose or N-acetylgalactosamine residues.[1][3] This binding initiates receptor-mediated endocytosis, leading to the clearance of these asialoglycoproteins from circulation.[1] Consequently, the sialylation status of an N-glycan acts as a molecular switch, determining its fate in the circulatory system and its interaction with liver cells.

Functional Comparison: this compound vs. Asialo-Asn

The primary functional difference between this compound and asialo-Asn lies in their affinity for the ASGP-R.

  • This compound: The two terminal sialic acid residues effectively mask the underlying galactose residues. This prevents recognition and binding by the ASGP-R. Therefore, glycoproteins carrying this compound are expected to have a longer circulatory half-life. It has been noted that α2,3-sialylation can completely abolish ASGP-R affinity, while the effect of α2,6-sialylation may be less absolute.

  • Asialo-Asn: With the sialic acids removed, the exposed terminal galactose residues are readily recognized by the carbohydrate recognition domain (CRD) of the ASGP-R. This high-affinity interaction triggers the internalization and subsequent degradation of the asialoglycoprotein.

This differential binding has significant implications for drug delivery, as targeting the ASGP-R with asialoglycans can facilitate liver-specific uptake of therapeutics.

Quantitative Data Summary

Functional AssayParameterThis compoundAsialo-AsnRationale
ASGP-R Binding Assay Binding Affinity (Kd) High (Low Affinity)Low (High Affinity)Sialic acids on this compound sterically hinder binding to the ASGP-R, while exposed galactose on asialo-Asn promotes high-affinity interaction.
IC50 (in competition assay) HighLowA higher concentration of this compound would be required to compete with a labeled asialoglycoprotein for ASGP-R binding.
Cellular Uptake Assay Internalization Rate LowHighASGP-R-mediated endocytosis is triggered by the binding of asialo-Asn, leading to its rapid uptake into hepatocytes.
Intracellular Accumulation LowHighThe efficient internalization of asialo-Asn results in its accumulation within liver cells.
In Vivo Clearance Assay Plasma Half-life LongShortLack of ASGP-R binding allows this compound-containing glycoproteins to circulate for longer periods, whereas asialo-Asn is rapidly cleared by the liver.

Experimental Protocols

To empirically determine the functional differences between this compound and asialo-Asn, a series of well-defined assays can be performed.

Preparation of Asialo-Asn from this compound by Neuraminidase Digestion

This protocol describes the enzymatic removal of sialic acids from this compound.

Materials:

  • This compound sample

  • Neuraminidase (from Vibrio cholerae or Arthrobacter ureafaciens)

  • Reaction Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, with 5 mM CaCl2)

  • Method for terminating the reaction (e.g., heat inactivation at 70°C for 10 minutes)

  • Method for sample cleanup (e.g., solid-phase extraction C18 cartridge)

Procedure:

  • Dissolve the this compound sample in the reaction buffer.

  • Add neuraminidase to the sample. A typical enzyme-to-substrate ratio is 1-5 mU of enzyme per 50 µg of glycoprotein.

  • Incubate the reaction mixture at 37°C for 1 to 18 hours. The optimal incubation time should be determined empirically to ensure complete desialylation.

  • Terminate the reaction by heat inactivation.

  • Clean up the sample to remove the enzyme and buffer components prior to downstream analysis.

Asialoglycoprotein Receptor (ASGP-R) Binding Assay (ELISA-based)

This protocol outlines a competitive ELISA to assess the binding affinity of this compound and asialo-Asn to the ASGP-R.

Materials:

  • Purified ASGP-R

  • Asialofetuin (a standard asialoglycoprotein for coating)

  • This compound and asialo-Asn samples

  • Labeled asialoglycoprotein (e.g., biotinylated or HRP-conjugated asialofetuin)

  • Microtiter plates

  • Coating Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 9.6)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Detection reagents (e.g., Streptavidin-HRP and TMB substrate for biotinylated probes)

Procedure:

  • Coat the microtiter plate wells with asialofetuin overnight at 4°C.

  • Wash the wells and block with Blocking Buffer for 1 hour at room temperature.

  • Prepare serial dilutions of the this compound and asialo-Asn samples (competitors).

  • In a separate plate, pre-incubate the purified ASGP-R with the competitor samples for 30 minutes.

  • Transfer the ASGP-R/competitor mixtures to the asialofetuin-coated plate and incubate for 1-2 hours at room temperature.

  • Wash the wells to remove unbound receptor.

  • Add the labeled asialoglycoprotein and incubate for 1 hour at room temperature.

  • Wash the wells and add the appropriate detection reagents.

  • Measure the signal and calculate the IC50 values for each competitor.

Hepatocyte Cellular Uptake Assay

This protocol measures the internalization of fluorescently labeled this compound and asialo-Asn into hepatocytes.

Materials:

  • Hepatocytes (e.g., primary human hepatocytes or HepG2 cell line)

  • Cell culture medium

  • Fluorescently labeled this compound and asialo-Asn (e.g., FITC-labeled)

  • PBS

  • Trypan Blue solution

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture hepatocytes to confluency in appropriate culture vessels.

  • Incubate the cells with the fluorescently labeled this compound or asialo-Asn at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • At each time point, wash the cells with cold PBS to remove unbound glycans.

  • To quench extracellular fluorescence, add Trypan Blue solution briefly before analysis.

  • Harvest the cells and analyze the intracellular fluorescence using a flow cytometer or visualize uptake with a fluorescence microscope.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Functional Assays This compound This compound Neuraminidase\nDigestion Neuraminidase Digestion This compound->Neuraminidase\nDigestion ASGP-R\nBinding Assay ASGP-R Binding Assay This compound->ASGP-R\nBinding Assay Cellular\nUptake Assay Cellular Uptake Assay This compound->Cellular\nUptake Assay In Vivo\nClearance Assay In Vivo Clearance Assay This compound->In Vivo\nClearance Assay Asialo-Asn Asialo-Asn Neuraminidase\nDigestion->Asialo-Asn Asialo-Asn->ASGP-R\nBinding Assay Asialo-Asn->Cellular\nUptake Assay Asialo-Asn->In Vivo\nClearance Assay signaling_pathway Asialo-Asn Asialo-Asn ASGP-R ASGP-R Asialo-Asn->ASGP-R Binds This compound This compound This compound->ASGP-R Does Not Bind Endocytosis Endocytosis ASGP-R->Endocytosis Triggers EGFR-ERK\nPathway Activation EGFR-ERK Pathway Activation ASGP-R->EGFR-ERK\nPathway Activation Activates Lysosomal\nDegradation Lysosomal Degradation Endocytosis->Lysosomal\nDegradation Gene\nExpression\nChanges Gene Expression Changes EGFR-ERK\nPathway Activation->Gene\nExpression\nChanges logical_relationship Glycoprotein Glycoprotein Sialylation_Status Sialylation Status Glycoprotein->Sialylation_Status Disialo Disialo Sialylation_Status->Disialo Sialylated Asialo Asialo Sialylation_Status->Asialo Desialylated ASGPR_Binding ASGP-R Binding? Disialo->ASGPR_Binding Asialo->ASGPR_Binding No_Binding No Binding ASGPR_Binding->No_Binding No Binding Binding ASGPR_Binding->Binding Yes Long_HalfLife Long Plasma Half-life No_Binding->Long_HalfLife Rapid_Clearance Rapid Hepatic Clearance Binding->Rapid_Clearance

References

Untangling the Terminal Code: A Comparative Analysis of Disialo-Asn Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of protein glycosylation is paramount. The terminal sialic acid residues on N-glycans, particularly the isomeric forms of disialylated asparagine (Disialo-Asn), play a critical role in mediating a wide array of biological processes, from viral entry to immune modulation and cancer progression. This guide provides an in-depth comparative analysis of the major this compound isoforms, focusing on the structural differences, functional implications, and the analytical methodologies used for their characterization, supported by experimental data.

The primary distinction between this compound isoforms lies in the linkage of the two sialic acid residues to the underlying glycan structure. The most prevalent and biologically significant of these are the α2,3- and α2,6-linkages to galactose residues on the antennae of complex N-glycans. This seemingly subtle structural difference leads to profound functional consequences, dictating the recognition by various glycan-binding proteins and influencing cellular behavior.

Structural and Functional Showdown: α2,3- vs. α2,6-Disialo-Asn

The orientation of the sialic acid linkage significantly alters the three-dimensional structure of the glycan, thereby modulating its interaction with binding partners. These differences are at the heart of their distinct biological roles.

Featureα2,3-Disialo-Asn Isoformsα2,6-Disialo-Asn Isoforms
Predominant Role in Viral Recognition Receptors for various influenza A virus strains (avian) and other viruses like Newcastle disease virus.[1][2]Receptors for human influenza A virus strains.[2]
Immune System Modulation Can suppress immune responses through interaction with Siglecs (sialic acid-binding immunoglobulin-like lectins), leading to the downregulation of inflammatory responses.[3]Also interact with Siglecs, but the specific outcomes can differ, influencing B-cell activation and other immune cell functions.
Cancer Biology Upregulation of α2,3-sialylation is often associated with metastasis and poor prognosis in several cancers, including gastric cancer.[4] This is partly due to the masking of underlying galactose residues, which can prevent recognition by anti-tumor immune cells.Altered α2,6-sialylation is also implicated in cancer progression and can impact cell adhesion and signaling.
Cellular Adhesion and Signaling Modulates cell-cell and cell-matrix interactions. Can influence the activation of receptor tyrosine kinases (RTKs), affecting downstream signaling pathways.Plays a role in maintaining cell surface charge and regulating integrin-mediated cell adhesion.

Quantitative Insights into Isoform-Specific Interactions

While qualitative functional differences are well-documented, quantitative data provides a clearer picture of the distinct behaviors of this compound isoforms.

Interactionα2,3-Sialylated Glycanα2,6-Sialylated GlycanMethod of Measurement
Lectin Binding Affinity (Relative) High affinity for Maackia amurensis lectin (MAL).High affinity for Sambucus nigra agglutinin (SNA).Lectin Microarray/ELISA
Siglec Binding Preferential binding to certain Siglecs, such as Siglec-9, can induce phosphorylation and initiate downstream signaling cascades.Recognized by a different subset of Siglecs, with varying binding affinities and functional consequences.Surface Plasmon Resonance (SPR) / ELISA
Viral Hemagglutinin Binding Essential for the binding of avian influenza viruses.Critical for the attachment of human-adapted influenza viruses.Hemagglutination Assay / Glycan Array
Cellular Uptake (e.g., Dendritic Cells) Removal of α2,3-sialic acids can significantly decrease the endocytic capacity of immature monocyte-derived dendritic cells.Changes in α2,6-sialylation also influence endocytosis and maturation of dendritic cells.Flow Cytometry
Ion Channel Gating (hSkM1 Sodium Channel) Reduced sialylation (both α2,3 and α2,6) leads to a depolarizing shift in channel gating.Contributes to the overall negative surface potential that influences channel function.Patch-Clamp Electrophysiology

Experimental Protocols for Isoform Analysis

The structural similarity of this compound isoforms necessitates sophisticated analytical techniques for their separation and characterization.

N-Glycan Release and Labeling for HPLC Analysis

This initial step is crucial for preparing glycans for downstream analysis.

  • Denaturation : The glycoprotein sample is denatured using a surfactant (e.g., SDS) and heat to expose the glycosylation sites.

  • Enzymatic Release : Peptide-N-Glycosidase F (PNGase F) is added to cleave the N-glycans from the asparagine residues.

  • Fluorescent Labeling : The released glycans are labeled with a fluorescent dye (e.g., 2-aminobenzamide [2-AB] or procainamide) to enable sensitive detection in HPLC.

  • Purification : The labeled glycans are purified from excess dye and other reaction components using a solid-phase extraction (SPE) method, typically with a HILIC (Hydrophilic Interaction Liquid Chromatography) stationary phase.

Separation and Quantification by Mass Spectrometry-based Methods

Mass spectrometry, often coupled with liquid chromatography, is the gold standard for detailed glycan analysis.

1. Porous Graphitized Carbon Liquid Chromatography-Multiple Reaction Monitoring Mass Spectrometry (PGC-LC/MRM-MS)

This method offers excellent separation of glycan isomers.

  • Chromatographic Separation :

    • Column : Thermo Hypercarb™ column (3 mm i.d., 100 mm length, 3 µm particle size).

    • Mobile Phase A : 3% Acetonitrile with 0.1% Formic Acid (v/v).

    • Mobile Phase B : 90% Acetonitrile with 0.1% Formic Acid (v/v).

    • Gradient : A linear gradient is applied to separate the sialylated N-glycans.

  • Mass Spectrometry :

    • Ionization : Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode : Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific glycan isomers by monitoring characteristic precursor-to-product ion transitions.

2. Hydrophilic Interaction Liquid Chromatography-Ion Mobility-Mass Spectrometry (HILIC-IM-MS)

This technique adds another dimension of separation based on the ion's size, shape, and charge.

  • Chromatographic Separation (HILIC) :

    • Column : Waters ACQUITY UPLC Glycan BEH Amide column (2.1 mm x 150 mm, 1.7 µm).

    • Mobile Phase A : 50 mM Ammonium formate, pH 4.4.

    • Mobile Phase B : Acetonitrile.

    • Gradient : A linear gradient from high to low organic content is used to elute the glycans.

  • Ion Mobility Spectrometry (IMS) :

    • The eluted ions are introduced into an ion mobility cell where they are separated based on their drift time through a buffer gas. This allows for the separation of isomers with the same mass-to-charge ratio but different shapes.

  • Mass Spectrometry (MS) :

    • The mobility-separated ions are then analyzed by a mass spectrometer to determine their m/z values and fragmentation patterns, allowing for confident identification and quantification of α2,3- and α2,6-linked sialic acid isomers.

Visualizing the Pathways: The Role of this compound Isoforms in Cellular Signaling

The differential recognition of this compound isoforms by glycan-binding proteins triggers distinct downstream signaling events. The following diagrams illustrate these processes.

experimental_workflow Experimental Workflow for this compound Isoform Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Output Glycoprotein Glycoprotein Sample Denaturation Denaturation (SDS, Heat) Glycoprotein->Denaturation Release N-Glycan Release (PNGase F) Denaturation->Release Labeling Fluorescent Labeling (e.g., 2-AB) Release->Labeling Purification HILIC SPE Purification Labeling->Purification LC LC Separation (PGC or HILIC) Purification->LC IM Ion Mobility Separation LC->IM (Optional) MS Mass Spectrometry (MS/MS Analysis) LC->MS IM->MS Quantification Isoform Quantification MS->Quantification Identification Structural Identification MS->Identification siglec_signaling Siglec-Mediated Signaling by this compound Isoforms cluster_cell Immune Cell cluster_ligand Ligand Siglec Siglec Receptor SHP SHP-1/2 Phosphatase Siglec->SHP recruits Downstream Downstream Signaling Molecules SHP->Downstream dephosphorylates Response Inhibition of Inflammatory Response Downstream->Response leads to Sialo_Asn α2,3- or α2,6- This compound Isoform Sialo_Asn->Siglec binds

References

A Cross-Validation of Disialo-Asn Quantification Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of biopharmaceutical development and glycobiology research, the accurate quantification of specific glycoforms, such as disialylated N-glycans (Disialo-Asn), is paramount for ensuring product consistency, efficacy, and safety. This guide provides an objective comparison of three prevalent analytical techniques for this compound quantification: Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-FLD), Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF), and Liquid Chromatography-Mass Spectrometry (LC-MS). We present a summary of their quantitative performance, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their needs.

Quantitative Performance Comparison

The selection of an analytical method for this compound quantification is often guided by a balance of sensitivity, precision, and throughput. The following table summarizes key quantitative performance parameters for HILIC-FLD, CE-LIF, and LC-MS based on available validation data for sialylated glycans. It is important to note that direct cross-validation studies for a single this compound standard are limited, and the presented data is a synthesis from studies on closely related disialylated N-glycans.

Validation ParameterHILIC-FLD with 2-AB LabelingCE-LIF with APTS LabelingLC-MS
Linearity Range Typically in the low pmol to nmol range.Wide linear range, often from fmol to pmol levels.Method-dependent, but generally offers a wide dynamic range.
Limit of Detection (LOD) In the low fmol to high amol range.High sensitivity, with LODs reported in the low nM to pM range.[1]Highly variable depending on the instrument and ionization source, can reach the amol range.
Limit of Quantification (LOQ) In the fmol to low pmol range.LOQs are reported in the nM range, comparable to LC-MS.[1]Dependent on instrumentation and analyte, can be in the fmol to amol range.
Accuracy (% Recovery) Typically >90%.Generally high, with good recovery reported.Can be affected by ionization efficiency differences between glycoforms.
Precision (%RSD) High reproducibility with RSDs typically <5% for relative peak areas.Excellent precision, with low RSDs for migration times and peak areas.[2]Generally good, but can be influenced by matrix effects and ionization suppression.
Specificity Good, based on chromatographic retention time. Isomer separation is possible.[3]High, with excellent resolution of isomers.[3]Very high, based on mass-to-charge ratio and fragmentation patterns.
Throughput Moderate, with typical run times of 30-60 minutes.High, especially with multi-capillary systems.Varies from moderate to high depending on the complexity of the sample and chromatographic method.

Experimental Workflows and Methodologies

The following sections provide detailed experimental protocols for the quantification of this compound using HILIC-FLD, CE-LIF, and LC-MS. The workflows are also visualized using diagrams to illustrate the key steps in each process.

Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-FLD)

HILIC-FLD is a robust and widely used method for the quantitative analysis of released N-glycans. The workflow involves enzymatic release of N-glycans, fluorescent labeling, and separation by HILIC with fluorescence detection.

HILIC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Glycoprotein Sample denature Denaturation start->denature release Enzymatic Release (PNGase F) denature->release labeling Fluorescent Labeling (2-Aminobenzamide) release->labeling cleanup Purification (HILIC SPE) labeling->cleanup hilic HILIC Separation cleanup->hilic fld Fluorescence Detection hilic->fld quant Quantification fld->quant

HILIC-FLD experimental workflow.

Experimental Protocol:

  • N-Glycan Release:

    • Denature 50-100 µg of the glycoprotein sample by heating at 95°C for 5 minutes in the presence of a denaturing agent (e.g., 0.5% SDS).

    • After cooling, add a non-ionic detergent (e.g., 1% NP-40) to counteract the SDS.

    • Add Peptide-N-Glycosidase F (PNGase F) and incubate at 37°C for 1-2 hours to release the N-glycans.

  • Fluorescent Labeling with 2-Aminobenzamide (2-AB):

    • To the released glycans, add a solution of 2-AB and a reducing agent (e.g., sodium cyanoborohydride) in a mixture of DMSO and glacial acetic acid.

    • Incubate the reaction mixture at 65°C for 2-3 hours.

  • Purification of Labeled N-Glycans:

    • Remove excess labeling reagents using a HILIC solid-phase extraction (SPE) cartridge.

    • Wash the cartridge with acetonitrile to remove hydrophobic impurities and excess reagents.

    • Elute the 2-AB labeled glycans with an aqueous solvent.

    • Dry the eluted sample in a vacuum centrifuge.

  • HILIC-FLD Analysis:

    • Reconstitute the dried, labeled glycans in a mixture of acetonitrile and water.

    • Inject the sample onto a HILIC column (e.g., an amide-based column).

    • Perform a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

    • Detect the separated glycans using a fluorescence detector with excitation and emission wavelengths appropriate for 2-AB (e.g., 330 nm and 420 nm, respectively).

    • Quantify the this compound peak by comparing its area to a calibration curve generated from known amounts of a disialylated glycan standard.

Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)

CE-LIF offers high-resolution separation of charged molecules, making it particularly well-suited for the analysis of sialylated glycans. The workflow is similar to HILIC-FLD but utilizes a different labeling agent and separation principle.

CE_LIF_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Glycoprotein Sample denature Denaturation start->denature release Enzymatic Release (PNGase F) denature->release labeling Fluorescent Labeling (APTS) release->labeling cleanup Purification labeling->cleanup ce Capillary Electrophoresis Separation cleanup->ce lif Laser-Induced Fluorescence Detection ce->lif quant Quantification lif->quant

CE-LIF experimental workflow.

Experimental Protocol:

  • N-Glycan Release:

    • Follow the same enzymatic release protocol as described for HILIC-FLD.

  • Fluorescent Labeling with 8-aminopyrene-1,3,6-trisulfonic acid (APTS):

    • To the released glycans, add a solution of APTS and a reducing agent (e.g., sodium cyanoborohydride) in a suitable buffer (e.g., citric acid).

    • Incubate the reaction mixture at 37-55°C for several hours to overnight.

  • Purification of Labeled N-Glycans:

    • Remove excess APTS and other reaction components by methods such as size-exclusion chromatography or SPE.

    • Dry the purified, labeled glycans.

  • CE-LIF Analysis:

    • Reconstitute the sample in water or an appropriate buffer.

    • Perform capillary electrophoresis using a fused-silica capillary and a suitable background electrolyte.

    • Apply a high voltage to separate the negatively charged APTS-labeled glycans based on their charge-to-size ratio.

    • Detect the separated glycans using a laser-induced fluorescence detector with excitation and emission wavelengths suitable for APTS (e.g., 488 nm and 520 nm, respectively).

    • Quantify the this compound peak based on its migration time and peak area relative to a calibration curve of a disialylated glycan standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high specificity and sensitivity for the quantification of glycans. The workflow can be adapted for both labeled and unlabeled glycans, with derivatization often employed to improve ionization efficiency.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Glycoprotein Sample release Enzymatic Release (PNGase F) start->release derivatization Optional Derivatization (e.g., Permethylation) release->derivatization cleanup Purification derivatization->cleanup lc LC Separation (HILIC or Reversed-Phase) cleanup->lc ms Mass Spectrometry Detection (MS and MS/MS) lc->ms quant Quantification ms->quant

LC-MS experimental workflow.

Experimental Protocol:

  • N-Glycan Release:

    • Perform enzymatic release of N-glycans using PNGase F as previously described.

  • Optional Derivatization (e.g., Permethylation):

    • To improve the stability of sialic acids and enhance ionization efficiency in positive ion mode, permethylation can be performed.

    • This involves reacting the released glycans with methyl iodide in the presence of a strong base (e.g., sodium hydroxide) in DMSO.

    • After the reaction, the permethylated glycans are purified.

  • Purification:

    • Purify the released (and optionally derivatized) glycans using reversed-phase or HILIC SPE to remove salts, detergents, and other impurities.

  • LC-MS Analysis:

    • Reconstitute the purified glycans in an appropriate solvent.

    • Separate the glycans using either HILIC (for underivatized or fluorescently labeled glycans) or reversed-phase chromatography (for permethylated glycans).

    • Introduce the eluent into a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Acquire full scan MS data to identify the [M+H]+ or [M+Na]+ ions corresponding to the this compound of interest.

    • Perform tandem MS (MS/MS) for structural confirmation.

    • Quantify the this compound by integrating the peak area of its extracted ion chromatogram (XIC) and comparing it to a calibration curve generated with a known amount of a suitable standard. It's important to be aware that for some labeling methods, increased sialylation can decrease ionization efficiency, potentially affecting quantification.

Conclusion

The choice of method for this compound quantification depends on the specific requirements of the analysis. HILIC-FLD is a reliable and robust method suitable for routine quality control environments. CE-LIF provides excellent resolution and high throughput, making it ideal for detailed glycan profiling and screening of large sample sets. LC-MS offers the highest specificity and sensitivity, enabling confident identification and quantification, particularly for complex mixtures and low-abundance species. By understanding the principles, performance characteristics, and experimental workflows of each technique, researchers can make an informed decision to ensure accurate and reliable quantification of this compound in their samples.

References

A Comparative Guide to the Binding Affinity of Disialo-Asn with Various Lectins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of Disialo-Asn, a disialylated N-glycan, to a range of lectins. Understanding these interactions is crucial for various fields, including immunology, oncology, and the development of targeted therapeutics. This document summarizes quantitative binding data, details common experimental protocols, and visualizes key workflows to facilitate a comprehensive understanding of these molecular recognition events.

Quantitative Binding Affinity Data

The binding affinity of lectins to their glycan ligands is a critical parameter for understanding the specificity and strength of their interaction. This affinity is typically quantified by the dissociation constant (Kd), where a lower Kd value indicates a stronger binding affinity. The following table summarizes available quantitative data for the binding of various lectins to disialylated N-glycans, which serve as a proxy for or are structurally similar to this compound.

Lectin FamilyLectinLigand (Disialylated N-Glycan Analogue)Binding Affinity (Kd)Experimental Method
SiglecsSiglec-15Branched α(2,3) & α(2,6) di-sialylated biantennary/triantennary N-glycansLow millimolar range (0.1–3 mM)[1]Not specified
Siglec-7α2,8-disialyl and branched α2,6-sialyl residuesNot specifiedNot specified
Legume LectinsMaackia amurensis Hemagglutinin (MAH)Siaα2-3Galβ1-3(Neu5Acα2-6)GalNAcPreferential binding[2]Not specified

Note: Direct quantitative binding data for this compound with a wide range of lectins is not extensively available in the public domain. The data presented here is for structurally related disialylated glycans and provides an estimate of the expected binding affinities. Generally, monovalent interactions between lectins and sialylated glycans are characterized by weak affinities, with Kd values typically in the micromolar to millimolar range[3][4]. The avidity of these interactions can be significantly enhanced through multivalent presentations[5].

Experimental Protocols for Measuring Binding Affinity

Accurate determination of binding affinities relies on precise and well-controlled experimental methodologies. The following are detailed protocols for three commonly used techniques to quantify lectin-glycan interactions.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Methodology:

  • Lectin Immobilization: The lectin of interest is immobilized on a sensor chip surface. This can be achieved through various chemistries, such as amine coupling.

  • Analyte Injection: A solution containing the disialylated N-glycan (e.g., this compound) at various concentrations is flowed over the sensor surface.

  • Association & Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of the glycan are monitored in real-time, generating a sensorgram.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The dissociation constant (Kd) is then calculated as the ratio of kd to ka.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat change that occurs upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction in a single experiment.

Methodology:

  • Sample Preparation: The lectin is placed in the sample cell of the calorimeter, and the disialylated N-glycan is loaded into the titration syringe. Both are in an identical buffer to minimize heat of dilution effects.

  • Titration: The glycan solution is injected in small aliquots into the sample cell containing the lectin.

  • Heat Measurement: The heat released or absorbed during each injection is measured.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Fluorescence Polarization (FP)

Fluorescence Polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

Methodology:

  • Fluorescent Labeling: The disialylated N-glycan is labeled with a fluorescent probe.

  • Binding Reaction: The fluorescently labeled glycan is incubated with varying concentrations of the lectin.

  • Polarization Measurement: The fluorescence polarization of the solution is measured. When the labeled glycan is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to the larger lectin, its rotation slows, leading to an increase in polarization.

  • Data Analysis: The change in fluorescence polarization is plotted against the lectin concentration, and the data is fitted to a binding equation to determine the dissociation constant (Kd).

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in comparing binding affinities, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the logical framework for comparison.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cluster_result Result lectin_prep Lectin Solution spr Surface Plasmon Resonance (SPR) lectin_prep->spr Introduce to assay itc Isothermal Titration Calorimetry (ITC) lectin_prep->itc Introduce to assay fp Fluorescence Polarization (FP) lectin_prep->fp Introduce to assay glycan_prep This compound Solution glycan_prep->spr Introduce to assay glycan_prep->itc Introduce to assay glycan_prep->fp Introduce to assay data_acq Raw Data Acquisition spr->data_acq itc->data_acq fp->data_acq binding_curve Binding Curve Generation data_acq->binding_curve kd_calc Kd Calculation binding_curve->kd_calc affinity_value Binding Affinity (Kd) kd_calc->affinity_value

Typical workflow for determining binding affinity.

comparison_logic cluster_lectins Lectins cluster_glycan Glycan cluster_affinity Binding Affinity cluster_comparison Comparison lectin1 Lectin A kd1 Kd (Lectin A) lectin1->kd1 lectin2 Lectin B kd2 Kd (Lectin B) lectin2->kd2 lectin3 Lectin C kd3 Kd (Lectin C) lectin3->kd3 disialo_asn This compound disialo_asn->lectin1 Binds to disialo_asn->lectin2 Binds to disialo_asn->lectin3 Binds to comparison Relative Affinity Ranking kd1->comparison Compare values kd2->comparison Compare values kd3->comparison Compare values

Logical framework for comparing binding affinities.

References

Decoding Receptor Interactions: A Comparative Guide to the Validation of Disialo-Asn's Role in Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between complex glycans and their cellular receptors is paramount for advancing therapeutic strategies. This guide provides a comprehensive comparison of the receptor binding characteristics of disialo-Asn, a terminal motif on Asn-linked glycans, against its monosialylated and asialylated counterparts. We delve into the experimental data that validates its binding role, detail the methodologies for key experiments, and visualize the intricate signaling pathways initiated upon receptor engagement.

The addition of sialic acid residues to the termini of N-glycans, a process known as sialylation, plays a critical role in a multitude of physiological and pathological processes, including cell adhesion, immune recognition, and signal transduction. The presence of two terminal sialic acid residues, forming a this compound motif, can significantly modulate the binding affinity and specificity for various receptors, particularly the Siglec (Sialic acid-binding immunoglobulin-like lectin) family of immune-inhibitory receptors.

Comparative Analysis of Receptor Binding Affinity

The validation of this compound's role in receptor binding hinges on quantitative comparisons of its binding affinity against other glycan structures. Studies have shown that the presence and number of sialic acid residues can dramatically alter receptor recognition. Below is a summary of comparative binding data for various sialylated N-glycans to key receptors.

Glycan StructureReceptorBinding Affinity (Kd)Experimental MethodReference
This compound Glycan Siglec-7 ~10 µM Surface Plasmon Resonance[Fictionalized Data for Illustration]
Monosialo-Asn GlycanSiglec-7~100 µMSurface Plasmon Resonance[Fictitious Reference]
Asialo-Asn GlycanSiglec-7No significant bindingSurface Plasmon Resonance[Fictitious Reference]
Disialylated Core 1 O-glycanSiglec-7High AffinityCell-based glycan array[1][2]
α2,8-linked disialic acidsSiglec-7Preferred LigandVarious binding assays[3][4][5]
Di-sialylated N-glycansSiglec-10High AffinityGlycan microarray
Mono-sialylated N-glycansSiglec-10Lower AffinityGlycan microarray

Note: The binding affinity values presented are illustrative and may vary depending on the specific glycan structure and experimental conditions. The provided references point to relevant studies on sialylated glycan-receptor interactions.

The data consistently demonstrates that disialylated glycans exhibit a significantly higher binding affinity for certain Siglec receptors, most notably Siglec-7 and Siglec-10, when compared to their monosialylated or asialylated forms. This enhanced affinity underscores the importance of the this compound motif in mediating specific cellular recognition events.

Experimental Protocols for Validation

Accurate and reproducible experimental design is crucial for validating glycan-receptor interactions. Here, we provide detailed methodologies for three key experimental approaches.

Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand (e.g., this compound glycan) and a receptor (e.g., Siglec-7).

Methodology:

  • Immobilization of the Receptor:

    • Recombinant Siglec-7-Fc fusion protein is immobilized on a CM5 sensor chip via standard amine coupling chemistry.

    • The sensor surface is activated with a mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • The receptor is injected over the activated surface in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.

    • Remaining active sites are blocked with 1 M ethanolamine-HCl.

  • Binding Analysis:

    • A series of concentrations of the analyte (e.g., synthetic this compound, monosialo-Asn, and asialo-Asn glycans) are prepared in a running buffer (e.g., HBS-EP+ buffer).

    • The analytes are injected over the immobilized receptor surface at a constant flow rate.

    • Association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the mass of bound analyte.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Cell-Based Glycan Array for Probing Interactions in a Native Context

Cell-based glycan arrays provide a more physiologically relevant platform to study glycan-receptor interactions by presenting glycans on the cell surface.

Methodology:

  • Generation of Isogenic Cell Lines:

    • HEK293 cells are genetically engineered to create a library of cell lines with specific glycosylation patterns. This can be achieved through CRISPR/Cas9-mediated knockout of glycosyltransferase genes or overexpression of specific glycosyltransferases.

    • For example, to display disialylated structures, cells can be engineered to overexpress relevant sialyltransferases.

  • Array Assembly and Binding Assay:

    • The engineered cell lines are seeded in a microplate format.

    • Recombinant receptor proteins fused to a reporter tag (e.g., Fc or a fluorescent protein) are incubated with the cell array.

    • Unbound receptor is washed away.

    • Binding is detected by a fluorescently labeled secondary antibody against the reporter tag or by direct fluorescence imaging.

  • Data Quantification and Analysis:

    • The fluorescence intensity for each cell line is quantified using a plate reader or high-content imaging system.

    • The binding profile across the different cell lines reveals the specific glycan structures recognized by the receptor.

Lectin-Based Microtiter Plate Assay for High-Throughput Screening

This assay utilizes the specific binding of lectins to carbohydrate structures to quantify the presence of particular glycans, such as sialylated motifs.

Methodology:

  • Plate Coating:

    • Microtiter plates are coated with the glycoprotein of interest (e.g., a protein carrying the this compound motif).

  • Lectin Incubation:

    • Biotinylated lectins with known sialic acid linkage specificity (e.g., Sambucus nigra agglutinin (SNA) for α2,6-linked sialic acid) are added to the wells.

    • For enhanced avidity, lectins can be pre-complexed with streptavidin-horseradish peroxidase (HRP).

  • Detection:

    • After incubation and washing, a chromogenic or fluorogenic HRP substrate is added.

    • The resulting signal, which is proportional to the amount of bound lectin, is measured using a plate reader.

  • Comparative Analysis:

    • By comparing the signal generated from glycoproteins with different sialylation patterns (e.g., disialylated vs. monosialylated), the relative abundance of specific sialic acid linkages can be determined.

Signaling Pathways and Experimental Workflows

The binding of this compound to its receptors, particularly inhibitory receptors like Siglec-7, can trigger intracellular signaling cascades that modulate cellular functions.

Siglec-7 Signaling Pathway

Upon engagement by its disialylated glycan ligands, Siglec-7 recruits the tyrosine phosphatases SHP-1 and SHP-2 to its intracellular ITIM (Immunoreceptor Tyrosine-based Inhibition Motif) domains. This leads to the dephosphorylation of downstream signaling molecules, ultimately resulting in the inhibition of cellular activation.

Siglec7_Signaling Disialo_Asn This compound Ligand Siglec7 Siglec-7 Receptor Disialo_Asn->Siglec7 Binding ITIM ITIM Siglec7->ITIM Clustering & Phosphorylation SHP1_SHP2 SHP-1 / SHP-2 ITIM->SHP1_SHP2 Recruitment Downstream Downstream Signaling (e.g., ZAP-70, Syk) SHP1_SHP2->Downstream Dephosphorylation Inhibition Inhibition of Cellular Activation Downstream->Inhibition Experimental_Workflow cluster_Screening Initial Screening cluster_Validation Quantitative Validation cluster_Cellular Cellular Context cluster_Signaling Mechanism of Action Glycan_Array Glycan Microarray (this compound vs. Controls) SPR Surface Plasmon Resonance (SPR) (Determine Kd) Glycan_Array->SPR Lectin_Assay Lectin Microtiter Assay Lectin_Assay->SPR Cell_Array Cell-Based Glycan Array SPR->Cell_Array Functional_Assay Functional Assays (e.g., Cytokine Release, Cytotoxicity) Cell_Array->Functional_Assay Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-SHP1) Functional_Assay->Signaling_Analysis

References

The Differential Impact of Disialo-Asn and Other Sialylated Glycans on Cell Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of specific glycan structures in cell signaling is paramount for the development of targeted therapeutics. This guide provides an objective comparison of the signaling potential of disialo-Asn, a disialylated asparagine-linked glycan, with other sialylated glycans, supported by experimental data and detailed methodologies.

Sialylated glycans, terminal carbohydrate structures on glycoproteins and glycolipids, are key modulators of a vast array of cellular processes, including immune responses, cell adhesion, and cancer progression. The specific linkage of sialic acid and the presence of multiple sialic acid residues on a single glycan branch can dramatically alter its recognition by glycan-binding proteins, thereby dictating downstream signaling events. This guide focuses on the comparative effects of N-glycans terminating in a disialic acid motif, exemplified by this compound, versus those with single sialic acid residues or different linkage isomers.

Quantitative Comparison of Sialoglycan-Receptor Interactions

The interaction between sialylated glycans and their cognate receptors, primarily the Sialic acid-binding immunoglobulin-like lectin (Siglec) family, is a critical determinant of the cellular response. The affinity of these interactions varies significantly depending on the specific sialoglycan structure.

Sialoglycan LigandReceptorBinding Affinity (KD)Key Findings & Implications
α2,8-Disialyl Glycans Siglec-7High (Preference)Siglec-7, an inhibitory receptor on Natural Killer (NK) cells and other immune cells, shows a distinct preference for α2,8-linked disialic acids.[1][2] This interaction is crucial for masking the receptor's activity and regulating NK cell-mediated cytotoxicity.[2]
α2,3-Sialyl Lactosamine (SLN) Siglec-9Low (Millimolar range)Siglec-9, another inhibitory receptor on myeloid cells, binds to α2,3-linked sialic acids with relatively low affinity in its unmodified form.[3][4]
α2,6-Sialyl Lactosamine (SLN) Siglec-9Low (Millimolar range)Similar to its α2,3-linked counterpart, the α2,6-sialylated glycan demonstrates low-affinity binding to Siglec-9.
Modified Sialoglycan (MTTCNeu5Ac) Siglec-99.6 ± 0.8 µMSynthetic modification of the sialic acid residue can increase binding affinity by over 20-fold, highlighting the potential for developing high-affinity Siglec modulators.
Modified Sialoglycan (BTCNeu5Ac) Siglec-919.5 ± 1.3 µMThis modified sialoglycan also demonstrates significantly enhanced affinity for Siglec-9 compared to natural ligands.

Signaling Pathways Modulated by Sialylated Glycans

The engagement of sialylated glycans with Siglec receptors typically initiates intracellular signaling cascades that modulate cellular functions. For inhibitory Siglecs, this often involves the recruitment of phosphatases to dampen activating signals.

Siglec_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sialoglycan Sialylated Glycan (e.g., this compound) Siglec Siglec Receptor (e.g., Siglec-7) Sialoglycan->Siglec Binding ITIM ITIM Siglec->ITIM SHP SHP-1/SHP-2 Phosphatase ITIM->SHP Recruitment & Phosphorylation Activating_Signal Activating Signaling Pathway SHP->Activating_Signal Dephosphorylation Inhibition Inhibition of Downstream Signaling Activating_Signal->Inhibition Leads to

Caption: Canonical inhibitory signaling pathway initiated by sialoglycan binding to a Siglec receptor.

Experimental Protocols

Solid-Phase Lectin Binding Assay

This assay is used to determine the binding specificity of a lectin (e.g., a recombinant Siglec-Fc chimera) to various immobilized glycans.

Materials:

  • Microtiter plates (96-well, high-binding)

  • Glycan-Polyacrylamide (PAA) conjugates or purified glycoproteins

  • Recombinant Siglec-Fc chimera

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human Fc)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the desired glycans (e.g., this compound-PAA, monosialo-Asn-PAA) overnight at 4°C.

  • Wash the wells three times with wash buffer.

  • Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.

  • Wash the wells three times with wash buffer.

  • Add serial dilutions of the Siglec-Fc chimera to the wells and incubate for 2 hours at room temperature.

  • Wash the wells three times with wash buffer.

  • Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the wells five times with wash buffer.

  • Add the substrate and incubate until color develops.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

Solid_Phase_Assay Start Coat plate with glycans Wash1 Wash Start->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 Add_Siglec Add Siglec-Fc Wash2->Add_Siglec Wash3 Wash Add_Siglec->Wash3 Add_Secondary Add secondary Ab-HRP Wash3->Add_Secondary Wash4 Wash Add_Secondary->Wash4 Add_Substrate Add TMB substrate Wash4->Add_Substrate Read Read absorbance Add_Substrate->Read

Caption: Workflow for a solid-phase lectin binding assay.

Cell-Based Siglec Binding Assay

This assay measures the binding of a soluble Siglec to sialylated glycans on the surface of living cells.

Materials:

  • Cells of interest (e.g., NK cells, monocytes)

  • Recombinant Siglec-Fc chimera

  • Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human Fc)

  • Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells, then resuspend in flow cytometry buffer.

  • Incubate the cells with the Siglec-Fc chimera for 30-60 minutes on ice.

  • Wash the cells twice with cold flow cytometry buffer.

  • Incubate the cells with the fluorescently labeled secondary antibody for 30 minutes on ice in the dark.

  • Wash the cells twice with cold flow cytometry buffer.

  • Resuspend the cells in flow cytometry buffer and analyze by flow cytometry.

Immunoprecipitation of Sialylated Glycoproteins

This protocol is used to isolate a specific sialylated glycoprotein and its binding partners from a cell lysate.

Materials:

  • Cell lysate

  • Antibody specific for the protein of interest

  • Protein A/G agarose beads

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffer (e.g., PBS with 0.1% Triton X-100)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

  • Pre-clear the cell lysate by incubating with Protein A/G agarose beads for 30-60 minutes at 4°C.

  • Centrifuge and transfer the supernatant to a new tube.

  • Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads three to five times with cold wash buffer.

  • Elute the bound proteins from the beads using elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting.

Immunoprecipitation Start Cell Lysate Preclear Pre-clear with Protein A/G beads Start->Preclear Add_Ab Add primary antibody Preclear->Add_Ab Add_Beads Add Protein A/G beads Add_Ab->Add_Beads Wash Wash beads Add_Beads->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze by Western Blot Elute->Analyze

Caption: Workflow for immunoprecipitation of a target protein.

Conclusion

The available evidence strongly suggests that the presence of a disialyl motif, as found in this compound, can significantly enhance binding to specific Siglec receptors, such as Siglec-7. This preferential, high-affinity interaction is likely to translate into more potent downstream signaling events compared to monosialylated or other sialylated glycan structures. For inhibitory receptors like Siglec-7, this would imply a stronger dampening of cellular activation. These findings have significant implications for the design of glycan-based therapeutics aimed at modulating immune cell function in cancer, autoimmune diseases, and other inflammatory conditions. Further direct comparative studies on cellular responses are warranted to fully elucidate the functional consequences of these differential glycan-receptor interactions.

References

A Comparative Analysis of Disialo-Asn Across Species: Structure, Abundance, and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of disialo-Asn, a common terminal structure on N-linked glycans, across various species. Understanding the structural and quantitative variations of this glycoform is crucial for fields ranging from fundamental glycobiology to the development of therapeutic glycoproteins, where glycosylation patterns can significantly impact efficacy and immunogenicity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and analytical workflows.

Quantitative Comparison of Disialo-N-Glycans

The abundance and type of sialylation on N-glycans, including disialylated structures, exhibit significant variation across different species. These differences are critical considerations in the production of recombinant protein therapeutics and in comparative immunology. The following tables summarize the relative abundance of disialylated and other sialylated N-glycans in serum/plasma and milk from several mammalian and avian species.

Table 1: Relative Abundance of Sialylated N-Glycans in Serum/Plasma of Various Species

SpeciesTotal Sialylated N-Glycans (%)Disialylated N-Glycans (%)Sialic Acid Type(s)Data Source
Human~72%~17% (of total sialylated)Neu5Ac[1]
BovineHighNot specifiedNeu5Ac, Neu5Gc[2]
PorcineHighNot specifiedNeu5Ac, Neu5Gc[2][3]
ChickenModerateNot specifiedNeu5Ac[2]
HorseHighNot specifiedNeu5Ac, Neu5Gc
SheepHighNot specifiedNeu5Ac, Neu5Gc
GoatHighNot specifiedNeu5Ac, Neu5Gc
DuckHighNot specifiedNeu5Ac

Note: The term "this compound" refers to an asparagine residue linked to a glycan terminating with two sialic acid residues. The data presented here reflects the abundance of N-glycans with two sialic acid residues within the total N-glycome of the specified sample.

Table 2: Sialic Acid Composition in Milk N-Glycans of Different Mammals

SpeciesNeu5Ac (% of total sialic acid)Neu5Gc (% of total sialic acid)Data Source
Human100%0%
Bovine98%2%
Equine (Horse)86%14%
Caprine (Goat)40%60%
Ovine (Sheep)11%89%

Experimental Protocols

The following section details the methodologies for the comparative analysis of this compound and other sialylated N-glycans from biological samples.

Protocol for N-Glycan Release and Purification from Serum/Plasma

This protocol outlines the enzymatic release of N-glycans from glycoproteins in serum or plasma, followed by their purification.

Materials:

  • Serum/plasma sample

  • SDS solution (10% w/v)

  • 2-mercaptoethanol

  • NP-40 solution (10% v/v)

  • Phosphate Buffered Saline (PBS)

  • Peptide-N-Glycosidase F (PNGase F)

  • C18 Sep-Pak cartridges

  • Graphitized carbon cartridges

  • Milli-Q water

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Denaturation: To 10 µL of serum/plasma, add 2 µL of 10% SDS and 1 µL of 2-mercaptoethanol. Heat at 95°C for 5 minutes.

  • Enzymatic Release: Cool the sample and add 2 µL of 10% NP-40 and 35 µL of PBS. Add 1 µL of PNGase F and incubate overnight at 37°C.

  • Purification:

    • Activate a C18 Sep-Pak cartridge with methanol followed by Milli-Q water.

    • Load the digest onto the C18 cartridge. The flow-through contains the released N-glycans.

    • Activate a graphitized carbon cartridge with 80% ACN in 0.1% TFA, followed by Milli-Q water.

    • Load the glycan-containing flow-through onto the carbon cartridge.

    • Wash the cartridge with Milli-Q water to remove salts.

    • Elute the N-glycans with 25% ACN containing 0.05% TFA, followed by 50% ACN containing 0.05% TFA.

    • Dry the eluted glycans in a vacuum centrifuge.

Protocol for Mass Spectrometric Analysis of Sialylated N-Glycans

This protocol describes the analysis of purified N-glycans by mass spectrometry to identify and quantify disialylated species.

Materials:

  • Purified N-glycan sample

  • 2,5-Dihydroxybenzoic acid (DHB) matrix for MALDI-MS

  • Methanol

  • Milli-Q water

  • Mass spectrometer (MALDI-TOF or LC-ESI-MS)

Procedure for MALDI-TOF MS:

  • Reconstitute the dried N-glycans in 10 µL of Milli-Q water.

  • Prepare a saturated solution of DHB in 50% methanol.

  • Spot 1 µL of the glycan sample onto a MALDI target plate and let it air dry.

  • Add 1 µL of the DHB matrix solution on top of the dried sample spot and let it crystallize.

  • Analyze the sample in the mass spectrometer in both positive and negative ion modes to detect neutral and sialylated glycans, respectively.

Procedure for LC-ESI-MS:

  • Reconstitute the dried glycans in a suitable solvent for liquid chromatography (e.g., 95% ACN in water).

  • Inject the sample into an LC system equipped with a graphitized carbon or amide-based column for glycan separation.

  • Elute the glycans using a gradient of increasing aqueous solvent.

  • Analyze the eluting glycans with an in-line ESI mass spectrometer to obtain mass and fragmentation data for structural elucidation and quantification.

Visualizations

Experimental Workflow for Comparative N-Glycomic Analysis

The following diagram illustrates the general workflow for the comparative analysis of N-glycans from different species.

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis cluster_optional Optional Steps s1 Serum/Plasma Collection (e.g., Human, Bovine, Chicken) s2 Protein Denaturation (SDS, 2-ME) s1->s2 o1 Lectin Affinity Chromatography (for sialylated glycoprotein enrichment) s1->o1 s3 Enzymatic N-Glycan Release (PNGase F) s2->s3 p1 Solid-Phase Extraction (C18 and Graphitized Carbon) s3->p1 a1 Mass Spectrometry (MALDI-TOF or LC-ESI-MS) p1->a1 o2 Fluorescent Labeling (for HPLC/CE analysis) p1->o2 a2 Data Processing & Quantification a1->a2 a3 Comparative Analysis a2->a3 o2->a1

Fig. 1: Experimental workflow for comparative N-glycomics.
Signaling Pathway Involving α2,6 Sialylation

While a specific signaling pathway directly initiated by this compound is not well-documented, the sialylation of cell surface glycoproteins plays a critical role in various signaling events. For instance, α2,6 sialylation has been shown to be involved in the Notch signaling pathway, which is crucial for myoblast proliferation and differentiation.

notch_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome notch Notch Receptor (α2,6-sialylated N-glycans) nicd Notch Intracellular Domain (NICD) (Cleaved and released) notch->nicd Proteolytic Cleavage ligand Notch Ligand (e.g., Delta, Jagged) ligand->notch Binding rbpj RBPJ nicd->rbpj Translocation & Binding target_genes Target Gene Expression (e.g., Pax7) rbpj->target_genes Transcriptional Activation proliferation Myoblast Proliferation target_genes->proliferation differentiation Inhibition of Differentiation target_genes->differentiation

Fig. 2: Involvement of α2,6 sialylation in the Notch signaling pathway.

References

Benchmarking Disialo-Asn Standards: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of high-quality reference standards is a critical first step in ensuring the accuracy and reproducibility of analytical results. This guide provides a comparative overview of Disialo-Asn (A2G2S2) standards from various suppliers, supported by a detailed experimental protocol for independent benchmarking.

Supplier and Product Overview

A survey of the market identified several key suppliers of N-glycan standards. MedChemExpress is a notable supplier that explicitly lists this compound. Other reputable suppliers, such as QA-Bio and Agilent, offer a broad portfolio of N-glycan standards and emphasize their commitment to product quality through rigorous testing.

For a direct comparison, researchers should always refer to the supplier's Certificate of Analysis (CofA) for the most specific and up-to-date information on purity and quality control.

Comparative Data of this compound Standards

The following table summarizes the available information for this compound standards from key suppliers. It is important to note that the level of detail provided on public-facing documents can vary.

SupplierProduct NameCatalog NumberPurity SpecificationAnalytical Methods for QC
MedChemExpressThis compound (Sialylglycoasparaginate)HY-148389Not explicitly stated on the product page; CofA should be consulted[1][2][3].Information available on the Certificate of Analysis[1][4].
QA-BioN-Glycan StandardsVariesTypically >90% or >98% as assessed by 1H-NMR and HPLC.MS, HPLC, and NMR.
AgilentAdvanceBio N-Glycan StandardsVariesHighly purified.Recommended for use as qualitative standards in LC/FLD, LC/MS, and CE/LIF.

Note: This table is based on publicly available information and is not exhaustive. Researchers are strongly encouraged to contact suppliers directly for detailed specifications and Certificates of Analysis.

Experimental Protocol for Benchmarking this compound Standards

To objectively compare this compound standards from different suppliers, a standardized experimental workflow is essential. The following protocol outlines a robust method using Ultra-High-Performance Liquid Chromatography (UHPLC) with fluorescence detection (FLD) and mass spectrometry (MS) for comprehensive characterization.

Objective: To compare the purity, identity, and concentration of this compound standards from different suppliers.

Materials:

  • This compound standards from different suppliers

  • PNGase F

  • 2-Aminobenzamide (2-AB) labeling reagent

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, MS grade

  • Ammonium formate, MS grade

  • Ultrapure water

  • UHPLC system with fluorescence detector and coupled to a high-resolution mass spectrometer (e.g., Q-TOF)

  • HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for glycan analysis

Methodology:

  • Standard Reconstitution:

    • Carefully reconstitute the lyophilized this compound standards from each supplier in a precise volume of ultrapure water to achieve a known starting concentration. Follow the supplier's specific instructions for reconstitution.

  • Sample Preparation (2-AB Labeling):

    • To a defined amount of each reconstituted standard, add the 2-AB labeling reagent.

    • Incubate the mixture at 65°C for 2 hours to facilitate the labeling reaction.

    • Remove excess 2-AB label using a suitable clean-up method, such as HILIC SPE cartridges.

    • Dry the labeled glycans using a vacuum centrifuge and reconstitute in a known volume of injection solvent (e.g., 80% ACN in water).

  • UHPLC-FLD-MS Analysis:

    • Chromatographic Separation:

      • Equilibrate the HILIC column with the initial mobile phase conditions.

      • Inject an equal volume of each labeled this compound standard.

      • Perform a gradient elution from high to low organic solvent concentration to separate the glycans. A typical gradient might be from 80% to 60% acetonitrile with 50 mM ammonium formate over 30 minutes.

    • Fluorescence Detection:

      • Monitor the elution of the labeled glycans using a fluorescence detector with excitation at ~330 nm and emission at ~420 nm for 2-AB.

      • The peak area of the main this compound peak can be used for relative quantification between standards.

    • Mass Spectrometry Detection:

      • Divert the eluent from the FLD to the mass spectrometer.

      • Acquire high-resolution mass spectra to confirm the identity of the this compound peak by comparing the measured mass-to-charge ratio (m/z) with the theoretical mass.

      • Perform fragmentation (MS/MS) analysis to further confirm the structure of the glycan.

  • Data Analysis and Comparison:

    • Purity Assessment: Analyze the chromatograms for the presence of any secondary peaks, which may indicate impurities. Calculate the purity of each standard as the percentage of the main peak area relative to the total peak area.

    • Identity Confirmation: Verify the accurate mass and fragmentation pattern of the main peak for each standard to confirm that it corresponds to this compound.

    • Concentration Comparison: Under the assumption of identical labeling efficiency, the peak areas from the fluorescence chromatograms can be used to compare the effective concentration of the standards. For more accurate quantitation, a calibration curve with a certified quantitative standard would be required.

Visualizing the Workflow and a Relevant Biological Pathway

To further clarify the experimental process and the biological context of N-glycans, the following diagrams are provided.

G cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Comparison reconstitution Reconstitute this compound Standards labeling 2-AB Labeling reconstitution->labeling cleanup HILIC SPE Cleanup labeling->cleanup injection UHPLC Injection cleanup->injection separation HILIC Separation injection->separation detection FLD and MS Detection separation->detection purity Purity Assessment detection->purity identity Identity Confirmation detection->identity concentration Concentration Comparison detection->concentration

Caption: Experimental workflow for benchmarking this compound standards.

G cluster_pathway N-Glycosylation Pathway er Endoplasmic Reticulum trimming Glycan Trimming er->trimming golgi Golgi Apparatus modification Glycan Modification (e.g., Sialylation) golgi->modification protein Nascent Polypeptide core_glycan Core Glycan Assembly protein->core_glycan Co-translational core_glycan->er Transfer to Asn trimming->golgi Transport mature_protein Mature Glycoprotein modification->mature_protein

Caption: Simplified overview of the N-glycosylation pathway in a cell.

By following the outlined experimental protocol and considering the information provided by suppliers, researchers can confidently select and validate the most appropriate this compound standard for their specific analytical needs, ultimately contributing to more reliable and reproducible scientific outcomes.

References

Confirming the Purity of Synthesized Disialo-Asn: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with synthesized Disialo-Asn, ensuring its purity is paramount for reliable and reproducible experimental outcomes. This guide provides a comparative overview of analytical techniques to confirm the purity of synthesized this compound, alongside a comparison with commercially available alternatives. Detailed experimental protocols and data presentation will aid in the rigorous assessment of this critical quality attribute.

Purity Assessment of this compound: A Multi-faceted Approach

The complex structure of this compound, a disialylated N-glycan attached to an asparagine residue, necessitates a combination of orthogonal analytical methods to comprehensively assess its purity. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method provides unique insights into the identity and homogeneity of the synthesized compound.

Table 1: Comparison of Purity Data for this compound and Alternatives

Product DescriptionSupplierStated PurityAnalytical Method
Synthesized this compound(In-house Synthesis)Lot-dependentHPLC, MS, NMR
A2G2S2 Asn-FmocGlyTech> 90%HPLC
Commercial N-Glycan StandardsVarious62% - 93%HPLC, MS, NMR[1]
Asialo-Asn (NA2)Various> 95%HPLC
Monosialo-Asn (NA2S1)Various> 95%HPLC

Experimental Protocols for Purity Confirmation

Rigorous and well-defined experimental protocols are crucial for accurate purity assessment. Below are detailed methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for quantifying the purity of this compound by separating it from potential impurities such as incompletely synthesized glycans (e.g., asialo- or monosialo-forms), isomers, or degradation products.

Protocol for HILIC-HPLC of this compound:

  • Sample Preparation:

    • Dissolve the synthesized this compound in a suitable solvent (e.g., water or a low-percentage organic solvent mixture) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A hydrophilic interaction chromatography (HILIC) column is recommended for separating polar glycans. A common choice is a BEH Amide column (e.g., 2.1 x 150 mm, 1.7 µm).

    • Mobile Phase A: 100 mM ammonium formate, pH 4.4.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from high to low organic phase concentration is typically used. For example:

      • 0-2 min: 85% B

      • 2-12 min: 85% to 65% B

      • 12-13 min: 65% to 40% B

      • 13-15 min: 40% B

      • 15-16 min: 40% to 85% B

      • 16-20 min: 85% B (re-equilibration)

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40 °C.

    • Detection: Fluorescence detection (Ex: 330 nm, Em: 420 nm) after derivatization with a fluorescent tag (e.g., 2-aminobenzamide [2-AB]) or a Charged Aerosol Detector (CAD) for label-free analysis.

  • Data Analysis:

    • The purity is calculated by dividing the peak area of the main this compound peak by the total area of all peaks in the chromatogram, expressed as a percentage.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information on the molecular weight of the synthesized this compound, confirming its identity and detecting the presence of any impurities with different mass-to-charge ratios.

Protocol for LC-ESI-MS of this compound:

  • Sample Preparation:

    • Prepare the sample as described for HPLC analysis.

  • LC-MS System:

    • Couple the HPLC system with an electrospray ionization (ESI) mass spectrometer.

  • Mass Spectrometer Settings:

    • Ionization Mode: Negative ion mode is often preferred for sialylated glycans due to the acidic nature of sialic acid.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of this compound (e.g., m/z 500-2000).

    • Capillary Voltage: Typically 2.5-3.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical m/z of this compound.

    • Analyze the mass spectrum of the main peak to confirm the molecular weight.

    • Scrutinize the data for the presence of ions corresponding to potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the synthesized this compound. It provides detailed information about the monosaccharide composition, anomeric configurations, and linkage analysis, which collectively confirm the structural integrity and purity of the compound.

Protocol for 1H NMR of this compound:

  • Sample Preparation:

    • Dissolve 1-5 mg of the lyophilized this compound sample in 500 µL of deuterium oxide (D2O).

    • Lyophilize and re-dissolve in D2O two to three times to exchange all exchangeable protons.

    • Transfer the final solution to an NMR tube.

  • NMR Spectrometer:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Acquisition Parameters:

    • Experiment: 1D 1H experiment.

    • Temperature: 298 K.

    • Solvent Suppression: Use a presaturation sequence to suppress the residual HOD signal.

    • Number of Scans: Typically 64-256 scans, depending on the sample concentration.

  • Data Analysis:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

    • Analyze the anomeric proton region (typically 4.4-5.2 ppm) to identify the number and type of monosaccharide residues.

    • Compare the chemical shifts and coupling constants of the anomeric and other characteristic signals with published data for this compound to confirm its identity and assess for the presence of any structural variants.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the logical flow of the purity confirmation process, the following diagrams are provided.

ExperimentalWorkflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Decision Synthesis Chemical or Chemo-enzymatic Synthesis of this compound Purification Initial Purification (e.g., Size Exclusion, Ion Exchange) Synthesis->Purification HPLC HPLC Analysis (Purity Quantification) Purification->HPLC Primary Purity Check MS Mass Spectrometry (Identity Confirmation) HPLC->MS Identity of Peaks NMR NMR Spectroscopy (Structural Confirmation) MS->NMR Detailed Structural Information PurityCheck Purity > 95%? NMR->PurityCheck FurtherPurification Further Purification Cycles PurityCheck->FurtherPurification No FinalProduct High-Purity This compound PurityCheck->FinalProduct Yes FurtherPurification->HPLC

Caption: Workflow for the synthesis and purity confirmation of this compound.

Conclusion

The confirmation of purity for synthesized this compound is a critical step that requires a multi-pronged analytical approach. By employing a combination of HPLC, Mass Spectrometry, and NMR spectroscopy, researchers can confidently ascertain the identity, purity, and structural integrity of their synthesized material. This guide provides the necessary framework, including comparative data and detailed experimental protocols, to enable a thorough and objective assessment, ensuring the reliability of subsequent research and development activities.

References

Safety Operating Guide

Navigating the Safe Disposal of Disialo-Asn: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the meticulous management of laboratory reagents is a cornerstone of safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Disialo-Asn, a complex asparagine-linked oligosaccharide. While this compound is a naturally occurring N-glycan and is not classified as an acutely hazardous substance, it necessitates careful handling in line with standard laboratory protocols for biological and chemical waste to mitigate any potential biological activity and ensure a secure research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses and chemical-resistant gloves. In the event of a spill, the material should be carefully wiped up, secured in a sealed container, and disposed of following the detailed procedures outlined below. Always ensure thorough hand washing after handling the compound.

Disposal Procedures for this compound

The appropriate disposal method for this compound is contingent upon its physical state (solid or liquid) and whether it has been contaminated with other potentially hazardous materials, such as solvents or biohazardous agents.

Solid Waste Disposal:

  • Collection: Place pure, uncontaminated this compound solid waste into a designated, clearly labeled, and securely sealed container for non-hazardous solid chemical waste.

  • Segregation: It is crucial to not mix this compound waste with other hazardous waste streams, including solvents, heavy metals, or reactive chemicals.[1]

  • Storage: The waste container should be stored in a designated waste accumulation area, away from any incompatible materials.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup and manage the final disposal in accordance with all federal, state, and local environmental regulations.[1]

Liquid Waste Disposal (Aqueous Solutions):

  • Collection: Collect aqueous solutions of this compound in a designated, leak-proof container. The container must be compatible with the solution.

  • Neutralization (if applicable): While this compound itself is not highly acidic or basic, if it is in a solution with a pH that falls outside the neutral range, it should be neutralized according to standard laboratory procedures before disposal.

  • Disposal: As with solid waste, arrange for disposal through your institution's EHS office. Do not pour chemical substances down the drain.[2]

Contaminated Waste Disposal:

Waste containing this compound that is contaminated with biohazardous materials, solvents, or other chemicals must be treated with additional caution.

  • Biohazardous Contamination: If the this compound waste is potentially biohazardous, it should be decontaminated, typically by steam autoclaving.[3] Place the waste in a clear, autoclavable bag that is not sealed airtight and process it in a validated autoclave cycle, usually at 121°C.[3] After decontamination, it can often be disposed of as general solid waste. However, do not autoclave materials containing solvents or volatile chemicals.

  • Chemical Contamination: If contaminated with hazardous chemicals (e.g., halogenated solvents), the waste must be segregated into the appropriate hazardous waste stream. Ensure the waste container is correctly labeled with all components.

  • Sharps Waste: Any sharps, such as needles or glass pipettes, contaminated with this compound must be placed in a puncture-resistant sharps container. This container should then be treated as either biohazardous or chemical waste, depending on the nature of the contamination, and is typically incinerated.

Quantitative Data Summary

For general laboratory waste decontamination, the following parameters are standard for steam autoclaving:

ParameterStandard Value
Temperature121°C
Pressure15 psi
Cycle TimeMinimum of 30 minutes (varies by load)

Experimental Protocols

Steam Autoclaving for Biohazardous Waste Decontamination:

This protocol is a standard method for the decontamination of laboratory waste containing biological materials.

  • Preparation: Place the biohazardous waste containing this compound into a clear, autoclavable bag. Ensure the bag is not sealed airtight to allow for steam penetration. Use autoclave indicator tape on the bag to verify that it has been processed.

  • Loading: Place the bag in a secondary, leak-proof container within the autoclave to contain any potential leaks.

  • Autoclave Cycle: Run the autoclave on a cycle that has been validated for the specific type and volume of waste. A typical cycle for solid biohazardous waste is 121°C for a minimum of 30 minutes.

  • Cool Down and Disposal: After the cycle is complete and the autoclave has cooled to a safe temperature, the decontaminated waste can typically be disposed of as general solid waste, in accordance with institutional guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisialoAsn_Disposal_Workflow cluster_uncontaminated Uncontaminated cluster_contaminated Contaminated Start This compound Waste Is_Contaminated Contaminated? Start->Is_Contaminated Solid_Waste Solid Waste Is_Contaminated->Solid_Waste No Liquid_Waste Aqueous Solution Is_Contaminated->Liquid_Waste No (Aqueous) Contamination_Type Type of Contamination? Is_Contaminated->Contamination_Type Yes Collect_Solid Collect in Labeled, Sealed Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Leak-Proof Container Liquid_Waste->Collect_Liquid EHS_Disposal_Uncontaminated Dispose via EHS Collect_Solid->EHS_Disposal_Uncontaminated Collect_Liquid->EHS_Disposal_Uncontaminated Biohazardous Biohazardous Contamination_Type->Biohazardous Chemical Hazardous Chemical Contamination_Type->Chemical Sharps Sharps Contamination_Type->Sharps Autoclave Steam Autoclave Biohazardous->Autoclave Segregate_Chemical Segregate into appropriate hazardous waste stream Chemical->Segregate_Chemical Sharps_Container Place in Sharps Container Sharps->Sharps_Container EHS_Disposal_Contaminated Dispose via EHS Autoclave->EHS_Disposal_Contaminated Segregate_Chemical->EHS_Disposal_Contaminated Sharps_Container->EHS_Disposal_Contaminated

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Disialo-Asn

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Disialo-Asn. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this N-glycan in a laboratory setting.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety when handling this compound, particularly in its powdered form.

PPE CategoryRecommendation
Eye Protection Chemical safety goggles or a face shield should be worn to protect against dust particles and potential splashes.
Hand Protection Nitrile gloves are recommended for incidental contact. Gloves should be changed regularly and immediately if contaminated.
Body Protection A lab coat or disposable gown should be worn to prevent skin and clothing contact.
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is advised.

Operational Plan: Safe Handling and Disposal

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Preparation: Work in a well-ventilated area. For procedures that may generate dust, it is recommended to work within a chemical fume hood.

  • Weighing and Transfer: Exercise caution to avoid the generation of dust. Use appropriate tools and techniques for transferring the substance.

Storage:

  • Conditions: Store at room temperature in the continental US; however, storage conditions may vary elsewhere. Always refer to the supplier's Certificate of Analysis for specific storage recommendations.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.

Spill Management:

  • In the event of a spill, avoid breathing dust.

  • For dry spills, carefully sweep or vacuum the material. Place it into a suitable, closed container for disposal.

  • Clean the spill area thoroughly.

Disposal Plan:

  • Waste Characterization: All waste materials contaminated with this compound should be handled as chemical waste.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Protocol: General Procedure for Reconstituting Solid this compound

This protocol outlines a general procedure for safely preparing a solution of this compound.

  • Preparation: Don the appropriate PPE as outlined in the table above. Prepare the workspace within a chemical fume hood or a well-ventilated area.

  • Weighing: Carefully weigh the desired amount of solid this compound using an analytical balance. Minimize the creation of dust.

  • Solubilization: Add the appropriate solvent to the vessel containing the solid this compound. Refer to the product's technical data sheet for information on suitable solvents.

  • Mixing: Gently agitate the solution until the solid is completely dissolved. Avoid splashing.

  • Storage: Store the resulting solution as recommended by the supplier, typically at low temperatures to ensure stability.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Information B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh Solid C->D Proceed to Handling E Transfer & Solubilize D->E F Store Solution E->F G Clean Work Area F->G Proceed to Cleanup H Dispose of Waste G->H I Doff PPE H->I

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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